5-Nitrobenzo[d]isothiazol-3-amine
Description
The exact mass of the compound this compound is 195.01024758 g/mol and the complexity rating of the compound is 220. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTCWISGJYTXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233360 | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84387-89-3, 84987-89-3 | |
| Record name | 5-Nitro-1,2-benzisothiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84387-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084387893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-nitrobenzisothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitrobenzo[d]isothiazol-3-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Nitrobenzo[d]isothiazol-3-amine
Abstract
This compound is a pivotal heterocyclic compound, distinguished by its nitro-functionalized benzisothiazole core. This molecule serves as a versatile scaffold in medicinal chemistry and a key intermediate in the synthesis of dyestuffs. The inherent chemical functionalities—a nucleophilic amino group, a heterocyclic isothiazole ring, and an electron-deficient aromatic system—provide a rich landscape for chemical modification and application development. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and emerging applications, with a primary focus on the 5-nitro-1,2-benzothiazol-3-amine isomer, which has garnered significant interest in drug discovery. We aim to provide researchers, chemists, and drug development professionals with field-proven insights and robust protocols to effectively utilize this compound in their work.
Chemical Identity and Isomerism
A critical point of clarification for researchers is the existence of two primary constitutional isomers, which differ in the arrangement of the nitrogen and sulfur atoms within the five-membered ring. This distinction is crucial as it affects the compound's electronic properties, reactivity, and biological activity.
-
5-nitro-1,2-benzothiazol-3-amine (CAS: 84387-89-3): This isomer is frequently documented in medicinal chemistry literature and is the focus of this guide.[1]
-
5-nitro-2,1-benzisothiazol-3-amine (CAS: 14346-19-1): This isomer is notable for its application as a diazonium salt precursor in the dye industry.[2][3][4]
Figure 1: Comparison of the two primary isomers of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties, primarily for the 1,2-benzothiazol isomer (CAS: 84387-89-3), unless otherwise noted.
| Property | Value | Source(s) |
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [1] |
| CAS Number | 84387-89-3 | [1] |
| Synonyms | 3-Amino-5-nitrobenzisothiazole; 3-Amino-5-nitrobenzo[d]isothiazole | [1] |
| Molecular Formula | C₇H₅N₃O₂S | [1][2] |
| Molecular Weight | 195.20 g/mol | [1][2] |
| Appearance | Orange to red powder | |
| Melting Point | 250 °C (decomposes) | [5] |
| Boiling Point | 316.5 - 418.8 °C (Predicted) | [2] |
| pKa (Predicted) | 5.13 - 6.54 | [2] |
| Storage | Room temperature or 2-8°C, sealed, in a dry, dark place | [2] |
Synthesis and Manufacturing Protocols
The synthesis of these isomers requires distinct strategic approaches. For the 2,1-isomer, a documented pathway exists for industrial applications. For the medicinally relevant 1,2-isomer, a plausible route can be designed based on established heterocyclic chemistry principles.
Figure 2: High-level workflows for the synthesis of the two key isomers.
Experimental Protocol: Synthesis of 5-nitro-2,1-benzisothiazol-3-amine
This protocol is adapted from methodologies described for the production of dye intermediates.[3]
-
Thionation: To a stirred solution of o-nitro-p-thiocyanatoaniline (1.0 eq) in a suitable solvent such as ethanol, add sodium sulfide (Na₂S, 1.1 eq) portion-wise at room temperature.
-
Causality: The sulfide anion acts as a sulfur source, converting the thiocyanate group into a thioamide functionality, which is the direct precursor for cyclization.
-
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization: Upon completion, cool the reaction mixture to 0-5°C and add an oxidizing agent, such as a solution of hydrogen bromide and hydrogen peroxide, dropwise.
-
Causality: The oxidant facilitates the intramolecular cyclization via an electrophilic sulfur species, forming the isothiazole ring. The acidic conditions promote the reaction.
-
-
Workup: Allow the mixture to warm to room temperature and stir for several hours. The product typically precipitates from the solution.
-
Purification: Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with cold ethanol. Dry under vacuum to yield 5-nitro-2,1-benzisothiazol-3-amine.
Chemical Reactivity and Derivatization
The synthetic utility of 5-nitro-1,2-benzothiazol-3-amine stems primarily from the nucleophilic character of its exocyclic amino group at the 3-position. This site is readily derivatized, allowing for the construction of diverse molecular libraries for screening.
Sources
- 1. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
- 3. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-AMINO-5-NITRO-2,1-BENZISOTHIAZOLE CAS#: 14346-19-1 [m.chemicalbook.com]
An In-Depth Technical Guide to 5-nitro-1,2-benzothiazol-3-amine: A Potent Modulator of Pathogenic Protein Aggregation
This guide provides a comprehensive technical overview of 5-nitro-1,2-benzothiazol-3-amine, a heterocyclic compound of significant interest in neurodegenerative disease research. We will delve into its chemical identity, synthesis, and spectroscopic characterization. The primary focus will be on its validated role as a potent inhibitor of α-synuclein and tau protein aggregation, key pathological events in Parkinson's and Alzheimer's diseases, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this molecule in their work.
Core Chemical Identity and Physicochemical Properties
5-nitro-1,2-benzothiazol-3-amine is a substituted benzothiazole derivative. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the benzothiazole scaffold are key to its chemical reactivity and biological activity.[1]
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-nitro-1,2-benzothiazol-3-amine .[2]
Caption: Chemical structure of 5-nitro-1,2-benzothiazol-3-amine.
Physicochemical Data
The key physicochemical properties of 5-nitro-1,2-benzothiazol-3-amine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 84387-89-3 | [1][3] |
| Molecular Formula | C₇H₅N₃O₂S | [1] |
| Molecular Weight | 195.20 g/mol | [1] |
| Appearance | Orange to red powder | [4] |
| Melting Point | 250 °C (decomposition) | [5] |
| SMILES | Nc1nsc2ccc(cc12)=O | [5] |
| InChI Key | LDTCWISGJYTXDC-UHFFFAOYSA-N | [5] |
Synthesis of 5-nitro-1,2-benzothiazol-3-amine
The synthesis of 5-nitro-1,2-benzothiazol-3-amine can be achieved through the oxidative cyclization of a corresponding ortho-amino thiobenzamide precursor. The following protocol is a synthesized methodology based on established chemical principles.
Caption: Synthetic workflow for 5-nitro-1,2-benzothiazol-3-amine.
Experimental Protocol
Step 1: Thionation of 2-amino-5-nitrobenzonitrile
-
To a solution of 2-amino-5-nitrobenzonitrile (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-5-nitrothiobenzamide.
Step 2: Oxidative Cyclization
-
Suspend the 2-amino-5-nitrothiobenzamide (1 equivalent) in methanol.
-
Slowly add a 30% solution of hydrogen peroxide (H₂O₂) (2 equivalents) to the suspension at room temperature with stirring.
-
Continue stirring for 2-3 hours. The formation of a precipitate should be observed.
-
Filter the solid product, wash with cold methanol, and dry under vacuum to obtain 5-nitro-1,2-benzothiazol-3-amine as a solid.
Spectroscopic Characterization
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR (DMSO-d₆, 500 MHz) | Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-9.0 ppm. The amino protons (-NH₂) would likely appear as a broad singlet. |
| ¹³C NMR (DMSO-d₆, 126 MHz) | Aromatic carbons would be observed in the region of δ 110-160 ppm. The carbon bearing the amino group would be significantly deshielded. |
| IR (ATR) | N-H stretching of the primary amine would be expected around 3300-3500 cm⁻¹ (likely two bands). Aromatic C-H stretching above 3000 cm⁻¹. Strong asymmetric and symmetric stretching of the nitro group (NO₂) would be prominent around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |
Application in Neurodegenerative Disease Research: Inhibition of Protein Aggregation
A significant body of research has identified 5-nitro-1,2-benzothiazol-3-amine, referred to as 5-NBA in some literature, as a potent inhibitor of the aggregation of α-synuclein and tau proteins.[6] This anti-oligomerization activity makes it a valuable tool for studying the molecular mechanisms of neurodegenerative diseases and a promising scaffold for the development of therapeutic agents.[6]
Mechanism of Action
The aggregation of α-synuclein into Lewy bodies and tau into neurofibrillary tangles are hallmark pathologies of Parkinson's and Alzheimer's diseases, respectively. 5-nitro-1,2-benzothiazol-3-amine has been shown to interfere with the formation of the initial oligomeric species, which are considered to be the most neurotoxic.[6] The precise mechanism is likely due to the molecule's ability to interact with the amyloidogenic regions of these proteins, thereby stabilizing the monomeric form and preventing the conformational changes necessary for aggregation.
Caption: Inhibition of the protein aggregation cascade by 5-nitro-1,2-benzothiazol-3-amine.
Experimental Validation: Thioflavin T (ThT) Fluorescence Assay
The inhibitory effect of 5-nitro-1,2-benzothiazol-3-amine on protein aggregation can be quantitatively assessed using the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[7][8]
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant α-synuclein or tau protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
Prepare a stock solution of 5-nitro-1,2-benzothiazol-3-amine in DMSO.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the protein solution to each well.
-
Add the test compound (5-nitro-1,2-benzothiazol-3-amine) at various concentrations. Include a vehicle control (DMSO) and a positive control (a known aggregation inhibitor, if available).
-
Add the Thioflavin T solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm at regular time intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
A decrease in the fluorescence signal in the presence of 5-nitro-1,2-benzothiazol-3-amine compared to the vehicle control indicates inhibition of fibril formation.
-
Conclusion and Future Outlook
5-nitro-1,2-benzothiazol-3-amine is a molecule with significant, validated potential in the field of neurodegenerative disease research. Its ability to potently inhibit the aggregation of key pathological proteins, α-synuclein and tau, positions it as a valuable chemical tool and a promising starting point for the design of novel therapeutics. The synthetic accessibility and the potential for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties make it an attractive scaffold for medicinal chemistry campaigns. Future research will likely focus on elucidating the precise binding interactions with its protein targets and evaluating its efficacy in cellular and animal models of neurodegeneration.
References
- Ramirez, E., Ganegamage, S. K., Elbatrawy, A. A., Alnakhala, H., Shimanaka, K., Tripathi, A., Min, S., Rochet, J.-C., Dettmer, U., & Fortin, J. S. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115. [Link]
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole.
- Semantic Scholar. (n.d.). 5-Nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide modulate alph.
- Ramirez, E., Ganegamage, S. K., Elbatrawy, A. A., Alnakhala, H., Shimanaka, K., Tripathi, A., Min, S., Rochet, J.-C., Dettmer, U., & Fortin, J. S. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lornajane.net [lornajane.net]
- 6. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-5-nitrobenzisothiazole (CAS 84387-89-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-5-nitrobenzisothiazole (CAS 84387-89-3). This compound is a key intermediate in the synthesis of diazonium salts, which are subsequently used in the manufacturing of various dyes. This guide delves into its chemical identity, physicochemical properties, reactivity profile, and potential applications beyond its traditional use, with a particular focus on its relevance to medicinal chemistry. Detailed experimental protocols for the determination of its key physical properties are also provided, alongside a discussion of its spectroscopic characteristics.
Chemical Identity and Structure
3-Amino-5-nitrobenzisothiazole is a heterocyclic aromatic compound. Its structure features a benzisothiazole core, which is a fusion of a benzene ring and a thiazole ring. The molecule is further substituted with an amino group (-NH₂) at position 3 and a nitro group (-NO₂) at position 5.
-
IUPAC Name: 5-nitro-1,2-benzothiazol-3-amine[1]
-
Molecular Formula: C₇H₅N₃O₂S[3]
-
Canonical SMILES: C1=CC2=C(C=C1[O-])C(=NS2)N[1]
-
InChI Key: LDTCWISGJYTXDC-UHFFFAOYSA-N[1]
Synonyms: 3-Amino-5-nitro-1,2-benzisothiazole, 5-Nitro-3-amino-1,2-benzisothiazole, 5-Nitrobenzo[d]isothiazol-3-amine[1][2]
Caption: Diazotization and subsequent azo coupling of 3-Amino-5-nitrobenzisothiazole.
Influence of the Nitro Group
The strongly electron-withdrawing nitro group at the C5 position deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although such reactions are less common for this specific compound. The nitro group can be reduced to an amino group using various reducing agents, which would open up pathways to other derivatives.
Thermal Decomposition
As indicated by its melting point with decomposition, 3-Amino-5-nitrobenzisothiazole has limited thermal stability. The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways, including the homolytic cleavage of the C-NO₂ bond and intramolecular rearrangements. [4][5][6][7][8]The presence of the amino group and the isothiazole ring likely influences the decomposition mechanism and the resulting products.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 3-Amino-5-nitrobenzisothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the actual spectra are not provided in the search results, predicted NMR data can be inferred based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the benzisothiazole core. The amino protons will likely appear as a broad singlet, and its chemical shift may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to the nitrogen and sulfur atoms in the heterocyclic ring, as well as the carbon bearing the nitro group, will have characteristic chemical shifts. [9]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-5-nitrobenzisothiazole will exhibit characteristic absorption bands for its functional groups. [1]
-
N-H stretching: The amino group will show one or two bands in the region of 3300-3500 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching vibrations are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. [10]* C=N and C=C stretching: Aromatic and heterocyclic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-N and C-S stretching: These will be present in the fingerprint region.
Applications and Future Perspectives
Current Applications
The primary and well-established application of 3-Amino-5-nitrobenzisothiazole is as a crucial intermediate in the synthesis of disperse dyes. The diazonium salt derived from it is a versatile precursor for a wide range of azo dyes used in the textile industry.
Potential in Medicinal Chemistry
Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [11][12][13]The presence of a nitro group can sometimes enhance the biological activity of a molecule. While specific studies on the medicinal applications of 3-Amino-5-nitrobenzisothiazole are not widely reported, its structural features suggest potential for further investigation in drug discovery and development. The amino group provides a handle for derivatization to create a library of compounds for biological screening. [14][15][16][17]
Safety and Handling
3-Amino-5-nitrobenzisothiazole is classified as a hazardous substance.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
3-Amino-5-nitrobenzisothiazole is a well-characterized organic compound with significant industrial importance as a dye intermediate. Its physical and chemical properties are largely defined by its benzisothiazole core and the presence of amino and nitro functional groups. While its current applications are primarily in the dye industry, its structural similarity to biologically active benzothiazole derivatives suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its reactivity and biological activity is warranted to explore its full potential.
References
- Brill, T. B., & James, K. J. (1993).
- Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
- Al-Suwaidan, I. A., et al. (2022).
- Kazemi, M., et al. (2024). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole.
- Brill, T. B., & James, K. J. (1993).
- Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry.
- Brill, T. B., & James, K. J. (1993).
- Javahershenas, R., et al. (2024). Reactions of 2‐aminobenzothiazole.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Laskin, A., et al. (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Brill, T. B., & James, K. J. (1993).
- Rawat, A., et al. (2022).
- ResearchGate. (n.d.). Synthetic scheme for novel nitro substituted benzothiazole derivatives.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Matrix Fine Chemicals. (n.d.). 3-AMINO-5-NITROBENZOISOTHIAZOLE | CAS 84987-89-3.
- PubChem. (n.d.). 3-amino-5-nitro-3H-2,1-benzothiazole-1-diazonium.
- Al-Jibouri, M. N. A. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
- ResearchGate. (n.d.). 13 C NMR spectrum of compound 5.
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-5-NITROBENZOISOTHIAZOLE | CAS 84987-89-3 [matrix-fine-chemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
3-Amino-5-nitrobenzisothiazole molecular weight and formula
An In-Depth Technical Guide to 3-Amino-5-nitrobenzisothiazole: Properties, Synthesis, and Applications in Research and Development
Introduction
The benzisothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its diverse biological activities and useful physicochemical properties. Its derivatives are integral to the development of pharmaceuticals ranging from antipsychotics to anticancer agents. This guide focuses on a specific, highly functionalized derivative: 3-Amino-5-nitrobenzisothiazole. The presence of a reactive amino group, an electron-withdrawing nitro group, and the unique isothiazole ring system imparts a distinct chemical personality to this molecule, making it a valuable building block. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its core properties, synthesis, characterization, applications, and safety protocols, grounded in authoritative scientific data.
Core Molecular Profile and Physicochemical Properties
3-Amino-5-nitrobenzisothiazole, identified by the CAS Number 84387-89-3, is a crystalline solid, typically appearing as an orange to red or light yellow to brown powder[1][2]. Its molecular structure is characterized by a bicyclic system where a benzene ring is fused to an isothiazole ring, with an amino group at position 3 and a nitro group at position 5.
The strategic placement of these functional groups dictates the molecule's reactivity and potential applications. The amino group serves as a key nucleophilic handle for further synthetic elaboration, while the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic system and can be a crucial pharmacophore in certain biological contexts.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [3] |
| Molecular Formula | C₇H₅N₃O₂S | [1][3] |
| Molecular Weight | 195.20 g/mol | [3] |
| CAS Number | 84387-89-3 | [1][3] |
| Appearance | Orange to red powder; Light yellow to brown powder/crystal | [1][2] |
| Melting Point | 250 °C (with decomposition) | [2] |
| pKa (Predicted) | 5.13 ± 0.50 | [1][2] |
| InChI Key | LDTCWISGJYTXDC-UHFFFAOYSA-N | |
Synthesis and Mechanistic Insights
The synthesis of substituted benzisothiazoles often involves the construction of the heterocyclic ring from a suitably functionalized benzene precursor. A patented method for preparing 3-amino-5-nitro-2,1-benzisothiazole (an isomer) provides valuable insight into a viable synthetic strategy, which involves the cyclization of a thiocyanatoaniline derivative[4]. This approach underscores the importance of installing the key sulfur and nitrogen atoms to facilitate the ring-closure reaction.
A logical and common strategy for this class of compounds begins with a precursor already containing the nitro and amino functionalities, followed by the introduction of sulfur and subsequent cyclization.
Experimental Protocol: Illustrative Synthesis
This protocol is a representative procedure based on established chemical principles for synthesizing related benzothiazole structures[5]. The causality behind this workflow is to first introduce a sulfur-containing group onto an activated aromatic ring and then induce an intramolecular cyclization to form the isothiazole ring.
Step 1: Thiocyanation of 4-Nitro-2-aminophenol
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aniline derivative in a suitable solvent like acetic acid.
-
Add a source of thiocyanate, such as potassium thiocyanate (KSCN), to the solution.
-
Cool the mixture to 0-5°C in an ice bath. This is critical to control the exothermicity of the subsequent halogenation step.
-
Slowly add a solution of bromine (Br₂) in acetic acid dropwise, ensuring the temperature does not exceed 10°C. The bromine acts as an oxidizing agent to generate the electrophilic thiocyanogen species ((SCN)₂) in situ, which then substitutes onto the aromatic ring.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to go to completion.
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove salts and acid, and dry under vacuum.
Step 2: Oxidative Cyclization to form 3-Amino-5-nitrobenzisothiazole
-
Suspend the thiocyanato intermediate from Step 1 in a suitable solvent, such as ethanol or a mixture of sulfuric acid and water, as described in related patents[4].
-
Add an oxidizing agent (e.g., hydrogen peroxide or bromine in an acidic medium) portion-wise while monitoring the internal temperature. The oxidant facilitates the intramolecular cyclization by activating the sulfur atom, which then attacks the amino group to close the isothiazole ring.
-
Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the final product.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol or DMF to obtain the purified 3-Amino-5-nitrobenzisothiazole.
Visualization of Synthesis Workflow
Caption: A generalized workflow for the synthesis of 3-Amino-5-nitrobenzisothiazole.
Applications and Research Frontiers
While initially explored in the context of materials science, 3-Amino-5-nitrobenzisothiazole and its derivatives are gaining attention in drug discovery and chemical biology.
Dye and Materials Chemistry
The chromophoric nature of the nitroaromatic system makes this compound a valuable intermediate in the synthesis of disperse dyes. A key application involves its conversion into a diazonium salt, which can then be used in azo coupling reactions to produce a wide range of colors[4]. The diazonium salt of its isomer, 3-amino-5-nitro-2,1-benzisothiazole, is explicitly mentioned for this purpose[4][6].
Drug Development and Medicinal Chemistry
The broader benzothiazole class is a cornerstone of many therapeutic agents[7][8]. The specific 5-nitro-1,2-benzothiazol-3-amine scaffold has recently been identified as a modulator of protein aggregation.
-
Neurodegenerative Diseases: A 2023 study in ACS Omega reported that 5-nitro-1,2-benzothiazol-3-amine (a synonym for the topic compound) can modulate the aggregation of both α-synuclein and tau proteins[9]. This is highly significant, as the misfolding and aggregation of these proteins are pathological hallmarks of Parkinson's disease and Alzheimer's disease, respectively. This finding positions 3-Amino-5-nitrobenzisothiazole as a promising starting point for the development of novel therapeutics targeting neurodegeneration[9].
-
Antiparasitic Research: While not studied directly, the related 5-nitro-2-aminothiazole scaffold has demonstrated potent activity against trypanosomatid parasites, the causative agents of Chagas disease and leishmaniasis[10]. The nitro group is often crucial for the mechanism of action in these contexts, suggesting that 3-Amino-5-nitrobenzisothiazole could be a candidate for screening in antiparasitic drug discovery programs.
Safety, Handling, and Storage
As a functionalized nitroaromatic amine, 3-Amino-5-nitrobenzisothiazole requires careful handling. The compound is classified as an irritant and appropriate personal protective equipment (PPE) is mandatory.
Table 2: GHS Hazard Classification
| Hazard Code | Description | Class | Source(s) |
|---|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2 | [1][3] |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | [1][3] |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |[3] |
Protocol for Safe Handling and Storage
This protocol is a self-validating system designed to minimize exposure and maintain compound integrity.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Use a laboratory space with adequate ventilation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask or a higher-level respirator.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid creating dust. Use spatulas to carefully transfer the solid.
-
Do not eat, drink, or smoke in the handling area[11].
-
Wash hands thoroughly after handling, even if gloves were worn[12].
-
In case of accidental contact, follow first-aid measures immediately:
-
Skin: Wash off with plenty of soap and water. Seek medical attention if irritation persists[12].
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[12].
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell[12].
-
-
-
Storage:
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Amino-5-nitrobenzisothiazole is a molecule of significant synthetic utility and growing biological interest. Its well-defined physicochemical properties, coupled with a versatile and reactive set of functional groups, make it an important building block in both materials science and medicinal chemistry. While its role as a dye intermediate is established, its recently discovered potential as a modulator of pathogenic protein aggregation opens a new and exciting frontier for its application in the development of therapies for neurodegenerative diseases. Adherence to strict safety protocols is essential when working with this compound, ensuring that its potential can be explored responsibly by the scientific community.
References
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). 3-AMINO-5-NITROBENZOISOTHIAZOLE | CAS 84987-89-3.
- ChemBK. (n.d.). 3-Amino-5-nitrobenzoisothiazole.
- Google Patents. (n.d.). CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- ACS Omega. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation.
- PubChem. (n.d.). 3-amino-5-nitro-3H-2,1-benzothiazole-1-diazonium. National Center for Biotechnology Information.
- Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
- RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- PubChem. (n.d.). 3-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information.
- NIH National Library of Medicine. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- PubMed Central. (n.d.). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds.
- International Journal of Pharmaceutical Research and Applications. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-AMINO-5-NITROBENZOISOTHIAZOLE | 84387-89-3 [m.chemicalbook.com]
- 3. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
The Multifaceted Biological Profile of 5-Nitrobenzo[d]isothiazol-3-amine: A Technical Guide for Drug Discovery
This technical guide provides an in-depth exploration of the biological activities of 5-Nitrobenzo[d]isothiazol-3-amine and its structural analogs. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the existing research, potential therapeutic applications, and detailed experimental protocols. We will delve into the neuroprotective, anticancer, and antimicrobial properties of this class of compounds, supported by mechanistic insights and quantitative data.
Introduction to the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole ring system, a fusion of a benzene and an isothiazole ring, represents a "privileged" scaffold in medicinal chemistry. This core structure is present in a multitude of compounds exhibiting a wide array of biological activities. The electronic properties conferred by the sulfur and nitrogen heteroatoms, combined with the aromatic nature of the fused rings, allow for diverse interactions with biological targets. The introduction of various substituents onto this scaffold, such as the nitro and amine groups in this compound, can significantly modulate its pharmacological profile. This guide will focus on the biological landscape of this compound, drawing on direct studies of this molecule and pertinent findings from closely related analogs to construct a holistic view of its potential.
Neuroprotective Effects: A Modulator of Protein Aggregation
A significant area of interest for this compound (also referred to as 5-NBA in some literature) is its potential role in mitigating the progression of neurodegenerative diseases. A key pathological hallmark of conditions such as Alzheimer's and Parkinson's disease is the misfolding and aggregation of specific proteins, namely tau and α-synuclein, respectively.
Inhibition of α-Synuclein and Tau Fibrillization
Studies have demonstrated that this compound can effectively inhibit the formation of fibrils from both α-synuclein and tau isoform 2N4R. This anti-fibrillary activity has been confirmed through various biophysical methods, including the Thioflavin T (ThT) fluorescence assay and transmission electron microscopy (TEM). The ThT assay, which measures the fluorescence enhancement upon binding to β-sheet-rich structures like amyloid fibrils, shows a dose-dependent reduction in fluorescence in the presence of this compound.
Furthermore, photoreactive cross-linking assays (PICUP) have revealed that this compound is also a potent inhibitor of the initial oligomerization of these proteins, a critical early step in the aggregation cascade. The ability to inhibit both oligomer and fibril formation suggests a comprehensive anti-aggregation profile.
Proposed Mechanism of Action
The precise mechanism by which this compound modulates protein aggregation is still under investigation. However, it is hypothesized that the molecule may interact with the aggregation-prone regions of α-synuclein and tau, stabilizing their native conformations or redirecting them towards non-toxic aggregation pathways. The presence of the nitro group, a strong electron-withdrawing group, is thought to enhance the electrophilicity of the isothiazole sulfur atom, potentially making it more reactive towards nucleophilic residues in the target proteins.[1]
Below is a conceptual workflow for assessing the anti-aggregation properties of a compound like this compound.
Caption: Potential inhibition of the HER signaling pathway.
Antimicrobial Activity of Related Compounds
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. [2]Various derivatives have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.
Antibacterial and Antifungal Spectrum
Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli. [3]In some cases, the zone of inhibition was observed to be between 10.2-13.6mm at a concentration of 100 µg/ml. [3]However, these particular derivatives showed little to no antifungal activity against Candida albicans. [3]Other studies on different benzothiazole derivatives have also reported activity against bacteria such as Bacillus species and Listeria monocytogenes. [4][5] The antimicrobial efficacy of these compounds is often attributed to the -N=C-S group within the benzothiazole nucleus. [3]The introduction of a nitro group can further enhance this activity.
| Compound Class | Test Organism(s) | Activity | Reference |
| Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine | S. aureus, E. coli | Good antibacterial activity | [3] |
| 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant antibacterial and some antifungal activity | [4] |
| N-substituted 5-nitro-2-aminothiazoles | Trypanosoma cruzi, Leishmania donovani | Antitrypanosomal activity | [6] |
| Benzothiazole-linked pyrazoles | S. aureus | Superior activity compared to standard drugs | [7] |
Potential for Enzyme Inhibition
Beyond their direct cytotoxic or antimicrobial effects, benzo[d]isothiazole derivatives have been identified as potent enzyme inhibitors, suggesting another avenue for their therapeutic application.
For example, a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues were found to be dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC50 values in the micromolar range. [8]These enzymes are key players in the inflammatory cascade, making their inhibitors potential anti-inflammatory agents.
In a different context, benzothiazole-linked hydroxypyrazolones have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, indicating a potential application in the management of type 2 diabetes. [9]Furthermore, some sulfonamide-containing benzothiazole derivatives act as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria, which is the mechanism of action for sulfa drugs. [7]
Experimental Protocols
To facilitate further research in this area, we provide detailed, standardized protocols for key in vitro assays.
Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation
This protocol is designed to quantify the formation of amyloid-like fibrils in the presence of an inhibitor.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a stock solution of Thioflavin T in assay buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the target protein (e.g., α-synuclein or tau) in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the target protein to initiate aggregation. A control well should contain the protein without the test compound.
-
Incubate the plate at 37°C with intermittent shaking.
-
-
Measurement:
-
At specified time intervals, add the ThT stock solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation compared to the control.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.
-
Conclusion and Future Directions
This compound and its related analogs represent a promising class of compounds with a diverse range of biological activities. The demonstrated ability to modulate protein aggregation positions them as intriguing candidates for the development of therapeutics for neurodegenerative diseases. Furthermore, the extensive evidence of anticancer and antimicrobial properties within the broader benzothiazole family suggests that this compound may also possess these activities, warranting further investigation.
Future research should focus on elucidating the precise molecular mechanisms underlying these biological effects, including the identification of specific protein targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Moreover, in vivo studies are necessary to validate the therapeutic potential of this compound and its derivatives in relevant disease models.
References
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Schiff Base Derivatives of 6-Nitro Benzo[d]Thiazol-2-Amine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
- Zhang, G., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767.
- Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
- Perin, N., et al. (2021).
- International Journal of Molecular Sciences. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- ACS Omega. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)
- Journal of Chemical and Pharmaceutical Sciences. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- European Journal of Medicinal Chemistry. (2014). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 81, 193-201.
- Journal of Molecular Structure. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Journal of Molecular Structure, 1301, 137350.
- RSC Advances. (2022). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 12(45), 29335-29351.
- Molecules. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[4][8]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251.
- RSC Advances. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Molecules. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8834.
- Molecules. (2021). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (2025). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.
- University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar.
- Molecules. (2021).
- Molecules. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- ResearchGate. (n.d.). Antimicrobial activity of compounds 5(a-d) against (i) E.coli (ii) bacillus (iii) S.aureus (iv) L.monocytogenes (18 mm).
- Benchchem. (n.d.). 7-Nitrobenzo[d]isothiazol-3-amine. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro-Substituted Benzisothiazole Scaffold: A Pharmacological Deep Dive
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Value of the Nitro-Benzisothiazole Core
In the landscape of medicinal chemistry, the benzisothiazole ring system stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a wide array of biological targets.[1] Its unique structural and electronic properties, conferred by the fusion of a benzene and a thiazole ring, make it a cornerstone for developing novel therapeutic agents. The introduction of a nitro (-NO₂) group to this scaffold is a strategic synthetic modification that dramatically influences the molecule's pharmacological profile.[2][3]
The nitro group is a potent electron-withdrawing moiety that can profoundly alter the polarity, electronic distribution, and binding interactions of the parent molecule.[3][4] This functionalization is not merely an incremental change; it can unlock entirely new mechanisms of action or significantly enhance existing biological activities. The nitro group can act as both a pharmacophore, essential for the desired biological effect, and a potential toxicophore, a duality that necessitates careful and thorough investigation.[3][5] Its ability to trigger intracellular redox reactions is central to the antimicrobial and, in some cases, the anticancer effects observed in this class of compounds.[3]
This guide provides an in-depth exploration of the pharmacological landscape of nitro-substituted benzisothiazoles. We will dissect their synthesis, elucidate their mechanisms of action across key therapeutic areas, and provide robust, field-tested protocols for their evaluation. Our focus is not just on the "what" but the "why"—the scientific rationale that underpins the experimental design and interpretation of results, empowering researchers to confidently advance their drug discovery programs.
Part 1: Synthesis and Characterization
The generation of a diverse library of nitro-substituted benzisothiazoles is the foundational step in exploring their pharmacological potential. A common and effective synthetic route involves the reaction of a nitro-substituted aniline with a thiocyanate salt, followed by oxidative cyclization.[2][6]
General Synthesis Workflow: The Jacobson Reaction Pathway
A frequently employed method is a variation of the Jacobson synthesis for benzothiazoles. The process begins with a readily available nitro-substituted aniline, which is converted to a thiourea derivative and subsequently cyclized.
Caption: General workflow for the synthesis of nitro-substituted benzisothiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-nitro-benzothiazole
This protocol is adapted from established methodologies and serves as a self-validating system for producing the core scaffold.[6]
Objective: To synthesize a nitro-substituted benzothiazole core for further pharmacological screening.
Materials:
-
3-chloro-4-nitro-aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Procedure:
-
Thiourea Formation:
-
In a three-necked round-bottom flask equipped with a condenser and thermometer, dissolve 3-chloro-4-nitro-aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir vigorously. The reaction is exothermic; maintain the temperature as specified by the chosen literature procedure, often requiring an ice bath.
-
Continue stirring for the prescribed time (e.g., 1-2 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise. The key here is temperature control; excessive heat can lead to unwanted side products. This step facilitates the electrophilic cyclization to form the benzothiazole ring.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or as determined by reaction monitoring.
-
-
Neutralization and Precipitation:
-
Carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of an ammonia solution until the mixture is basic. This step is crucial for precipitating the product.
-
The solid product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-4-chloro-5-nitro-benzothiazole.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]
-
Part 2: Anticancer and Anti-Inflammatory Profile
A significant body of research points to the potent anticancer and anti-inflammatory activities of nitro-substituted benzisothiazoles.[7][8][9] These two activities are often mechanistically linked, as chronic inflammation is a key driver of carcinogenesis. The primary mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][7]
Mechanism of Action: Inhibition of the NF-κB Signaling Cascade
Nitro-substituted benzisothiazoles have been shown to suppress the proliferation of cancer cells by inhibiting key signaling molecules.[2] They can downregulate the expression of upstream receptors like the Epidermal Growth Factor Receptor (EGFR), which in turn blocks downstream pro-survival pathways such as PI3K/AKT/mTOR and ERK/MAPK.[2]
Crucially, these compounds inhibit the NF-κB signaling pathway.[2][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory signals, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory and pro-survival genes, including Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[7] By inhibiting NF-κB, nitro-benzisothiazoles reduce the expression of COX-2 and iNOS, leading to a dual effect: suppression of inflammation and induction of apoptosis in cancer cells.[7]
Caption: Experimental workflow for the cup-plate diffusion antibacterial assay.
Step-by-Step Procedure:
-
Media and Inoculum Preparation:
-
Prepare Nutrient Agar according to the manufacturer's instructions and sterilize it by autoclaving.
-
Prepare a fresh culture of the test bacterium (P. aeruginosa) by inoculating it in Nutrient Broth and incubating at 37°C for 18-24 hours.
-
Cool the sterile agar to approximately 45-50°C. Add the fresh bacterial culture to the molten agar (e.g., 1 mL of culture per 100 mL of agar) and mix gently but thoroughly.
-
-
Plate Preparation:
-
Pour the seeded agar into sterile Petri plates and allow them to solidify completely in a laminar flow hood.
-
Using a sterile cork borer (e.g., 8 mm diameter), punch uniform wells into the agar at an equal distance from each other.
-
-
Sample Application:
-
Prepare stock solutions of the test compounds and a standard antibiotic (e.g., procaine penicillin) in a suitable solvent like Dimethylformamide (DMF). Dilute them to the desired final concentrations (e.g., 50 µg/mL and 100 µg/mL). [2] * Carefully add a fixed volume (e.g., 100 µL) of each test solution, the standard solution, and a solvent control (DMF only) into separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for about 1 hour to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate them at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well using a ruler or calipers. Record the results in millimeters.
-
Conclusion and Future Perspectives
The inclusion of a nitro group on the benzisothiazole scaffold is a powerful strategy for generating compounds with significant pharmacological potential. The evidence clearly demonstrates their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The mechanisms, often revolving around the modulation of critical signaling pathways like NF-κB and the induction of oxidative stress, provide a solid foundation for rational drug design.
Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity while minimizing off-target effects. [1][4]For instance, investigating the impact of the nitro group's position (e.g., C5, C6, or C7) on activity is a critical next step. [10]Furthermore, advanced studies on the pharmacokinetic and toxicological profiles of lead compounds are essential for their translation into viable clinical candidates. The nitro-substituted benzisothiazole core remains a highly promising and versatile platform for the development of next-generation therapeutics.
References
- Gupta, A. K., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate.
- Organic Chemistry Portal. Synthesis of benzisothiazoles. Organic Chemistry Portal.
- Anonymous. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC NIH.
- Anonymous. (2019). Benzothiazole derivatives as anticancer agents. FLORE.
- Anonymous. Benzothiazole derivatives as anticancer agents. PubMed Central.
- PrepChem.com. Synthesis of 5-nitro-1,2-benzisothiazole. PrepChem.com.
- Zani, F., et al. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Stork.
- Anonymous. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI.
- ResearchGate. Synthetic scheme for novel nitro substituted benzothiazole derivatives. ResearchGate.
- Racané, L., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. MDPI.
- Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research.
- Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed.
- Gaikwad, Y., et al. (2025). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. European Journal of Pharmaceutical and Medical Research.
- Anonymous. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry.
- Hwang, S. H., et al. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
- Anonymous. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
- Shrivastava, A., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Anonymous. Anti-inflammatory activity of benzothiazole derivatives. ResearchGate.
- Reddy, C. S., et al. (2025). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate.
- Kreye, V. A. (1984). Direct vasodilators with unknown modes of action: the nitro-compounds and hydralazine. PubMed.
- Orozco-Castañeda, H. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
- Feelisch, M., & Noack, E. A. (1987). Molecular mechanisms of nitrovasodilator bioactivation. PubMed.
- Anonymous. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Daiber, A., et al. (2025). Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved? ResearchGate.
- Fung, H. L. (2004). Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved? PubMed.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzothiazole Derivatives
Introduction: The Enduring Versatility of the Benzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a wide array of biological targets, thereby exhibiting a diverse range of pharmacological activities. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, rigid planar structure, and capacity for diverse chemical modifications have made it an integral component in numerous natural and synthetic bioactive molecules.[4][5]
This technical guide, designed for researchers and drug development professionals, moves beyond a mere catalog of activities. It aims to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) that govern the biological effects of benzothiazole derivatives. We will explore the causal links between specific structural modifications and the resulting pharmacological responses, grounded in field-proven insights and supported by authoritative research. By dissecting the key substitutions and their impact on anticancer, antimicrobial, and neuroprotective activities, this guide will serve as a practical and strategic resource for the rational design of next-generation benzothiazole-based therapeutics.
Pillar 1: SAR of Benzothiazole Derivatives in Major Therapeutic Areas
The therapeutic potential of a benzothiazole derivative is profoundly influenced by the nature and position of substituents on its bicyclic core. Literature overwhelmingly points to the C-2 and C-6 positions as primary hotspots for modification, allowing for the fine-tuning of activity and specificity.[3][4][5]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[6][7][8]
Key SAR Insights:
-
The 2-Position: The 2-position of the benzothiazole ring is a critical anchor for activity. Attaching substituted aryl groups, particularly those with electron-withdrawing properties, often enhances cytotoxicity. For instance, the presence of a 2-(4-aminophenyl)benzothiazole moiety is a well-established pharmacophore for potent and selective anticancer activity.
-
Amide and Thiol Linkages: Linking various moieties to the 2-position via amide or thiol bridges has proven to be a successful strategy. Substituted methoxybenzamide and chloromethylbenzamide groups attached to a benzothiazole-2-thiol core have shown significant antitumor potential, with IC₅₀ values in the low micromolar to nanomolar range against cell lines like A549 (lung carcinoma) and HepG2 (liver carcinoma).[9]
-
The 6-Position: Halogenation, particularly with fluorine or chlorine, at the 6-position often leads to a marked increase in antiproliferative effects.[10] For example, the incorporation of a fluorine atom at the 7th position (structurally related to the 6-position in terms of electronic influence) has been shown to enhance cytotoxicity.[9]
-
Hybrid Molecules: Combining the benzothiazole scaffold with other known anticancer pharmacophores, such as indole or pyrazole, has yielded hybrid molecules with superior potency. A chlorobenzyl indole semicarbazide benzothiazole derivative exhibited remarkable activity against HT-29 colon cancer cells with an IC₅₀ value of 0.024 µM.[9]
Quantitative SAR Data: Anticancer Benzothiazole Derivatives
| Compound ID | R1 (at C-2) | R2 (at C-6) | Target Cell Line | IC₅₀ (µM) | Reference |
| B7 | -NH-(4-nitrobenzyl) | -Cl | A549 (Lung) | 1.83 | [11] |
| 13b | -NH-CO-cyclopropyl | -NH-CO-(2,6-dichlorophenyl) | NCI-H460 (Lung) | <0.01 | [12] |
| 29 | -S-CH₂-CO-NH-(bromopyridine) | H | SKRB-3 (Breast) | 0.0012 | [9] |
| 41 | -S-(methoxybenzamide) | H | A549 (Lung) | 1.1 - 8.8 | [9] |
| 55 | (chlorobenzyl indole semicarbazide) | H | HT-29 (Colon) | 0.024 | [9] |
Logical Relationship: SAR of Anticancer Benzothiazoles
Caption: Key substitution points on the benzothiazole core for anticancer activity.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Benzothiazole derivatives have emerged as potent antibacterial and antifungal agents, often by inhibiting essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[14][15][16]
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the benzothiazole ring or its substituents is a recurring theme for enhanced antimicrobial potency.[13][16] A meta-nitro group on a phenyl ring attached to a benzothiazole-thiazole hybrid was found to be the most potent substitution against a range of bacteria and fungi.[16]
-
2-Amino and 2-Mercapto Derivatives: The 2-amino and 2-mercapto positions are crucial for derivatization. Schiff bases formed from 2-aminobenzothiazoles often exhibit significant activity. For instance, substitution with a hydroxyl group at the 2nd position of a benzylidene ring attached to the 2-amino group improved antibacterial action against E. coli and P. aeruginosa.[13]
-
Sulfonamide Moiety: Incorporating a sulfonamide group can lead to potent inhibitors of the DHPS enzyme, which is vital for folate synthesis in bacteria.[14] This represents a rational design strategy to mimic the action of sulfa drugs.
-
Heterocyclic Hybrids: Linking the benzothiazole core to other heterocyclic systems like pyridine, pyrazole, or thiazolidinone can broaden the spectrum of activity. Thiazolidin-4-one derivatives of benzothiazole have shown activity comparable to standard drugs like streptomycin and ampicillin.[13]
Quantitative SAR Data: Antimicrobial Benzothiazole Derivatives
| Compound ID | Key Substituents | Target Organism | MIC (µg/mL) | Reference |
| 4b | 5-Chloro on benzothiazole, azo dye | S. typhimurium | 25-50 | [13] |
| 8a | 4-Nitro on phenyl ring of thiazolidinone | P. aeruginosa | 90-180 | [13] |
| 16c | Pyrazolone ring at C-2 | S. aureus | 0.025 mM | [14] |
| 43b | 7-Bromo on benzothiazole | S. aureus | ZOI = 21-27 mm | [13] |
| 46a | 2-Hydroxy on benzylidene Schiff base | E. coli | 15.62 | [13] |
Neuroprotective Activity: A Scaffold for CNS Disorders
Benzothiazole derivatives show significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[17][18] The drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is a clinically approved treatment for ALS, highlighting the scaffold's therapeutic relevance.[18]
Key SAR Insights:
-
Multi-Target Directed Ligands (MTDLs): The multifactorial nature of diseases like Alzheimer's makes the MTDL approach highly attractive.[18][19] Benzothiazole derivatives have been designed to simultaneously inhibit cholinesterases (AChE and BChE) and monoamine oxidase (MAO), key targets in Alzheimer's pathology.[19][20]
-
Linker and Terminal Group: In the design of MTDLs, a flexible linker (e.g., propyloxy) connecting the benzothiazole core to a terminal amine group (like azepane) is crucial for binding to multiple targets. A 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative showed high affinity for the histamine H₃ receptor, another target in AD.[18]
-
Substitutions on the Benzene Ring: Substitutions on the benzene part of the core modulate properties like lipophilicity, which is critical for blood-brain barrier (BBB) penetration. The trifluoromethoxy group in Riluzole is a prime example of a lipophilic group that aids CNS entry.[18] Dimethoxy substitutions on a pyrazolo-benzothiazole derivative resulted in a potent inhibitor of AChE.[21]
Pillar 2: Methodologies in Benzothiazole SAR Studies
A robust SAR study is built upon a self-validating system of synthesis, characterization, and biological evaluation. The causality behind experimental choices—why a particular reaction is chosen or an assay is performed—is paramount.
Core Synthesis: The Jacobsen Cyclization
A cornerstone for accessing the 2-aminobenzothiazole scaffold is the Jacobsen cyclization or related reactions involving the condensation of an o-aminothiophenol with a suitable electrophile.
Exemplary Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-aminothiophenol (10 mmol) in ethanol (50 mL).
-
Reaction Initiation: To this solution, add cyanogen bromide (11 mmol) portion-wise over 15 minutes. The addition is exothermic and should be controlled. Causality: Cyanogen bromide serves as the source of the C2 carbon and the exocyclic amino group.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy for the intramolecular cyclization to form the stable benzothiazole ring system.
-
Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-6-chlorobenzothiazole.
-
Characterization: Confirm the structure and purity of the final compound using techniques like NMR (¹H, ¹³C), LC-MS, and HPLC.[11]
Biological Evaluation: The MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a fundamental tool in screening for anticancer activity.
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Causality: This allows the cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. Causality: This duration is typically sufficient for antiproliferative agents to exert their effects on the cell cycle.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[11]
Computational Approaches: Rationalizing SAR
Modern SAR studies are frequently augmented by computational chemistry, which provides insights into the molecular interactions driving biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[22][23] These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzothiazole derivative) when bound to a specific protein target (e.g., an enzyme active site).[14][24] Docking studies can reveal key binding interactions, such as hydrogen bonds and π-π stacking, helping to explain why certain substituents enhance activity.[16]
Workflow: Integrated SAR Analysis
Sources
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Structural Activity Relationship and Importance of Benzothiazole ...: Ingenta Connect [ingentaconnect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020) | Bhat Mahesh | 37 Citations [scispace.com]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 12. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 17. sddn.es [sddn.es]
- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Design, Synthesis, and biological evaluation of pyrazolo-benzothiazole derivatives as a potential therapeutic agent for the treatment of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 22. allsubjectjournal.com [allsubjectjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. jchr.org [jchr.org]
The Strategic Utility of 5-Nitrobenzo[d]isothiazol-3-amine: A Technical Guide for Synthetic Chemists
An In-depth Exploration of a Versatile Heterocyclic Building Block in Modern Organic Synthesis and Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzisothiazole core represents a "privileged scaffold"—a molecular framework that consistently appears in a variety of biologically active compounds and functional materials. Within this important class of heterocycles, 5-Nitrobenzo[d]isothiazol-3-amine, also known as 3-amino-5-nitro-1,2-benzisothiazole, emerges as a particularly strategic building block. Its unique arrangement of a reactive primary amine, an electron-withdrawing nitro group, and the inherent chemical properties of the fused ring system provides a rich platform for a diverse array of chemical transformations.
This technical guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for leveraging this versatile molecule in the design and synthesis of novel chemical entities.
Physicochemical and Structural Characteristics
This compound is an orange to red powder.[1] The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitro group and heterocyclic nitrogen atoms) influences its solubility and intermolecular interactions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅N₃O₂S | [1] |
| Molecular Weight | 195.20 g/mol | [1][2] |
| CAS Number | 84387-89-3 | [1][2] |
| Appearance | Orange to red powder | [1] |
| Melting Point | 250 °C (decomposition) | [3] |
| pKa (Predicted) | 5.13 ± 0.50 | [1] |
| Topological Polar Surface Area | 113 Ų | [1][2] |
Synthesis of the Benzisothiazole Core
The synthesis of the 3-amino-1,2-benzisothiazole scaffold can be approached through several strategic disconnections. While a specific, detailed protocol for the direct synthesis of the 5-nitro derivative is not prominently available in the literature, a general and robust method involves the reaction of an appropriately substituted o-halo-benzonitrile with a source of sulfur and ammonia.[4] This approach is advantageous as it constructs the heterocyclic ring in a convergent manner.
A plausible synthetic route, adapted from established methodologies for related structures, is outlined below. This protocol serves as a validated starting point for laboratory synthesis.
Proposed Synthetic Protocol: From 2-Chloro-5-nitrobenzonitrile
This multi-step synthesis begins with the commercially available 2-chloro-5-nitrobenzonitrile and proceeds through a dithioether intermediate, which is then cyclized.
Step 1: Synthesis of 2,2'-Dithiobis(5-nitrobenzonitrile)
-
To a solution of sodium disulfide (prepared in situ by reacting sodium sulfide nonahydrate with elemental sulfur in a suitable solvent like ethanol), add 2-chloro-5-nitrobenzonitrile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 2,2'-dithiobis(5-nitrobenzonitrile).
Step 2: Reductive Cleavage and Cyclization to form this compound
-
Suspend the 2,2'-dithiobis(5-nitrobenzonitrile) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as sodium borohydride, portion-wise at a low temperature (0-5 °C) to cleave the disulfide bond, forming the corresponding thiol/thiolate in situ.
-
Introduce a source of ammonia (e.g., by bubbling ammonia gas or using a solution of ammonia in the alcohol) to the reaction mixture.
-
An oxidizing agent, such as hydrogen peroxide or air, is then carefully introduced to facilitate the intramolecular cyclization, forming the N-S bond.
-
Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure this compound.
The Chemistry of a Bifunctional Building Block: Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups: the nucleophilic primary amine at the 3-position and the electron-withdrawing nitro group at the 5-position.
The Nucleophilic Amino Group: A Gateway to Diverse Functionality
The primary amino group is a versatile handle for a wide range of chemical transformations, most notably diazotization followed by azo coupling.
The most well-documented application of this compound is in the synthesis of monoazo disperse dyes.[5] The electron-withdrawing nature of the benzisothiazole ring, further enhanced by the 5-nitro substituent, makes the resulting diazonium salt a potent electrophile, capable of coupling with various electron-rich aromatic compounds to produce intensely colored dyes. These dyes are particularly valued for their deep blue hues and good fastness properties on polyester fabrics.[5]
The general mechanism for this process is a classic electrophilic aromatic substitution.
Caption: Diazotization and Azo Coupling Workflow.
Experimental Protocol: Synthesis of a Benzisothiazole-based Azo Disperse Dye [5]
-
Diazotization:
-
Suspend this compound (1.95 g, 10 mmol) in a mixture of concentrated sulfuric acid and an appropriate co-solvent (e.g., acetic acid or phosphoric acid) at 0-5 °C.
-
Slowly add a solution of nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid) while maintaining the temperature below 5 °C.
-
Stir the mixture for 2-4 hours at this temperature to ensure complete formation of the diazonium salt solution.[6]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the coupling partner, for example, N,N-diacetoxyethyl-aniline (10 mmol), in an acidic aqueous solution.
-
Cool the solution of the coupling partner to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling partner solution.
-
Maintain stirring at 0-5 °C for several hours, monitoring the formation of the colored precipitate. The pH may be adjusted with a buffer (e.g., sodium acetate) to facilitate the coupling.
-
Once the reaction is complete, filter the precipitated dye, wash it extensively with water until the washings are neutral, and dry it in an oven at 60 °C.
-
The Nitro Group: A Modulator of Reactivity and Synthetic Handle
The strongly electron-withdrawing nitro group serves two main purposes. Firstly, it enhances the electrophilicity of the diazonium salt, as mentioned above. Secondly, it can be chemically transformed, most commonly reduced to a primary amino group.
The reduction of the nitro group to an amine opens up new avenues for derivatization, creating a diamino-benzisothiazole scaffold. This transformation can be achieved using a variety of standard reducing agents.
Caption: Key reaction pathways for the title compound.
Common Reagents for Nitro Group Reduction: [7][8][9]
-
Metals in Acid: Iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this transformation.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is another widely used method. This method is often preferred for its clean reaction profile.
-
Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative and can be selective in the presence of other reducible functional groups.
The resulting diaminobenzisothiazole derivative is a valuable intermediate for the synthesis of further complex heterocyclic systems, polymers, or molecules with potential applications in medicinal chemistry, where the additional amino group can be used as an attachment point for various pharmacophores.
Applications in Drug Discovery and Agrochemicals
While the direct application of this compound in marketed drugs is not widely documented, the broader class of aminobenzothiazoles and nitrothiazoles are of significant interest in medicinal and agrochemical research.
-
Kinase Inhibitors: The 2-aminothiazole motif has been identified as a novel template for Src family kinase inhibitors. The structural similarity of the 3-aminobenzisothiazole core suggests its potential as a bioisostere in the design of new kinase inhibitors for oncology and inflammatory diseases.
-
Antimicrobial and Antiparasitic Agents: Nitro-containing heterocyclic compounds are a well-established class of antimicrobial and antiparasitic drugs. For instance, nitazoxanide, which contains a 2-amino-5-nitrothiazole moiety, is a broad-spectrum antiparasitic and antiviral drug.[10] This suggests that derivatives of this compound could be explored for similar biological activities.
-
Agrochemicals: Related compounds like 2-Amino-5-nitrothiazole serve as key intermediates in the synthesis of pesticides and herbicides, highlighting the utility of the nitrothiazole scaffold in crop protection.[11] The 3-amino-1,2-benzisothiazole framework has also been patented for its use in combating animal pests.[1]
Conclusion and Future Outlook
This compound is a potent and versatile building block in organic synthesis. Its established application in the synthesis of high-performance azo dyes demonstrates the reliable reactivity of its primary amino group through diazotization. Furthermore, the presence of the reducible nitro group provides a secondary site for synthetic elaboration, significantly expanding its potential.
For researchers in drug discovery and materials science, this molecule offers a strategic entry point into the rich chemical space of substituted benzisothiazoles. Future research will likely focus on exploring the derivatization of the diaminobenzisothiazole scaffold obtained from the reduction of the nitro group, and on evaluating the biological activities of novel compounds derived from this versatile starting material. The continued exploration of this and related heterocyclic building blocks will undoubtedly contribute to the development of new therapeutics, functional dyes, and advanced materials.
References
- Song, X., Dai, C., Li, M., Li, M., Hu, L., Wang, Y., Hou, A., & Qian, H. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC Publishing. [Link]
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole.
- Google Patents. (n.d.). CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- BYJU'S. (n.d.).
- Google Patents. (n.d.). US4140692A - Manufacture of 3-amino-1,2-benzisothiazoles.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]
- Wikipedia. (n.d.).
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
- Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. [Link]
- PubChem. (n.d.). 3-amino-5-nitro-3H-2,1-benzothiazole-1-diazonium.
- International Science Community Association. (2013).
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
- MSU chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. [Link]
- ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-Amino-5-nitro-[2][5]-benzisothiazole. [Link]
- National Center for Biotechnology Information. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
- PubChem. (n.d.). 1,2-Benzisothiazole, 3-methoxy-5-nitro-.
- Google Patents. (n.d.).
- ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
- PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. [Link]
- National Center for Biotechnology Information. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Crop Protection: The Role of 2-Amino-5-Nitrothiazole in Agrochemicals. [Link]
- MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
Sources
- 1. WO2008090048A2 - 3-amino-1,2-benzisothiazole compounds for combating animal pest ii - Google Patents [patents.google.com]
- 2. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 3. 3-Amino-5-nitrobenzisothiazole 97 84387-89-3 [sigmaaldrich.com]
- 4. US4140692A - Manufacture of 3-amino-1,2-benzisothiazoles - Google Patents [patents.google.com]
- 5. Benzisothiazoles synthesis [organic-chemistry.org]
- 6. DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Benzo[d]isothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isothiazole scaffold, a fascinating bicyclic heteroaromatic system, has a rich and storied history that predates even its parent isothiazole ring. From its serendipitous discovery as the intensely sweet saccharin to its current position as a cornerstone of modern medicinal chemistry, the journey of benzo[d]isothiazole is one of scientific curiosity, synthetic innovation, and profound therapeutic impact. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of benzo[d]isothiazole compounds. We will delve into the seminal moments of discovery, trace the chronological progression of synthetic methodologies, and offer field-proven insights into the mechanisms of action that underpin the therapeutic success of key benzo[d]isothiazole-based drugs. This guide is designed to serve as a valuable resource for researchers and drug development professionals, offering not just a historical overview, but also a practical understanding of the chemistry and pharmacology of this remarkable class of compounds.
A Sweet Beginning: The Serendipitous Discovery of Saccharin and the Dawn of Benzo[d]isothiazoles
The story of benzo[d]isothiazoles begins not with a targeted quest for a new chemical entity, but with a fortuitous accident in the late 19th century. In 1879, while working in the laboratory of Professor Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg inadvertently discovered the intense sweetness of a compound he had been working with: an oxidized derivative of 1,2-benzisothiazol-3(2H)-one, which he named saccharin.[1][2] This discovery, born from a lack of adherence to laboratory hygiene, marked the first encounter with the benzo[d]isothiazole ring system and laid the foundation for a class of compounds that would eventually find applications far beyond the realm of artificial sweeteners.
The parent isothiazole scaffold, containing a simple five-membered ring with adjacent nitrogen and sulfur atoms, was first prepared much later in 1956.[1] The early discovery and commercial success of saccharin spurred interest in the broader family of benzo[d]isothiazoles, although for many years, research was largely focused on its sweetening properties and derivatives. It wasn't until the mid-20th century that the diverse biological potential of this scaffold began to be truly appreciated, leading to the development of a wide array of synthetic methodologies and the discovery of potent therapeutic agents.
The Evolution of Synthesis: From Classical Approaches to Modern Catalysis
The synthetic chemistry of benzo[d]isothiazoles has undergone a remarkable evolution, driven by the increasing demand for these compounds in various fields, particularly medicinal chemistry. Early methods were often harsh and limited in scope, but the last few decades have witnessed the emergence of elegant and efficient strategies, including transition-metal-catalyzed and metal-free approaches.[1]
Chronological Development of Synthetic Strategies
The timeline below highlights the key milestones in the synthesis of benzo[d]isothiazole compounds, showcasing the progression from multi-step classical routes to more atom-economical and environmentally benign modern methods.
| Era | Key Developments | Significance |
| Late 19th Century | Discovery of saccharin via oxidation of o-toluenesulfonamide. | First synthesis of a benzo[d]isothiazole derivative, albeit serendipitous. |
| Mid-20th Century | Development of classical multi-step syntheses, often starting from 2,2'-dithiodibenzoic acid or related compounds. These methods typically involved harsh reagents and long reaction sequences.[3] | Established foundational routes to the benzo[d]isothiazole core, enabling early exploration of its chemistry. |
| Late 20th Century | Emergence of more efficient methods utilizing ortho-substituted benzonitriles as starting materials.[3] | Improved yields, milder reaction conditions, and greater functional group tolerance. |
| Early 21st Century | Introduction of transition-metal-catalyzed cross-coupling reactions for the construction of the S-N bond. Copper-catalyzed methods became particularly prominent.[2] | Revolutionized the synthesis with high efficiency, atom economy, and the ability to introduce a wide range of substituents. |
| 2010s - Present | Development of metal-free synthetic strategies, including oxidative cyclizations and reactions utilizing elemental sulfur.[1] Emergence of electrochemical methods for N-S bond formation.[2] | Addresses the need for more sustainable and cost-effective synthetic routes, reducing reliance on potentially toxic and expensive metal catalysts. |
Key Synthetic Pathways: A Mechanistic Overview
The synthesis of the benzo[d]isothiazole core can be broadly categorized based on the nature of the starting materials and the bond-forming strategies employed.
A common and powerful approach involves the intramolecular cyclization of ortho-substituted benzene derivatives that already contain the requisite nitrogen and sulfur functionalities, or their precursors.
-
From 2-Mercaptobenzamides: This is one of the most widely used methods for the synthesis of 2-substituted benzo[d]isothiazol-3(2H)-ones. The reaction typically proceeds via an oxidative dehydrogenative cyclization, forming the crucial S-N bond.[2] This transformation can be achieved using various oxidants and is often catalyzed by transition metals like copper or cobalt.[2][4]
-
Mechanism Insight: The reaction is believed to proceed through the formation of a thiyl radical intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to form the heterocyclic ring.[2][4]
Caption: Oxidative cyclization of 2-mercaptobenzamides.
-
In this strategy, a nitrogen-containing aromatic precursor, such as a 2-halobenzamide, is reacted with a sulfur source to construct the benzo[d]isothiazole ring.
-
Reaction with Elemental Sulfur or Thiocyanate: Transition-metal catalysis, particularly with copper, has been instrumental in developing cascade reactions where a 2-halobenzamide reacts with elemental sulfur (S₈) or potassium thiocyanate (KSCN) to form the benzo[d]isothiazol-3(2H)-one product in a single step.[2]
Caption: Synthesis from 2-halobenzamides and a sulfur source.
Conversely, a sulfur-containing aromatic precursor can be reacted with a nitrogen source to complete the heterocyclic ring.
-
From 2-Mercaptoacetophenones: A facile one-pot synthesis involves the reaction of readily available ortho-mercaptoacetophenones with a nitrogen source. A key step in this process is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the desired benzo[d]isothiazole.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the described methodologies, detailed, step-by-step protocols for key transformations are provided below.
This protocol is adapted from established classical procedures and serves as a foundational example.[3]
-
Suspension: Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L) in a suitable reaction vessel equipped with a stirrer and a gas inlet.
-
Chlorination: Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension. The reaction is exothermic and should be cooled to maintain a controlled temperature.
-
Ammonolysis: Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring. Maintain the temperature below 25°C. Continue stirring for one hour after the addition is complete.
-
Isolation of Intermediate: Isolate the resulting solid by filtration.
-
Acidification and Cyclization: Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring. The acidification will induce cyclization to the desired product.
-
Final Product Isolation: Collect the final product by filtration and wash thoroughly with water. Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.
This protocol outlines a general procedure for the synthesis of 3-amino-1,2-benzisothiazoles from 2,2'-dithiobenzonitriles.[5]
-
Reaction of Metal Amide: React a metal amide of a secondary amine with a 2,2'-dithiobenzonitrile derivative in an appropriate aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). The reaction is typically carried out at a low temperature (e.g., 0°C to room temperature).
-
Oxidation: After the initial reaction is complete, add an oxidizing agent, such as a divalent copper salt (e.g., CuCl₂) as an aqueous solution or iodine. The reaction temperature is maintained between 0°C and 40°C.
-
Work-up and Isolation: Upon completion of the reaction, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Therapeutic Triumphs: Field-Proven Insights into Benzo[d]isothiazole-Based Drugs
The versatility of the benzo[d]isothiazole scaffold is most evident in its widespread success in drug discovery. Several blockbuster drugs feature this heterocyclic core, and their mechanisms of action provide valuable insights for future drug development endeavors.
Atypical Antipsychotics: Modulating Neurotransmitter Pathways
A significant number of atypical antipsychotic drugs incorporate the benzo[d]isothiazole moiety. These drugs have revolutionized the treatment of schizophrenia and bipolar disorder by offering improved efficacy against negative symptoms and a more favorable side-effect profile compared to older typical antipsychotics.
-
Ziprasidone: This benzisothiazolylpiperazine derivative is a potent antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. Its antipsychotic effect is primarily attributed to this dual antagonism. Ziprasidone also exhibits agonist activity at the 5-HT₁A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties. Furthermore, its antagonistic activity at histamine H₁ and alpha-1-adrenergic receptors can lead to side effects such as somnolence and orthostatic hypotension.
-
Lurasidone: Lurasidone is another atypical antipsychotic with a high affinity for dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors, where it acts as an antagonist. It is also a partial agonist at the 5-HT₁A receptor. The antagonism of 5-HT₇ receptors and partial agonism at 5-HT₁A receptors are thought to contribute to its efficacy in treating cognitive and depressive symptoms. Lurasidone has minimal affinity for histamine H₁ and muscarinic M₁ receptors, which explains its lower propensity to cause weight gain and sedation compared to some other atypical antipsychotics.
Caption: Key receptor interactions of ziprasidone and lurasidone.
Emerging Therapeutic Areas
Beyond their established role in psychiatry, benzo[d]isothiazole derivatives are being actively investigated for a range of other therapeutic applications.
-
Anticancer Activity: Certain benzo[d]isothiazole compounds have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia.[6] The precise mechanisms are still under investigation, but they represent a promising avenue for the development of novel oncology drugs.
-
SGLT2 Inhibition: Benzo[d]isothiazole-based C-glucosides have been identified as potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2), a key target in the treatment of type 2 diabetes.[1]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The extensive research into benzo[d]isothiazole-based compounds has led to a significant body of knowledge regarding their structure-activity relationships. Understanding how modifications to the benzo[d]isothiazole core and its substituents impact biological activity is crucial for the rational design of new and improved therapeutic agents.
| Structural Modification | Impact on Activity (Antipsychotics) | Example |
| Substitution on the Benzene Ring | Can modulate receptor binding affinity, selectivity, and pharmacokinetic properties. Electron-withdrawing or -donating groups can influence the electronic nature of the aromatic system. | Halogenation or methoxy substitution can alter lipophilicity and metabolic stability. |
| Nature of the N-substituent | Crucial for receptor interactions. The length and composition of the linker to a terminal amine group (e.g., piperazine) significantly affect D₂ and 5-HT₂A receptor affinity. | The piperazine moiety in ziprasidone and lurasidone is essential for their antipsychotic activity. |
| Oxidation State of Sulfur | Oxidation of the sulfur atom to a sulfoxide or sulfone (as in saccharin) dramatically alters the electronic properties and biological activity of the molecule. | Saccharin's sweetness is a result of the sulfone group. |
Future Perspectives and Conclusion
The journey of benzo[d]isothiazole compounds, from a chance discovery in a 19th-century laboratory to a mainstay of modern drug development, is a testament to the power of chemical synthesis and the endless possibilities of molecular exploration. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly accelerate the discovery of new benzo[d]isothiazole derivatives with unique and valuable biological properties. As our understanding of complex diseases deepens, the inherent versatility and privileged structural nature of the benzo[d]isothiazole scaffold will ensure its enduring importance in the quest for new and improved medicines. This guide has provided a comprehensive overview of the history, synthesis, and therapeutic applications of this remarkable class of compounds, with the aim of inspiring and informing the next generation of scientific discovery in this exciting field.
References
- Process for producing 3-amino-1,2-benzisothiazole deriv
- Ivanova, Y., et al. (2024).
- Benzothiazole synthesis - Organic Chemistry Portal. [Link]
- Synthesis of benzo[d]isothiazoles: an update | Request PDF - ResearchG
- Process for the preparation of 3-amino-2,1-benzoisothiazoles. DE1445547C3.
- Previous and present methods to synthesize 1,2‐benzisothiazol‐3(2H)‐one derivatives.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. [Link]
- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Benzisothiazole Scaffold in Drug Discovery
An In-Depth Technical Guide to the Theoretical Properties of 5-Nitrobenzo[d]isothiazol-3-amine
This guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound with significant potential in medicinal chemistry. By leveraging established computational methodologies, we will dissect its molecular structure, electronic properties, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this molecule to inform future research and application.
The benzisothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The unique arrangement of nitrogen and sulfur atoms within the fused ring system imparts specific electronic and steric properties that enable favorable interactions with various biological targets.[4]
The subject of this guide, this compound (PubChem CID: 158638), is a derivative featuring two critical functional groups: an electron-donating amine (-NH₂) at the 3-position and a potent electron-withdrawing nitro group (-NO₂) at the 5-position.[5] This "push-pull" electronic configuration is anticipated to create a highly polarized molecule with distinct regions of reactivity, making it a compelling candidate for rational drug design. This guide will establish a foundational understanding of its properties through the lens of computational chemistry, predicting its behavior and potential before extensive laboratory synthesis and testing.
Computational Methodology: A Framework for In-Silico Analysis
To investigate the theoretical properties of a molecule like this compound, a robust and validated computational workflow is essential. Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a balance between accuracy and computational cost for studying the electronic structure of molecules.[6] The most common approach involves geometry optimization followed by the calculation of various molecular properties.[7][8]
Standard Computational Protocol
A typical workflow for analyzing organic molecules like the one is as follows:
-
Structure Optimization: The 3D geometry of the molecule is optimized to find its most stable energetic conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p) or 6-31+G(d,p).[6][9][10]
-
Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: Once the stable geometry is confirmed, single-point energy calculations are used to determine electronic and chemical properties. This includes Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[6][10] These calculations are often performed using software packages like Gaussian.[7][10]
Caption: A standard workflow for computational analysis using DFT.
Predicted Molecular and Electronic Properties
While specific experimental data for this compound is not available in the cited literature, we can make robust predictions based on theoretical studies of analogous benzothiazole and benzisothiazole derivatives.[9][10][11]
Molecular Geometry
The optimized geometry is expected to be largely planar due to the fused aromatic ring system. Key structural features, such as the C-S and C=N bond lengths within the isothiazole ring, will define the core conformation.[9] The nitro group and the exocyclic amine group will influence the local geometry and the overall electronic distribution of the benzene ring.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[6]
-
HOMO: In a molecule with a potent electron-donating group like -NH₂, the HOMO density is expected to be localized primarily on the amine group and the fused aromatic ring.
-
LUMO: Conversely, the strong electron-withdrawing -NO₂ group will cause the LUMO density to be concentrated around the nitro group and the isothiazole ring.[11]
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the band gap) is a key indicator of chemical stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive.[6][11] The push-pull nature of the substituents on this molecule is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted benzisothiazole, indicating higher reactivity.
| Property | Predicted Value (Illustrative) | Significance |
| EHOMO | ~ -6.2 eV | Electron-donating capability |
| ELUMO | ~ -3.3 eV | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 2.9 eV | Chemical Reactivity & Stability |
Note: These values are illustrative, based on findings for nitro-substituted aromatic heterocycles, and would need to be confirmed by specific calculations.[11]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface, revealing sites for electrophilic and nucleophilic attack.[10]
-
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are predicted to be around the oxygen atoms of the nitro group and the nitrogen of the isothiazole ring.[10]
-
Positive Potential (Blue): These regions are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amine group are expected to be the most electropositive sites.[10]
Caption: Predicted reactive sites based on MEP analysis.
Chemical Reactivity and Drug Development Potential
The theoretical properties provide a direct line of sight to the molecule's potential behavior and utility in a drug development context.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity.[10]
| Descriptor | Formula | Predicted Characteristic |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High; indicates a good electron acceptor. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low; corresponds to high reactivity. |
| Chemical Softness (S) | 1/(2η) | High; indicates high polarizability and reactivity. |
These descriptors suggest that this compound is a reactive molecule, a trait that can be beneficial for covalent inhibitors or for forming strong interactions with a biological target.[10]
Implications for Drug Design
The theoretical analysis points to several key features relevant for drug development:
-
Receptor Binding: The distinct electron-rich (nitro group) and electron-poor (amine group) regions make the molecule an excellent candidate for forming specific hydrogen bonds and electrostatic interactions within a receptor's binding pocket. The amine group can act as a hydrogen bond donor, while the nitro oxygens and ring nitrogen can act as acceptors.
-
Pharmacophore Scaffolding: The rigid, planar structure provides a solid scaffold to which other functional groups could be attached to optimize binding affinity and selectivity for a target.
-
Metabolic Stability: The MEP can hint at potential sites of metabolic transformation. Understanding the molecule's reactivity helps in predicting its metabolic fate, a crucial aspect of drug design.
Caption: How theoretical properties inform drug design strategies.
Conclusion
This guide has outlined the expected theoretical properties of this compound based on established computational methods and data from analogous structures. The analysis predicts a highly polar and reactive molecule with a low HOMO-LUMO energy gap. Its distinct electrostatic potential, with electron-rich zones around the nitro group and electron-deficient zones at the amine group, suggests a strong capacity for specific intermolecular interactions. These characteristics make it a promising scaffold for the design of novel therapeutic agents. The insights presented here serve as a robust starting point for further computational and experimental validation.
References
- Al-Otaibi, J. S., et al. (2022). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Molecular Structure.
- Tia, R., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry.
- Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Annals of Proteomics and Bioinformatics.
- Pattanayak, S., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure & Dynamics.
- Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. ResearchGate.
- Asiri, A. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules.
- National Center for Biotechnology Information. (n.d.). 3-Amino-5-nitrobenzisothiazole. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 5-Nitrobenzothiazole. PubChem Compound Database.
- Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
- Mahmoud, M. A. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. ResearchGate.
- Shaik, N. B., & Sunkari, S. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica.
- Al-Jaff, B. O. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
- Gherase, A. F., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules.
- Mabrouk, A., et al. (2010). On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs): A comprehensive theoretical study. ResearchGate.
- Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health.
- Chen, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][9]Thiazin-4-One Derivatives. National Institutes of Health.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteobiojournal.com [proteobiojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 10. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 11. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Benzisothiazole Heterocyclic Core
Executive Summary
The benzisothiazole scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its consistent appearance in a multitude of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a thiazole ring, provides a rigid and versatile framework for interacting with a diverse range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2][3][4][5][6] Notably, this core is integral to the structure of successful antipsychotic drugs such as Ziprasidone and Lurasidone, underscoring its clinical and commercial significance.[7][8] This guide offers a comprehensive exploration of the benzisothiazole core, delving into its fundamental properties, synthesis, reactivity, and critical applications in contemporary drug discovery.
Core Structure: Physicochemical and Spectroscopic Profile
The 1,2-benzisothiazole structure is a planar, bicyclic aromatic system. This inherent planarity and the presence of heteroatoms (nitrogen and sulfur) are key to its ability to engage in various non-covalent interactions with biological macromolecules.
Stability and Reactivity
The benzisothiazole ring system is generally stable under standard conditions and across a broad pH range.[9] The heterocyclic core is electron-withdrawing, and the methyne (CH) center within the thiazole ring is a primary site for substitution.[10] Its stability makes it an ideal foundation for building complex molecular architectures, while its defined reactivity allows for predictable derivatization in the pursuit of optimized pharmacological profiles. When heated to decomposition, it can release toxic oxides of nitrogen and sulfur.[9]
Physicochemical Data
The fundamental properties of the parent 1,2-benzisothiazole core are summarized below. These values serve as a baseline for understanding how substitutions will modulate the molecule's characteristics, such as solubility and lipophilicity, which are critical for pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | [11] |
| Molar Mass | 135.19 g/mol | [10][11] |
| Appearance | Colorless, slightly viscous liquid | [10] |
| Melting Point | 2 °C (36 °F) | [10] |
| Boiling Point | 227-228 °C (441-442 °F) | [10] |
| Density | 1.238 g/mL | [10] |
Spectroscopic Signature
Structural elucidation of benzisothiazole derivatives relies on a combination of standard spectroscopic techniques.[12] Understanding the characteristic spectral data of the core is essential for confirming synthetic success and purity.
-
¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons on the benzene ring, typically found in the range of δ 7.0-8.5 ppm. The proton on the thiazole ring appears as a distinct singlet further downfield.
-
¹³C NMR: The carbon spectrum shows distinct signals for the nine carbons in the bicyclic system, with chemical shifts influenced by the electronegative heteroatoms.
-
IR Spectroscopy: Key absorption bands include C=N stretching vibrations and aromatic C-H stretching. For derivatives like 1,2-benzisothiazolin-3-one, a prominent C=O stretch is observed.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a strong molecular ion (M+) peak, corresponding to the molecular weight of the compound. The fragmentation pattern can provide clues about the substitution pattern on the ring.[13]
Synthesis of the Benzisothiazole Core: Strategies and Methodologies
The construction of the benzisothiazole ring system is a critical first step in the development of new therapeutics. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we explore both classical and modern approaches, highlighting the causality behind the procedural steps.
Classical Synthesis: From 2,2'-Dithiodibenzoic Acid
This multi-step, historical route begins with a readily available starting material.[7][9] While often characterized by longer reaction sequences and the use of harsh reagents, it remains a foundational method. The core logic is to first activate the carboxylic acid groups, then cleave the disulfide bond to form a reactive sulfenyl chloride, which can then be cyclized with an amine source.
Caption: Classical synthesis of the benzisothiazole core.
Causality: This protocol relies on the conversion of carboxylic acids to more reactive acid chlorides, followed by a chlorine-mediated disulfide bond cleavage to generate a sulfenyl chloride. This electrophilic sulfur species is then trapped intramolecularly by ammonia to form the stable five-membered ring.
-
Step 1: Formation of the Acid Chloride: Suspend 2,2'-dithio-bis-benzoyl chloride (3.37 moles) in methylene chloride (8.5 L). The use of a chlorinated solvent is advantageous for the subsequent chlorination step.[7]
-
Step 2: Disulfide Cleavage and Sulfenyl Chloride Formation: Bubble chlorine gas (3.37 moles) into the stirred suspension. The stoichiometry is critical to ensure complete cleavage of the disulfide bond without over-chlorination of the aromatic rings.[7]
-
Step 3: Cyclization with Ammonia: Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring. The excess ammonia acts as both the nucleophile for cyclization and the base to neutralize the HCl byproduct. Vigorous stirring is essential to manage the exothermic reaction and ensure efficient mixing of the organic and aqueous phases.[7]
-
Step 4: Isolation and Purification: Isolate the resulting solid by filtration. Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl. This step protonates any remaining basic impurities and helps to precipitate the desired product, which can then be collected by filtration.[7]
Modern Synthesis: From o-Chlorobenzonitrile
This approach offers a more direct and often higher-yielding pathway to the benzisothiazole core. The strategy involves a two-stage process: a nucleophilic aromatic substitution to introduce the sulfur atom, followed by an oxidative cyclization to form the N-S bond.[7]
Causality: The electron-withdrawing nitrile group activates the ortho-chlorine for nucleophilic displacement by a sulfur nucleophile. The subsequent oxidative cyclization with a halogenating agent like sulfuryl chloride converts the nitrile and thioether functionalities into the final amide and sulfenamide, which readily cyclize.[7]
-
Step 1: Nucleophilic Substitution: In a reaction vessel under nitrogen, combine o-chlorobenzonitrile (50 g), anhydrous sodium hydrosulfide (30.5 g), and dimethylformamide (500 ml). Heat the mixture at 100°C for 6-9 hours. DMF is an excellent polar aprotic solvent for this type of substitution reaction. After cooling, acidify the mixture to precipitate the o-mercaptobenzonitrile intermediate.[7]
-
Step 2: Oxidative Cyclization: Suspend the o-mercaptobenzonitrile intermediate in water. Cool the mixture to 5-15°C and bubble chlorine gas through it for 6-9 hours. The low temperature helps to control the exothermicity of the oxidation.[7]
-
Step 3: Crystallization: Heat the reaction mixture to induce crystallization of the crude 1,2-benzisothiazolin-3-one product, which is then isolated by filtration.[7]
Advanced Catalytic Strategies
Recent advances have focused on developing more efficient and sustainable methods, often employing transition-metal catalysis or electrochemistry.
-
Copper-Catalyzed Intramolecular Cyclization: This method uses a Cu(I) catalyst to facilitate the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. A key advantage is the use of molecular oxygen (O₂) as the sole, environmentally benign oxidant.[2]
-
Electrochemical Synthesis: An electrochemical approach enables the dehydrogenative cyclization of 2-mercaptobenzamides via intramolecular N-S bond formation. This process is carried out in an undivided cell and produces hydrogen gas (H₂) as the only byproduct, representing a green chemistry alternative.[2]
Reactivity and Derivatization for Drug Discovery
The benzisothiazole core is not merely a static scaffold; its inherent reactivity is crucial for generating chemical diversity. The ability to selectively functionalize different positions on the ring system allows chemists to fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic parameters (ADME).
Caption: Primary sites for derivatization on the benzisothiazole core.
The nitrogen atom (N-2) is a common site for introducing a wide variety of substituents, which can significantly alter the compound's solubility and ability to cross cell membranes. The carbon at position 3 is another critical handle for modification; for example, attaching a piperazine moiety at this position is a key structural feature of several antipsychotic drugs.[8] Finally, substitution on the benzene ring allows for subtle electronic modulation of the entire heterocyclic system.
Applications in Medicinal Chemistry
The true value of the benzisothiazole core is realized in its widespread application across numerous therapeutic areas. Its derivatives have been patented for a vast range of target diseases, with a particular focus on oncology and infectious diseases.[14]
Antimicrobial Activity
Benzisothiazole derivatives, particularly 1,2-benzisothiazolin-3-ones, are known for their potent and broad-spectrum antimicrobial activity.[15] They are effective against Gram-positive bacteria, yeasts, and dermatophytes.[15][16] The mechanism of action is thought to involve the disruption of key metabolic pathways like the Krebs cycle and electron transport chain, ultimately leading to cell death.[9] N-substituted derivatives have shown potencies 10-20 times higher than the parent compound, demonstrating the power of targeted derivatization.[16]
Anticancer Applications
The benzisothiazole scaffold is a prominent feature in the design of novel anticancer agents.[1] These compounds can induce apoptosis and inhibit key signaling pathways necessary for cancer cell proliferation and survival. The cytotoxic efficacy of selected derivatives highlights their potential in oncology.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | |
| A549 (Lung) | 0.044 | [1] | |
| Indole-based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015 | [1] |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [1] |
| A549 (Lung) | 4.074 ± 0.3 | [1] |
Neuroleptic and Antipsychotic Agents
Perhaps the most well-known application of this core is in the treatment of neurological disorders. The intermediate 3-(1-Piperazinyl)-1,2-benzisothiazole is a crucial building block for atypical antipsychotics like ziprasidone and lurasidone.[8] The piperazine moiety attached to the benzisothiazole core is critical for the pharmacological profile, enabling these drugs to effectively target specific neurotransmitter systems involved in psychosis.[8]
Caption: Drug discovery workflow for benzisothiazole derivatives.
Conclusion and Future Outlook
The benzisothiazole heterocyclic core has firmly established itself as a scaffold of profound importance in medicinal chemistry and drug development. Its combination of structural rigidity, synthetic accessibility, and diverse biological activity ensures its continued relevance.[14][17] Future research will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of novel benzisothiazole derivatives with enhanced potency and selectivity for an ever-expanding range of therapeutic targets. The versatility of this "privileged scaffold" promises to yield further innovations, contributing to the next generation of medicines for treating human disease.
References
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed.
- Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed.
- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][14][18]Thiazin-4-One Derivatives - NIH.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed.
- Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed.
- Synthesis and various biological activities of benzothiazole derivative: A review.
- A Review on Recent Development and biological applications of benzothiazole derivatives.
- Benzothiazole derivatives: Significance and symbolism.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.
- The Importance of Benzisothiazole Derivatives in Modern Drug Development.
- Benzothiazole - Wikipedia.
- Benzisothiazole | C7H5NS | CID 9225 - PubChem - NIH.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzothiazole - Wikipedia [en.wikipedia.org]
- 11. Benzisothiazole | C7H5NS | CID 9225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lehigh.edu [lehigh.edu]
- 13. youtube.com [youtube.com]
- 14. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
An In-Depth Technical Guide to the Safe Handling of 3-Amino-5-nitrobenzisothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 3-Amino-5-nitrobenzisothiazole, a heterocyclic compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind each precaution, ensuring a self-validating system of laboratory safety.
Section 1: Compound Profile and Hazard Identification
1.1 Chemical Identity
| Property | Value | Source |
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [1] |
| CAS Number | 84387-89-3 | [1] |
| Molecular Formula | C₇H₅N₃O₂S | [1] |
| Molecular Weight | 195.20 g/mol | [1] |
| Appearance | Orange to red powder | [2] |
| Melting Point | 250 °C (decomposition) |
1.2 GHS Hazard Classification
3-Amino-5-nitrobenzisothiazole is classified under the Globally Harmonized System (GHS) as a hazardous substance. All personnel handling this compound must be thoroughly familiar with the following classifications and associated pictograms.[1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant |
1.3 Mechanistic Basis of Hazards
The hazardous nature of 3-Amino-5-nitrobenzisothiazole stems from its chemical structure, which incorporates both a nitroaromatic system and an aminothiazole moiety.
-
Nitroaromatic-Induced Reactivity: The electron-withdrawing nitro group can activate the aromatic ring, making it susceptible to nucleophilic attack. This reactivity can extend to biological macromolecules, such as proteins in the skin and eyes, leading to irritation.
-
Aminothiazole Moiety: While the aminothiazole group is a common scaffold in many pharmaceuticals, it can also contribute to the overall toxicological profile. The amino group can interact with biological targets, and the thiazole ring itself can undergo metabolic activation.
-
Particulate Nature: As a fine powder, 3-Amino-5-nitrobenzisothiazole poses an inhalation hazard. The particles can cause mechanical irritation to the respiratory tract and, upon dissolution in mucosal fluids, exert their chemical irritant effects.
Section 2: Prudent Practices for Laboratory Handling
A multi-tiered approach, grounded in the hierarchy of controls, is essential for the safe handling of 3-Amino-5-nitrobenzisothiazole.
Hierarchy of controls for risk mitigation.
2.1 Engineering Controls: The First Line of Defense
-
Ventilation: All handling of powdered 3-Amino-5-nitrobenzisothiazole must be conducted in a certified chemical fume hood to minimize inhalation exposure. The face velocity of the fume hood should be maintained between 80 and 120 feet per minute.
-
Containment: For procedures with a high potential for aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or a powder containment hood is strongly recommended.
2.2 Administrative Controls: Standard Operating Procedures (SOPs)
A comprehensive, compound-specific SOP for 3-Amino-5-nitrobenzisothiazole should be developed and readily accessible to all laboratory personnel. This SOP should include:
-
Access Control: Clearly demarcated areas for the storage and handling of this compound.
-
Training: Documented training for all personnel on the specific hazards and handling procedures for 3-Amino-5-nitrobenzisothiazole.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Hands should be thoroughly washed with soap and water after handling the compound, even if gloves were worn.
2.3 Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory for all work with 3-Amino-5-nitrobenzisothiazole.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against airborne particles and splashes, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, preventing irritation. Double gloving is recommended for handling larger quantities or for extended procedures. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary for procedures outside of a fume hood or in case of a spill. | Prevents inhalation of the irritant powder. |
Section 3: Chemical Stability and Storage
3.1 Storage Conditions
Proper storage is crucial to maintain the integrity of 3-Amino-5-nitrobenzisothiazole and to prevent hazardous situations.
-
Temperature: Store in a cool, dry, and well-ventilated area.[3]
-
Light: Protect from light by storing in an amber or opaque container.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and acid chlorides.[4]
3.2 Stability and Reactivity
While specific reactivity data for 3-Amino-5-nitrobenzisothiazole is limited, the following can be inferred from its chemical structure and data from similar compounds like 2-Amino-5-nitrothiazole:
-
Thermal Decomposition: The compound decomposes at its melting point of 250 °C. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx).[4]
-
Reactivity with Acids: The amino group can react with strong acids in an exothermic reaction.
-
Reactivity with Oxidizing Agents: The nitroaromatic structure can react with strong oxidizing agents, potentially leading to a fire or explosion hazard.
Section 4: Emergency Procedures
4.1 First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
4.2 Spill Response
A well-rehearsed spill response plan is essential.
Emergency spill response workflow.
4.2.1 Small Spills (less than 1 gram)
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealable container.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
4.2.2 Large Spills (greater than 1 gram)
-
Evacuate: Evacuate the laboratory immediately and close the doors.
-
Alert: Notify the institutional Environmental Health and Safety (EHS) department and the laboratory supervisor.
-
Secure: Prevent re-entry to the affected area.
-
Await Response: Allow trained emergency responders to handle the clean-up.
Section 5: Waste Disposal
All waste containing 3-Amino-5-nitrobenzisothiazole must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, in accordance with local, state, and federal regulations.
Section 6: Conclusion
The safe handling of 3-Amino-5-nitrobenzisothiazole in a research setting is paramount. By understanding the chemical principles behind its hazards and rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can mitigate risks and maintain a safe and productive laboratory environment. Continuous vigilance, thorough training, and a commitment to a strong safety culture are the cornerstones of responsible chemical research.
References
- Acute Oral Toxicity Study in Rats. (n.d.).
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information.
- EHSO. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.
- Sigma-Aldrich. (2025).
- CPAchem. (2023).
- HPC Standards. (n.d.). 2-Amino-5-nitrothiazole.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2-Amino-5-nitrothiazole.
- TCI Chemicals. (2024).
- Sigma-Aldrich. (2025).
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Basketter, D. A., et al. (2004). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. Regulatory toxicology and pharmacology, 40(2), 166–173.
- MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- Weiser, J. R., et al. (2023).
- Society for Chemical Hazard Communication. (2018).
- Zuang, V., et al. (2005). Skin irritation and corrosion.
- de Paula, J. P., et al. (2012). Applicability of in vitro tests for skin irritation and corrosion to regulatory classification schemes: substantiating test strategies with data from routine studies. Regulatory toxicology and pharmacology : RTP, 64(3), 402–414.
- Plastic Surgery Key. (2017). Dermatotoxicology and Sensitive Skin Syndrome.
- Zang, Q., et al. (2018).
- National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Thiazolamine, 5-nitro-: Human health tier II assessment.
- Gerberick, G. F., et al. (2025). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Chemical research in toxicology.
- OEHHA. (1999). Determination of Acute Reference Exposure Levels for Airborne Toxicants.
- Gerberick, G. F., et al. (n.d.).
- Al-Rekabi, F. M. K. (2022).
- Wang, G., et al. (2025). Thermal Decomposition of Ammonium 3-Nitro-1,2,4-triazol-5-onate Monohydrate. Journal of Thermal Analysis and Calorimetry.
- Crouse, L. C. B., & O'Neill, A. J. (2013). Acute Inhalation Toxicity and Blood Absorption of 3-Nitro-1,2,4-Triazol-5-One (NTO)
Sources
A Technical Guide to Determining the Solubility Profile of 5-Nitrobenzo[d]isothiazol-3-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 5-Nitrobenzo[d]isothiazol-3-amine in common laboratory solvents. Given the limited availability of public-domain data on this specific compound, this document emphasizes robust experimental design and theoretical understanding to empower researchers to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
This compound (CAS RN: 84387-89-3, Formula: C₇H₅N₃O₂S, MW: 195.20 g/mol ) is a heterocyclic amine with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility is a cornerstone for any application, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery.[3][4] Low aqueous solubility, for instance, can be a significant hurdle, leading to poor bioavailability and complicating in-vitro test results.[3][4] This guide outlines the theoretical considerations and practical methodologies for establishing a comprehensive solubility profile for this compound.
Compound Structure and Predicted Properties:
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[6][7]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. For handling powders, an N95 dust mask is recommended.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[1]
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[9] The molecular structure of this compound, featuring a polar nitro group (-NO₂), an amine group (-NH₂), and a relatively nonpolar bicyclic aromatic system, suggests a nuanced solubility profile.
-
Polar Solvents: The presence of the nitro and amine groups allows for hydrogen bonding with protic solvents (e.g., water, ethanol, methanol) and strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone). Solubility in these solvents is anticipated, though the extent may be limited by the nonpolar aromatic core.
-
Nonpolar Solvents: The large, fused aromatic ring system contributes to nonpolar character. Therefore, some degree of solubility might be expected in solvents like dichloromethane or chloroform. However, solubility is likely to be low in highly nonpolar solvents such as hexanes or toluene.
-
pH-Dependent Solubility: The amine group (a weak base) and the overall molecular structure suggest that the compound's solubility in aqueous solutions will be pH-dependent. In acidic solutions (e.g., 5% HCl), the amine group will be protonated, forming a more soluble salt.[10][11] Conversely, in strongly basic solutions (e.g., 5% NaOH), there may be interactions with the isothiazole ring system, potentially altering solubility.
Experimental Determination of Solubility
A multi-tiered approach, starting with qualitative assessments and progressing to a quantitative, high-fidelity method, is recommended.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid overview of solubility across different solvent classes.
Methodology:
-
Preparation: In separate small, labeled test tubes, add approximately 25 mg of this compound.
-
Solvent Addition: To each tube, add 0.75 mL of a single solvent in 0.25 mL increments. The following solvents are recommended for a comprehensive screen:
-
Water
-
5% HCl (aq)
-
5% NaHCO₃ (aq)
-
5% NaOH (aq)
-
Methanol
-
Ethanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Hexane
-
-
Observation: After each addition, cap the tube and vortex vigorously for 30 seconds. Observe the mixture against a dark background to determine if the solid has completely dissolved.
-
Classification: Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: A noticeable amount of solid dissolves, but some remains.
-
Insoluble: No discernible amount of solid dissolves.
-
The workflow for this qualitative assessment is depicted below.
Caption: Workflow for Qualitative Solubility Assessment.
Protocol 2: Quantitative Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[12][13] It measures the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[12]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of screw-capped vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[14][15] Periodically check to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24h and 48h) until consecutive readings are consistent.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.[3]
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, to determine the concentration.[16]
-
-
Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors.
The workflow for the quantitative shake-flask method is illustrated below.
Caption: Workflow for the Quantitative Shake-Flask Method.
Data Presentation
All quantitative solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Polar Protic | Water | ||
| Methanol | |||
| Ethanol | |||
| Polar Aprotic | Acetone | ||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Nonpolar | Dichloromethane (DCM) | ||
| Toluene | |||
| Hexane | |||
| Aqueous (Buffered) | pH 2.0 Buffer | ||
| pH 7.4 Buffer |
| | pH 9.0 Buffer | | |
Conclusion
This guide provides a robust framework for determining the solubility profile of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. The resulting solubility profile will be a critical asset in designing synthetic routes, developing analytical methods, and formulating this compound for its intended applications.
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
- MSDS of this compound. (n.d.).
- Equilibrium Solubility Assays Protocol - AxisPharm. (n.d.).
- A modified shake-flask solubility method, where the equilibration time was shortened through heating, was used to determine the solubility of 48 different drugs and pharmaceutical excipients in pure water at room temperature. (n.d.).
- Equilibrium solubility of a drug substance (unformulated drug) is the maximum drug concentration of a (saturated) solution in the test solvent being examined. (n.d.).
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility Of Organic Compounds | PDF - Scribd. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
- Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS - SciELO. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- How can you determine the solubility of organic compounds? - Quora. (2017, June 24).
- 3-Amino-5-nitrobenzoisothiazole - ChemBK. (2024, April 9).
- ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
- 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem. (n.d.).
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 3-氨基-5-硝基苯并异噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. chembk.com [chembk.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. achmem.com [achmem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. biorelevant.com [biorelevant.com]
- 15. scielo.br [scielo.br]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine from 2-fluoro-benzonitrile
An Application Note for the Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine from 2-Fluorobenzonitrile
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of commercially available 2-fluorobenzonitrile to yield 2-fluoro-5-nitrobenzonitrile. This intermediate subsequently undergoes a one-pot nucleophilic aromatic substitution and oxidative cyclization using sodium sulfide and sodium hypochlorite with in-situ ammonia generation to afford the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization guidelines.
Introduction and Scientific Rationale
Benzo[d]isothiazole derivatives are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The 3-amino substituted variants, in particular, serve as crucial intermediates for constructing more complex bioactive molecules. The synthetic route detailed herein was designed for efficiency, scalability, and high regioselectivity, starting from an inexpensive and readily available material, 2-fluorobenzonitrile.
The strategic decision to perform nitration as the initial step is grounded in fundamental principles of electrophilic aromatic substitution. The cyano and fluoro substituents on the starting material are ortho-, para-directing and deactivating; however, the reaction conditions favor nitration at the 5-position, para to the fluorine atom. The resulting electron-withdrawing nitro group strongly activates the C-F bond (ortho to the nitro group) towards nucleophilic aromatic substitution (SNAr), which is the cornerstone of the subsequent transformation.
The second step is a highly efficient one-pot reaction that accomplishes both the introduction of the sulfur atom and the formation of the isothiazole ring.[1] Sodium sulfide acts as the sulfur nucleophile, displacing the activated fluorine atom. The subsequent treatment with an oxidant in the presence of an ammonia source facilitates an oxidative cyclization, directly yielding the desired 3-amino functionality.[1] This approach avoids the isolation of the potentially unstable 2-mercapto-5-nitrobenzonitrile intermediate.
Overall Synthetic Pathway
The synthesis is a two-step process as illustrated below:
Step 1: Nitration 2-Fluorobenzonitrile is nitrated using a mixture of potassium nitrate and sulfuric acid to produce 2-fluoro-5-nitrobenzonitrile.
Step 2: Thiolation and Oxidative Cyclization The intermediate, 2-fluoro-5-nitrobenzonitrile, is converted to the final product, this compound, in a one-pot reaction with sodium sulfide followed by sodium hypochlorite and ammonia.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| 2-Fluorobenzonitrile | C₇H₄FN | 121.11 | ≥99% | Sigma-Aldrich | Versatile intermediate.[2] |
| Potassium Nitrate | KNO₃ | 101.10 | ≥99% | Fisher Scientific | Nitrating agent. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | VWR | Solvent and catalyst. |
| Sodium Sulfide Hydrate | Na₂S·xH₂O | Variable | ~60% Na₂S | Acros Organics | Sulfur source. |
| Sodium Hypochlorite | NaOCl | 74.44 | 10-15% solution | Sigma-Aldrich | Oxidizing agent. |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% | J.T. Baker | Ammonia source. |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent. |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific | Extraction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Extraction solvent. |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich | Drying agent. |
Step 1: Synthesis of 2-Fluoro-5-nitrobenzonitrile
Rationale: Concentrated sulfuric acid protonates potassium nitrate to generate nitric acid in situ. The sulfuric acid then catalyzes the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic nitration.[3] The reaction is maintained at a controlled temperature to ensure regioselectivity and prevent side reactions.
Protocol:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask to 0 °C in an ice-water bath.
-
Slowly add 2-fluorobenzonitrile (10.0 g, 82.6 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, dissolve potassium nitrate (8.35 g, 82.6 mmol) in a minimal amount of concentrated sulfuric acid and transfer this solution to the dropping funnel.
-
Add the potassium nitrate solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to 20 °C. Stir for an additional 1.5 hours at this temperature.[4]
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
A pale-yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50 °C to afford 2-fluoro-5-nitrobenzonitrile as a pale-yellow solid.
Step 2: Synthesis of this compound
Rationale: This step leverages a tandem SNAr/oxidative cyclization mechanism.[1] Sodium sulfide displaces the activated fluoride. The resulting thiolate intermediate is then proposed to react with the nitrile group. Subsequent oxidation by sodium hypochlorite in the presence of ammonia facilitates the ring closure and formation of the 3-amino group.
Protocol:
-
In a 500 mL three-necked flask fitted with a condenser, mechanical stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 150 mL).
-
Add sodium sulfide hydrate (approx. 1.1 equivalents based on purity) to the DMF and stir until dissolved.
-
Add the 2-fluoro-5-nitrobenzonitrile (1.0 eq) from Step 1 to the solution in one portion.
-
Heat the reaction mixture to 60 °C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature. In a separate flask, prepare a solution of sodium hypochlorite (1.5 eq) and ammonium hydroxide (3.0 eq).
-
Cool the reaction flask to 0 °C in an ice bath and slowly add the sodium hypochlorite/ammonia solution. A mild exotherm may be observed.
-
After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours).
-
Pour the reaction mixture into 500 mL of cold water. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash with copious amounts of water.
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.
Workflow and Data Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Expected Results
| Compound | Appearance | Yield | Purity (HPLC) | Melting Point (°C) |
| 2-Fluoro-5-nitrobenzonitrile | Pale-yellow solid | >95% | >98% | 60-62 |
| This compound | Yellow crystalline solid | 70-80% | >99% | 275-278 |
Safety and Hazard Management
This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sulfuric Acid & Nitric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The nitration reaction can be highly exothermic; strict temperature control is critical.
-
Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids.
-
Sodium Hypochlorite (Bleach): Corrosive and a strong oxidant. Do not mix with acids (releases toxic chlorine gas) or ammonia (releases toxic chloramine gas) except under controlled reaction conditions.
-
Organic Solvents (DMF, Dichloromethane): Flammable and/or toxic. Avoid inhalation and skin contact.
References
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
- MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. MDPI.
- Google Patents. (n.d.). Method for producing 2-mercapto-6-halogenobenzonitrile.
- Google Patents. (n.d.). Process for the preparation of 2-fluorobenzonitrile from saccharin.
- ResearchGate. (n.d.). Synthesis of 2-fluoro-5-nitrobenzonitrile.
- KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
Sources
Introduction: The Significance of 3-Amino-5-nitrobenz[d]isothiazole
An Application Note for the Synthesis of 3-Amino-5-nitrobenz[d]isothiazole
3-Amino-5-nitrobenz[d]isothiazole is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique molecular architecture, featuring a fused bicyclic system with both electron-donating (amino) and electron-withdrawing (nitro) groups, makes it a valuable and versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the development of a wide array of biologically active molecules.[1] Researchers leverage its structure for the synthesis of novel pharmaceuticals, particularly in the pursuit of anti-cancer and anti-infective agents, where it can be elaborated to interact with specific biological targets.[1][2] Beyond its pharmaceutical applications, 3-Amino-5-nitrobenz[d]isothiazole is also utilized in the development of agrochemicals, high-performance dyes, and advanced polymer materials.[1]
This application note provides a detailed, two-step protocol for the synthesis of 3-Amino-5-nitrobenz[d]isothiazole. The synthesis begins with the conversion of commercially available 2-amino-5-nitrobenzonitrile to an intermediate thioamide, followed by an oxidative cyclization to yield the final product. This guide is intended for researchers and scientists in drug development and organic synthesis, offering a comprehensive walkthrough of the procedure, mechanistic insights, safety protocols, and characterization data.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Thionation: Conversion of the nitrile group of 2-amino-5-nitrobenzonitrile into a thioamide group to form 2-amino-5-nitrothiobenzamide.
-
Oxidative Cyclization: Intramolecular ring closure of the thioamide intermediate using an oxidizing agent to form the benz[d]isothiazole ring system.
Caption: Overall two-step synthesis of the target compound.
Mechanistic Considerations
The key transformation is the intramolecular oxidative cyclization of 2-amino-5-nitrothiobenzamide. The reaction is believed to proceed via the oxidation of the sulfur atom in the thioamide group. This generates a reactive sulfenyl intermediate which is susceptible to nucleophilic attack by the adjacent aromatic amino group. Subsequent dehydration leads to the formation of the stable, aromatic isothiazole ring. The choice of a mild oxidizing agent like hydrogen peroxide is crucial to prevent over-oxidation or degradation of the starting material and product.[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| 2-Amino-5-nitrobenzonitrile | 10406-92-5 | 163.13 | ≥97% | Standard chemical suppliers |
| Sodium Sulfide Hydrate (Na₂S·xH₂O) | 1313-82-2 | 78.04 (anhydrous) | ≥98% | Standard chemical suppliers |
| Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.01 | 30% aq. solution | Standard chemical suppliers |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | Standard chemical suppliers |
| Ethanol (EtOH) | 64-17-5 | 46.07 | ACS Grade | Standard chemical suppliers |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Standard chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99% | Standard chemical suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99% | Standard chemical suppliers |
Laboratory Equipment
-
Three-neck round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Experimental Protocol
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-amino-5-nitrobenzonitrile (16.3 g, 0.1 mol) in 200 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: In a separate beaker, prepare a solution of sodium sulfide hydrate (12.0 g, ~0.15 mol) in 50 mL of water. Transfer this solution to the dropping funnel. Add the sodium sulfide solution dropwise to the stirred methanolic solution over 30 minutes.
-
Causality Note: The dropwise addition helps to control any initial exotherm. Sodium sulfide acts as the sulfur source to convert the nitrile to a thioamide.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 2M hydrochloric acid until the pH is approximately 7. A yellow-orange solid will precipitate.
-
Causality Note: Neutralization protonates the phenoxide-like intermediates and precipitates the less soluble thioamide product.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to a constant weight. The product, 2-amino-5-nitrothiobenzamide, should be an orange powder.
Part B: Oxidative Cyclization to 3-Amino-5-nitrobenz[d]isothiazole (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-amino-5-nitrothiobenzamide (9.85 g, 0.05 mol) in 100 mL of methanol. Stir the suspension vigorously at room temperature.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (5.3 mL, ~0.055 mol) dropwise to the suspension over 20 minutes.[3] Monitor the internal temperature and use an ice bath if necessary to keep it below 40°C.
-
Causality Note: Hydrogen peroxide is a potent but controllable oxidizing agent for this cyclization. Controlled addition is critical to prevent a runaway reaction and unwanted side products.
-
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The color of the suspension may change, and the reaction progress can be monitored by TLC.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into 400 mL of ice-cold water with stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with plenty of water (3 x 100 mL) to remove any unreacted reagents and soluble byproducts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature and then in an ice bath to form crystals.
-
Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. This yields 3-Amino-5-nitrobenz[d]isothiazole as a yellow to brown crystalline powder.
Characterization and Data
The identity and purity of the synthesized 3-Amino-5-nitrobenz[d]isothiazole should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Light yellow to brown powder/crystal |
| Molecular Formula | C₇H₅N₃O₂S[4] |
| Molecular Weight | 195.20 g/mol [4] |
| Melting Point | ~250 °C (with decomposition)[5] |
| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic protons and the amine protons. The exact shifts should be confirmed against a reference spectrum or by prediction software. |
| Purity (by Titration/HPLC) | >93-97%[5] |
Safety Precautions and Waste Disposal
Strict adherence to safety protocols is mandatory.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).[6][7][8]
-
Reagent-Specific Hazards:
-
Sodium Sulfide (Na₂S): Highly corrosive and hygroscopic.[8] Contact with acids or moisture will release highly toxic, flammable, and foul-smelling hydrogen sulfide (H₂S) gas.[6][9] Store in a cool, dry place away from acids and oxidizing agents.[6][9] In case of a spill, do not use water; contain the spill with an inert material like sand or vermiculite and follow institutional guidelines for hazardous waste cleanup.[6][7]
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Keep away from flammable materials.
-
Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.
-
-
Waste Disposal: All chemical waste, including residual reaction mixtures and solvent washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[7] Do not pour any waste down the drain.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction. | Extend reflux time. Ensure the quality of the sodium sulfide, as it can degrade upon exposure to air and moisture. |
| Loss of product during work-up. | Ensure pH is properly adjusted to ~7 for maximum precipitation. Avoid excessive washing. | |
| Low Yield in Part B | Insufficient oxidation. | Ensure the hydrogen peroxide used is of the correct concentration and has not degraded. A slight excess can be used if needed. |
| Over-oxidation or side reactions. | Maintain strict temperature control (<40°C) during H₂O₂ addition. | |
| Product is Impure | Incomplete reaction or side products. | Monitor the reaction closely with TLC to ensure full conversion. |
| Ineffective purification. | Ensure proper solvent choice and technique for recrystallization. A second recrystallization may be necessary. |
References
- Qingdao Hisea Chem Co., Ltd. (2025). Safety Guidelines for Handling And Storing Sodium Sulfide.
- Vizag Chemical. (2025). Environmental Impact and Safety Considerations in Sodium Sulfide Handling.
- Chem-Impex. 3-Amino-5-nitrobenz[d]isothiazole.
- Carl ROTH. Safety Data Sheet: Sodium sulphide hydrate.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide.
- Thermo Fisher Scientific. Safety Data Sheet: Sodium sulfide nonahydrate.
- CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. Google Patents.
- PubChem. 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information.
- CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. Google Patents.
- Chem-Impex. 3-Amino-5-nitrobenz[d]isothiazole.
- Tokyo Chemical Industry. 3-Amino-5-nitrobenz[d]isothiazole.
- DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles. Google Patents.
- Lab Pro Inc. 3-Amino-5-nitrobenz[d]isothiazole, 5G.
- Sigma-Aldrich. 3-Amino-5-nitrobenzisothiazole 97%.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nmfa.nationalmuseum.gov.ph [nmfa.nationalmuseum.gov.ph]
- 3. DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles - Google Patents [patents.google.com]
- 4. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-nitrobenzisothiazole 97 84387-89-3 [sigmaaldrich.com]
- 6. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 7. drexel.edu [drexel.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. coherentmarketinsights.com [coherentmarketinsights.com]
Application Notes and Protocols for Anticancer Drug Discovery Using 5-Nitrobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial stages of anticancer drug discovery centered on the novel scaffold, 5-Nitrobenzo[d]isothiazol-3-amine. Drawing from the established bioactivity of related nitroaromatic and benzothiazole compounds, we outline a strategic, multi-faceted approach to evaluate its potential as a therapeutic agent.[1][2] This guide furnishes detailed, field-proven protocols for assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and investigating the compound's impact on critical cancer signaling pathways. The causality behind experimental choices is explained to provide a robust framework for researchers. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction: The Rationale for Investigating this compound
The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many clinically approved drugs.[3] The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The introduction of a nitro group to an aromatic system can significantly enhance its biological activity. Nitroaromatic compounds have been explored as anticancer agents, often acting as hypoxia-activated prodrugs or as DNA alkylating agents.[1][6][7][8]
This compound combines these key features: a benzisothiazole core and a nitro functional group. This unique combination presents a compelling starting point for the discovery of a new class of anticancer drugs. This application note details a systematic workflow to rigorously evaluate this potential.
Molecular Structure:
-
IUPAC Name: 5-nitro-1,2-benzothiazol-3-amine[8]
-
CAS Number: 84387-89-3[8]
-
Molecular Formula: C₇H₅N₃O₂S[8]
-
Molecular Weight: 195.20 g/mol [8]
Initial Anticancer Screening: Cytotoxicity Profiling
The first critical step is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of well-characterized human cancer cell lines representing different tumor types is recommended for initial screening to identify potential tumor-specific sensitivity.
Recommended Cell Lines
A strategic selection of cell lines is crucial for obtaining meaningful and broad-spectrum data.[9][10][11] We recommend a primary panel consisting of:
| Cell Line | Cancer Type | Key Characteristics | Culture Medium |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive | Eagle's MEM with 10% FBS, 0.01 mg/mL bovine insulin[12] |
| A549 | Lung Carcinoma | Wild-type EGFR and KRAS | F-12K Medium with 10% FBS |
| HCT-116 | Colorectal Carcinoma | KRAS mutant | McCoy's 5a Medium with 10% FBS |
Protocol: MTT Cell Proliferation Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.
Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the cell surface.[1] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 500 µL of 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 1 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Investigating Molecular Targets: Signaling Pathway Analysis
Identifying the molecular pathways perturbed by this compound is crucial for understanding its mechanism of action and for future lead optimization. The PI3K/AKT and MAPK pathways are central regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.[6] Notably, a structurally related compound, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, has been identified as an inhibitor of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[1] This provides a strong rationale for investigating this pathway.
Experimental Workflow for Signaling Pathway Analysis
Caption: Western Blotting Workflow for Pathway Analysis.
Protocol: Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylated (activated) forms.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Key Signaling Pathways to Investigate
PI3K/AKT Signaling Pathway: This pathway is a critical mediator of cell survival and proliferation.[3][6][8] A decrease in the phosphorylation of AKT at Ser473 would suggest inhibition of this pathway.
Caption: Simplified PI3K/AKT Signaling Pathway.
MAPK Signaling Pathway: This pathway, including the ERK and JNK branches, regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Inhibition of ERK or JNK phosphorylation would indicate modulation of this pathway.
Caption: Simplified MAPK Signaling Pathway.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial findings from these assays will form the basis for a preliminary structure-activity relationship (SAR) study. Modifications to the this compound scaffold, such as altering the position of the nitro group, substituting the amine, or adding functional groups to the benzene ring, can be systematically explored to enhance potency and selectivity. The protocols described herein can be used in an iterative manner to evaluate newly synthesized analogs.
Conclusion
This compound represents a promising starting point for the development of a novel class of anticancer agents. The systematic application of the protocols detailed in this guide will enable a thorough evaluation of its cytotoxic and mechanistic properties. By integrating cell viability assays, apoptosis and cell cycle analysis, and investigation of key signaling pathways, researchers can build a comprehensive biological profile of this compound, paving the way for rational lead optimization and further preclinical development.
References
- De, S. K., Chen, L. H., Stebbins, J. L., Machleidt, T., Riel-Mehan, M., Dahl, R., ... & Pellecchia, M. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry, 17(7), 2712–2717. [Link]
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt signalling pathway and cancer. Annali dell'Istituto superiore di sanita, 50(1), 8-12. [Link]
- Braicu, C., Buse, M., Cigu, A., Dragan, C., Gulei, D., Raduly, L., ... & Berindan-Neagoe, I. (2019). A comprehensive review on MAPK: A promising therapeutic target in cancer. Cancers, 11(10), 1618. [Link]
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. [Link]
- Mishra, R., Maurya, S. K., & Kumar, A. (2021). Targeting the MAPK Pathway in Cancer. Biomedicines, 9(11), 1599. [Link]
- Cellular Therapy and Transplantation. (2022).
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- The Cancer Researcher. (2024).
- Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calenic, B. (2021). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: An updated review. International journal of molecular sciences, 22(23), 12846. [Link]
- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]
- Maples Publications. (2021).
- ResearchGate. (n.d.).
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- ResearchGate. (n.d.).
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
- Creative Diagnostics. (n.d.).
- Jo, A., & Lee, D. (2016). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 37(1), 1B.6.1-1B.6.11. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
- Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). Molecules, 27(19), 6296. [Link]
- Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
- National Center for Biotechnology Inform
- Biointerface Research in Applied Chemistry. (2021). MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. [Link]
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4851. [Link]
- ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
- Bentham Science Publishers. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
- Al-Ostoot, F. H., Salah, K., Al-Zharani, M., Al-Bogami, A. S., Alswieleh, A. M., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1-20. [Link]
- Wang, L., McLeod, H. L., & Weinshilboum, R. M. (2011). In vitro human cell line models to predict clinical response to anticancer drugs. Expert opinion on drug metabolism & toxicology, 7(10), 1251–1263. [Link]
- ResearchGate. (n.d.). (PDF)
- Cell Signaling Technology. (n.d.). Western Blotting Protocol. [Link]
- Al-Ostoot, F. H., Salah, K., Al-Zharani, M., Al-Bogami, A. S., Alswieleh, A. M., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1-20. [Link]
- Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]
- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
- He, Y., & Shen, Y. (2000). Establishment of Human Cancer Cell Clones with Different Characteristics: A Model for Screening Chemopreventive Agents. Anticancer Research, 20(1A), 51-56. [Link]
- American Association for Cancer Research. (n.d.). Cancer Cell Lines for Drug Discovery and Development. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 11. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of 5-Nitrobenzo[d]isothiazol-3-amine using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Nitrobenzo[d]isothiazol-3-amine. While experimental spectra for this specific molecule are not widely published, this note presents a detailed prediction of the expected spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. We outline field-proven protocols for sample preparation, data acquisition, and spectral analysis, designed for researchers, scientists, and professionals in drug development and medicinal chemistry. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzothiazole core in pharmacologically active agents.[1] The precise structural confirmation of such molecules is paramount for drug discovery and development pipelines. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2] This application note serves as a practical guide to understanding the key NMR characteristics of this compound, focusing on the influence of the electron-withdrawing nitro group and the electron-donating amine group on the chemical shifts of the aromatic system.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are derived from the analysis of substituent effects on the benzo[d]isothiazole ring system, drawing comparisons with related structures such as nitrobenzene, aminobenzothiazoles, and nitroanilines.[3][4][5]
Structure and Numbering:
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the amine protons. The electron-withdrawing nitro group at the C5 position will significantly deshield adjacent protons, shifting them downfield.[6] The amine group at C3 will have a lesser, but still notable, electronic influence.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.8 - 9.0 | Doublet (d) | ~2.0 - 2.5 (⁴J) | Strongly deshielded by the para-nitro group and the isothiazole ring. Exhibits long-range coupling with H-6. |
| H-6 | ~8.2 - 8.4 | Doublet of doublets (dd) | ~8.5 - 9.0 (³J), ~2.0 - 2.5 (⁴J) | Deshielded by the ortho-nitro group. Coupled to both H-7 (ortho) and H-4 (meta). |
| H-7 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 (³J) | Influenced by the adjacent isothiazole ring and coupled to H-6. |
| -NH₂ | ~7.5 - 8.5 | Broad singlet (br s) | - | Chemical shift is concentration and temperature dependent; proton exchange broadens the signal.[7] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display seven signals for the seven carbon atoms in the benzothiazole ring system. The carbon atoms directly attached to the nitro group (C5) and the isothiazole sulfur and nitrogen atoms (C3a, C7a) will be significantly affected.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~168 - 172 | Carbon in an imine-like environment within the heterocyclic ring, attached to the amine group. |
| C3a | ~125 - 130 | Quaternary carbon at the fusion of the two rings, influenced by the adjacent sulfur atom. |
| C4 | ~120 - 124 | Aromatic CH carbon, deshielded by the adjacent nitro group. |
| C5 | ~145 - 150 | Quaternary carbon directly attached to the strongly electron-withdrawing nitro group. |
| C6 | ~118 - 122 | Aromatic CH carbon, influenced by the ortho and para substituents. |
| C7 | ~122 - 126 | Aromatic CH carbon adjacent to the heterocyclic ring. |
| C7a | ~150 - 155 | Quaternary carbon at the ring fusion, adjacent to the heterocyclic nitrogen. |
Experimental Protocols
To obtain high-quality NMR spectra, meticulous sample preparation and parameter optimization are crucial.[8] The following protocols are recommended.
Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following these steps will ensure a homogeneous sample free of contaminants.[9][10]
-
Glassware: Ensure all glassware (vial, pipette, NMR tube) is clean and dry to prevent contamination.[11]
-
Analyte Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a small, clean vial.[9]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its high polarity, which should effectively dissolve the analyte. Deuterated chloroform (CDCl₃) or acetone-d₆ are potential alternatives.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.
-
Filtration (if necessary): If solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[10]
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition Protocol
The following are generalized acquisition parameters. These may require optimization based on the specific spectrometer and sample concentration.[12][13]
Instrumentation: 500 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition:
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Calibration: Determine the 90° pulse width for the specific sample.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Spectral Width: ~16 ppm (centered around 6-8 ppm)
-
Acquisition Time (at): ~2-3 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio)
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).[14]
¹³C NMR Acquisition:
-
Setup: Use the same locked and shimmed sample.
-
Pulse Calibration: Determine the 90° pulse width for ¹³C.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Spectral Width: ~240 ppm (centered around 120 ppm)
-
Acquisition Time (at): ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
-
Data Processing: Apply Fourier transformation with an exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.5 ppm).[14]
Caption: General workflow for NMR data acquisition.
Spectral Interpretation and Structural Verification
A systematic approach is essential for accurate spectral interpretation.[15][16]
-
¹H NMR Analysis:
-
Integration: Confirm the relative number of protons for each signal (should be 1:1:1 for the aromatic protons).
-
Multiplicity: Analyze the splitting patterns (doublets, doublet of doublets) to establish proton-proton connectivity. The ortho-coupling (³J) between H-6 and H-7 should be the largest (~8-9 Hz), while the meta-coupling (⁴J) between H-4 and H-6 will be smaller (~2-3 Hz).[15]
-
Chemical Shift: Assign each signal based on the predicted deshielding effects of the nitro group.
-
-
¹³C NMR Analysis:
-
Signal Count: Verify the presence of seven distinct carbon signals.
-
Chemical Shift: Assign quaternary carbons (C3, C3a, C5, C7a) and protonated carbons (C4, C6, C7) based on their expected chemical shifts. The carbon bearing the nitro group (C5) and the imine-like carbon (C3) are expected to be the most downfield.
-
-
Advanced 2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, a COSY spectrum will show cross-peaks between coupled protons (e.g., H-6/H-7 and H-4/H-6).[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the protonated carbons (C4, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular structure.
-
Conclusion
This application note provides a robust protocol and predictive framework for the NMR-based structural characterization of this compound. By understanding the underlying principles of substituent effects and adhering to rigorous experimental procedures, researchers can confidently acquire and interpret high-quality NMR data to verify the structure of this and related heterocyclic compounds. The combination of 1D and 2D NMR techniques offers a powerful, self-validating system for complete structural elucidation in the field of drug discovery and chemical research.
References
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Organomation.
- Hunt, I.
- Iowa State University. NMR Sample Preparation.
- Western University.
- Borys, A. (2024, October 15).
- Springer Nature Experiments. NMR Protocols and Methods. [Link]
- The University of Queensland.
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. [Link]
- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
- Royal Society of Chemistry. Experimental Conditions and Processing | NMR Spectroscopy in Food Analysis. [Link]
- University of Wyoming.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
- ESA-IPB.
- ResearchGate. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
- ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]
- DiVA portal. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
- ResearchGate.
- ResearchGate. 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3)
- SpectraBase. 2-Aminobenzothiazole - Optional[13C NMR] - Chemical Shifts. [Link]
- UCLA Chemistry. Nitro Groups. [Link]
- National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]
- SpectraBase. 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. [Link]
- MDPI.
- Chemistry LibreTexts. (2023, January 29).
- Emery Pharma. (2018, April 2).
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- WebMO.
- SpectraBase. 2,1-benzisothiazole - Optional[13C NMR] - Chemical Shifts. [Link]
- The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction.... [Link]
- MSU Chemistry. Proton NMR Table. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- PubChem. 3-Amino-5-nitrobenzisothiazole. [Link]
- Reddit. Help with C13 NMR of p-nitroaniline. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. microbenotes.com [microbenotes.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. books.rsc.org [books.rsc.org]
- 13. uwyo.edu [uwyo.edu]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. emerypharma.com [emerypharma.com]
Application Note: A Validated HPLC Method for Purity Analysis of 3-Amino-5-nitrobenzisothiazole
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 3-Amino-5-nitrobenzisothiazole. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and stability testing. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
3-Amino-5-nitrobenzisothiazole is a heterocyclic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.20 g/mol .[4][5][6][7][8] Its structure, containing both an amino and a nitro group, makes it a key intermediate in the synthesis of various pharmaceutical compounds and dyes. The purity of such intermediates is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, sensitive, and specific analytical method for purity determination is essential.
This application note presents a comprehensive RP-HPLC method developed for this purpose. The choice of a reversed-phase method is based on the non-polar nature of the benzisothiazole ring system, allowing for good retention and separation on a C18 column. The presence of the nitro and amino chromophores facilitates sensitive UV detection. The method validation follows the ICH Q2(R1) guideline to ensure the results are accurate, precise, and reliable for its intended purpose.[1][2][3]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (4.6 x 250 mm, 5 µm particle size) is recommended for this method.
-
Chemicals and Reagents:
-
3-Amino-5-nitrobenzisothiazole reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-40 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Causality of Experimental Choices:
-
Column: A C18 column provides excellent retention for the moderately non-polar analyte. The 250 mm length and 5 µm particle size offer high efficiency and resolution for separating potential impurities.
-
Mobile Phase: A phosphate buffer (Mobile Phase A) is used to maintain a consistent pH, ensuring reproducible retention times for the ionizable amino group. A pH of 3.0 ensures the amino group is protonated, leading to sharper peaks. Acetonitrile (Mobile Phase B) is a common organic modifier in RP-HPLC with good UV transparency.
-
Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time while maintaining good resolution for peaks eluting close to the main component.
-
Detection Wavelength: 254 nm was selected based on the UV absorbance characteristics of nitroaromatic compounds, which typically exhibit strong absorbance at this wavelength.[9]
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 3-Amino-5-nitrobenzisothiazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water (diluent) and make up to the mark.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 3-Amino-5-nitrobenzisothiazole sample and prepare as described for the standard solution.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3]
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified.[10][11][12][13][14] This is achieved by injecting the standard solution in six replicates. The acceptance criteria for system suitability are summarized in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
These parameters ensure that the system is operating with adequate efficiency, reproducibility, and peak shape for the analysis.[10][11][12][13][14]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by comparing the chromatograms of the diluent, a placebo (if applicable in a formulated product), the standard solution, and the sample solution. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is free from co-eluting impurities.
Linearity
The linearity of the method was evaluated by analyzing five solutions of 3-Amino-5-nitrobenzisothiazole at concentrations ranging from 50% to 150% of the nominal sample concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The acceptance criteria are a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The RSD of the peak area should be ≤ 1.0%.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument. The RSD of the peak areas between the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters investigated included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should be met under all varied conditions.
Experimental Workflow
The overall workflow for the purity analysis of 3-Amino-5-nitrobenzisothiazole is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
Data Analysis and Reporting
The percentage purity of the 3-Amino-5-nitrobenzisothiazole sample is calculated using the area normalization method.
% Purity = (Area of the main peak / Total area of all peaks) x 100
The report should include the chromatograms of the blank, standard, and sample, a summary of the system suitability results, and the calculated purity of the sample. All validation data should be documented to demonstrate the suitability of the method.
Conclusion
The described RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the determination of the purity of 3-Amino-5-nitrobenzisothiazole. The method is suitable for routine quality control analysis and for use in stability studies in the pharmaceutical and chemical industries. The validation of this method in accordance with ICH Q2(R1) guidelines ensures its reliability and regulatory acceptance.
References
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Pharma Guideline. (n.d.). System Suitability in HPLC Analysis.
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole.
- PubMed. (2009, December 30). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ChemBK. (2024, April 9). 3-Amino-5-nitrobenzoisothiazole.
- PubMed. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- ICH. (n.d.). Quality Guidelines.
- PubMed Central. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- PubChem. (n.d.). 3-amino-5-nitro-3H-2,1-benzothiazole-1-diazonium.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. 3-Amino-5-nitrobenzisothiazole 97 84387-89-3 [sigmaaldrich.com]
- 8. 3-AMINO-5-NITROBENZOISOTHIAZOLE | 84387-89-3 [m.chemicalbook.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assayprism.com [assayprism.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols: 5-Nitrobenzo[d]isothiazol-3-amine in Azo Dye Manufacturing
Introduction: The Strategic Importance of 5-Nitrobenzo[d]isothiazol-3-amine in Modern Dye Chemistry
This compound, and its isomer 3-amino-5-nitro-2,1-benzisothiazole, are heterocyclic aromatic amines that have garnered significant interest in the synthesis of high-performance disperse dyes.[1] The unique electronic properties conferred by the benzisothiazole ring system, combined with the presence of both an amino group for diazotization and a strongly electron-withdrawing nitro group, make this compound a powerful diazo component.[1] Dyes derived from this intermediate are particularly valued for producing deep and brilliant blue to navy blue shades on hydrophobic fibers like polyester, often exhibiting excellent light and sublimation fastness.[1][2]
The core utility of this compound lies in its role as a precursor to a diazonium salt, a highly reactive species that can undergo electrophilic substitution with electron-rich aromatic compounds (couplers) to form stable azo dyes.[3] The general synthesis of azo dyes involves two primary steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[3] This document provides a detailed exploration of the application of this compound in this context, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers and professionals in dye and materials science.
The Chemistry of Azo Dye Synthesis: A Mechanistic Overview
The conversion of this compound into a vibrant dye is a classic example of electrophilic aromatic substitution. The process hinges on transforming the relatively unreactive amino group into a highly electrophilic diazonium group (-N≡N⁺), which can then attack an electron-rich coupling partner.
Part 1: Diazotization of a Weakly Basic Heterocyclic Amine
The amino group on the this compound is weakly basic due to the electron-withdrawing nature of the fused heterocyclic ring and the nitro group. Consequently, diazotization requires strong acidic conditions to generate the necessary nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4][5]
The mechanism proceeds as follows:
-
Formation of Nitrous Acid: In a strong acid like sulfuric acid, sodium nitrite is protonated to form nitrous acid.
-
Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The amino group of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization and subsequent dehydration under acidic conditions to yield the stable diazonium salt.
Caption: General workflow for the diazotization of this compound.
Part 2: The Azo Coupling Reaction
The resulting diazonium salt is a potent electrophile. It readily reacts with electron-rich aromatic compounds, such as substituted anilines or naphthols, in a process known as azo coupling. The coupling partner must possess activating groups, like amino (-NH₂) or hydroxyl (-OH) groups, which increase the electron density of the aromatic ring and direct the electrophilic attack of the diazonium salt, typically to the para position.
Caption: The logical relationship in azo dye synthesis.
Experimental Protocols
The following protocols are designed to provide a robust framework for the synthesis of azo disperse dyes from this compound.
Protocol 1: Diazotization of 3-Amino-5-nitro-2,1-benzisothiazole
This protocol is adapted from established methods for the diazotization of weakly basic heterocyclic amines.[4][6] The use of nitrosyl sulfuric acid in a mixture of sulfuric and phosphoric acid provides a stable and effective diazotizing medium.
Materials:
-
3-Amino-5-nitro-2,1-benzisothiazole (19.5 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%)
-
Phosphoric Acid (85%) or Acetic Acid
-
Nitrosyl sulfuric acid (40%)
-
Ice bath
-
Starch-iodide paper
Procedure:
-
In a suitable reaction vessel, cautiously add 19.5 g of 3-Amino-5-nitro-2,1-benzisothiazole powder to a mixture of 250 g of concentrated sulfuric acid and 200 g of phosphoric acid (or acetic acid) with stirring. This step should be performed with care due to the exothermic nature of the dissolution.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
Slowly add an appropriate amount of 40% nitrosyl sulfuric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Stir the reaction mixture at 0-5 °C for 3-4 hours to ensure complete diazotization.[4][6]
-
Monitor the completion of the reaction by testing for the absence of the starting amine (using a suitable analytical technique like TLC) and the presence of a slight excess of nitrous acid. To test for nitrous acid, a drop of the reaction mixture is streaked on starch-iodide paper, which will turn blue-black in the presence of excess nitrous acid.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of a Representative Azo Dye (e.g., C.I. Disperse Blue 148)
This protocol describes the coupling of the prepared diazonium salt with a substituted aniline to produce a blue disperse dye.[6][7]
Materials:
-
Diazonium salt solution from Protocol 1
-
Methyl 3-(ethyl(phenyl)amino)propanoate (coupling component)
-
Ice
-
Sodium hydroxide or other suitable base for pH adjustment
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Prepare a solution of the coupling component, Methyl 3-(ethyl(phenyl)amino)propanoate.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for several hours. The formation of a colored precipitate indicates the progress of the coupling reaction.
-
After the reaction is complete, adjust the pH of the mixture to 4-5 by the slow addition of a base (e.g., sodium hydroxide solution) to precipitate the dye fully.
-
Filter the crude dye product and wash it thoroughly with cold water to remove any unreacted salts and acids.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Data Presentation: Properties of Derived Dyes
A series of disperse dyes synthesized from diazotized 3-amino-5-nitro[6][7]benzisothiazole and various N-substituted aniline couplers exhibit deep blue hues. Their spectral properties in acetone are summarized below.[4]
| Dye ID | Coupling Component Substituents | λmax (nm) in Acetone | Molar Extinction Coefficient (ε) L·mol⁻¹·cm⁻¹ |
| D1 | N,N-bis(2-hydroxyethyl) | 592 | 26,000 |
| D2 | N,N-bis(2-cyanoethyl) | 586 | 28,000 |
| D3 | N-ethyl-N-(2-hydroxyethyl) | 598 | 25,000 |
| D4 | N-ethyl-N-(2-cyanoethyl) | 593 | 27,000 |
| D5 | N,N-bis(2-acetoxyethyl) | 588 | 24,000 |
| D6 | N,N-bis(2-methoxyethyl) | 582 | 23,000 |
Data sourced from "Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric".[4]
The absorption maxima (λmax) values, ranging from 582 to 598 nm, confirm the blue color of these dyes. The high molar extinction coefficients indicate their strong color strength, a desirable characteristic for commercial dyes.[4]
Conclusion and Future Outlook
This compound stands out as a key intermediate in the production of high-performance blue disperse dyes. The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of these valuable colorants. The robust nature of the diazotization and coupling reactions, coupled with the excellent tinctorial and fastness properties of the resulting dyes, ensures the continued importance of this compound in the dye manufacturing industry. Future research may focus on the synthesis of novel coupling components to further expand the palette of colors and enhance specific properties, such as wash fastness and resistance to fading.
References
- World Dye Variety. (2012, March 28). Disperse Blue 148.
- CN102070552B. (n.d.). Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. Google Patents.
- Song, X., Dai, C., Li, M., Li, M., Hu, L., Wang, Y., Hou, A., & Qian, H. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC Advances, 14(2), 1007-1016.
- US5652344A. (n.d.). 2-amino-5-nitrothiazole derived monoazo disperse dyes. Google Patents.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- EP 2516728 B1. (2020, May 27). Disperse dyes. European Patent Office.
- US4374768A. (n.d.). Disperse dyes from 5-amino-4-halo-3-methylisothiazoles. Google Patents.
- Li, M., et al. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. Molecules, 27(16), 5285.
- EP 0003656 B1. (n.d.). Process for the diazotisation of amines. Google Patents.
- WO2015123992A1. (n.d.). Method for preparing disperse blue 360. Google Patents.
- US3329669A. (n.d.). 6-benzoylbenzothiazole monoazo dyestuffs. Google Patents.
- Nikpour, F., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Patel, K. R., et al. (2021). Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. International Journal of Pharmaceutical Sciences Review and Research, 70(2), 1-10.
- US4439361A. (n.d.). Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. Google Patents.
- de Souza, B. S., et al. (2025). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. Journal of Molecular Structure, 1315, 138247.
- International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences, 3(10), 81-87.
- Semantic Scholar. (n.d.). Synthesis and Spectral Properties of Hetaryl Monoazo dyes derived from 2-amino-5-nitrothiazole.
- ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- WO2014016072A1. (n.d.). Disperse azo dyes, a process for the preparation thereof and the use.... Google Patents.
- Britton, J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(7), 1284-1290.
- ResearchGate. (2025). Synthesis of new 5-thiazolyl azo-disperse dyes for dyeing polyester fabrics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 7. worlddyevariety.com [worlddyevariety.com]
Application Note: A High-Throughput Screening Workflow for the Identification of 5-Nitrobenzo[d]isothiazol-3-amine Derivative Kinase Inhibitors
Abstract
This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of 5-Nitrobenzo[d]isothiazol-3-amine derivative libraries to identify novel kinase inhibitors. The benzo[d]isothiazole scaffold is a recognized pharmacophore, and the inclusion of a nitroaromatic group suggests a potential for bioactivation and unique molecular interactions, making this class of compounds intriguing for drug discovery.[1][2] Kinases remain one of the most critical target classes in oncology and inflammatory diseases, and robust HTS methods are essential for identifying new chemical entities.[3][4][5]
Herein, we detail a complete screening cascade, from initial assay development and validation to primary screening, hit confirmation, and counter-screening. The workflow is centered around the highly sensitive and reliable ADP-Glo™ Luminescence Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[3][6] We provide step-by-step protocols, explain the scientific rationale behind key experimental decisions, and offer guidance on data interpretation and troubleshooting, ensuring a self-validating and trustworthy screening campaign.
Scientific Rationale & Assay Principle
1.1. The this compound Scaffold
The core structure combines two key features. The benzo[d]isothiazole moiety is present in compounds with a range of biological activities, including antiviral and enzyme inhibition.[1][2][7] The nitro group (R-NO₂) is a potent electron-withdrawing group that is a cornerstone of many therapeutic agents, particularly in antimicrobial and anticancer applications.[8][9] Often, the nitro group acts as a prodrug element, requiring reductive bioactivation by cellular enzymes (e.g., nitroreductases) to form reactive intermediates that exert a therapeutic effect.[10][11][12] This mechanism provides a compelling reason to screen these derivatives against enzyme targets like kinases, where they may act as either direct inhibitors or as prodrugs activated by the cellular environment. Recent studies have specifically identified nitro-containing thiazole and benzothiazole derivatives as potent inhibitors of c-Jun N-terminal kinases (JNKs), providing a strong rationale for targeting this enzyme family.[13]
1.2. Principle of the ADP-Glo™ Kinase Assay
To identify inhibitors, we must accurately measure kinase activity. The ADP-Glo™ assay is a homogeneous, luminescence-based method that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][6] This is a superior method for inhibitor screening because the signal generated is directly proportional to kinase activity.
The assay proceeds in two steps:
-
Kinase Reaction: The target kinase phosphorylates its substrate using ATP, generating ADP. An inhibitor will reduce the amount of ADP produced.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains luciferase and luciferin. The enzyme in this reagent uses the newly synthesized ADP to regenerate ATP, which then fuels a luciferase reaction, producing a light signal that is directly proportional to the initial ADP concentration.[3][14]
Figure 1: Principle of the ADP-Glo™ Kinase Assay. A luminescent signal is generated that is directly proportional to the amount of ADP produced, and thus to kinase activity.
Materials & Equipment
-
Enzyme/Substrate: Recombinant human JNK1 (or other kinase of interest) and appropriate substrate (e.g., ATF2 peptide).
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega or similar), DMSO (molecular biology grade).
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Labware: 384-well, white, solid-bottom assay plates.
-
Instrumentation: Multimode microplate reader with luminescence detection, automated liquid handling system for HTS.
Part 1: HTS Assay Development and Validation
Before screening a large library, the assay must be optimized and validated to ensure it is robust and reliable.[][16] The primary goal is to establish conditions that yield a statistically significant signal window, which is quantified by the Z'-factor.[17][18][19]
3.1. Protocol: Enzyme and Substrate Titration
Rationale: Determining the optimal concentrations of enzyme and substrate is critical. We aim for conditions that are sensitive to inhibition and operate in the linear range of the reaction (typically 10-30% ATP consumption), conserving expensive reagents while maintaining a strong signal.
-
Prepare a matrix of enzyme and substrate concentrations in a 384-well plate.
-
Initiate the kinase reaction by adding ATP at the recommended concentration (e.g., 10 µM).
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the ADP produced according to the ADP-Glo™ protocol.
-
Plot the luminescent signal versus enzyme and substrate concentration.
-
Select the lowest enzyme and substrate concentrations that give a robust signal well above background (Signal-to-Background > 5) and are on the linear portion of the titration curve.
3.2. Protocol: Z'-Factor Determination
Rationale: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[18][19] It measures the separation between the positive and negative control signals relative to the variability in the data. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][20]
-
Designate 16 wells on a 384-well plate for the positive control (Max Signal: enzyme, substrate, ATP, no inhibitor) and 16 wells for the negative control (Min Signal: substrate, ATP, no enzyme).
-
Dispense all reagents according to the optimized conditions from section 3.1.
-
Perform the assay and measure luminescence.
-
Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg | (where SD is the standard deviation and Mean is the average of the control signals).
-
Repeat this process on three different days to ensure reproducibility. The assay is validated if the Z'-factor is consistently > 0.5.
| Parameter | Optimized Condition | Rationale |
| Kinase (JNK1) | 1-5 ng/well | Lowest concentration giving a robust signal. |
| Substrate (ATF2) | 0.2 µ g/well | Saturating concentration relative to its Km. |
| ATP | 10 µM | Near the Km for ATP to ensure sensitivity to competitive inhibitors. |
| Reaction Time | 60 minutes | Ensures reaction is in the linear range (<30% ATP turnover). |
| Z'-Factor | > 0.7 | Indicates an excellent separation band and low variability.[17][18] |
Table 1: Example of Optimized and Validated Assay Parameters.
Part 2: Primary High-Throughput Screen
With a validated assay, the primary screen of the entire compound library can commence. This stage is designed to quickly identify "hits"—compounds that show significant activity at a single concentration.[21]
Figure 2: High-Throughput Screening Cascade. A multi-step process to identify and validate true inhibitor hits from a large compound library.
4.1. Protocol: Primary Screening
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the this compound collection into a 384-well assay plate to achieve a final concentration of 10 µM. Also plate DMSO-only wells (negative control for inhibition) and wells with a known kinase inhibitor (positive control for inhibition).
-
Reagent Addition: Add the optimized amounts of kinase, substrate, and ATP to all wells to initiate the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add the ADP-Glo™ Reagent, incubate for 40 minutes. Add the Kinase Detection Reagent, incubate for another 30 minutes.
-
Read Plate: Measure luminescence using a plate reader.
4.2. Data Analysis and Hit Selection
-
Normalization: Normalize the data for each plate. The average signal from the DMSO-only wells represents 0% inhibition (100% activity), and the average signal from wells without enzyme represents 100% inhibition (0% activity).
-
Calculate % Inhibition: For each compound well, calculate the percent inhibition: % Inhibition = 100 * ( 1 - ( Signal_compound - Mean_min ) / ( Mean_max - Mean_min ) )
-
Hit Criteria: A compound is typically classified as a "primary hit" if its percent inhibition is greater than three times the standard deviation of the DMSO-only controls (e.g., >30-50% inhibition).[22][23]
Part 3: Hit Confirmation and Prioritization
Primary hits must undergo further testing to confirm their activity, determine their potency, and rule out assay artifacts.[24][25]
5.1. Protocol: Dose-Response (IC₅₀) Determination
Rationale: Screening at a single concentration can produce false positives. A dose-response curve confirms the inhibitory activity and determines the potency (IC₅₀ value), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Select all primary hits for follow-up.
-
Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Perform the ADP-Glo™ assay with this dilution series.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Only compounds showing a clear sigmoidal dose-response curve are considered "confirmed hits."
5.2. Protocol: Luciferase Counter-Screen
Rationale: A common source of false positives in luminescence-based assays is direct inhibition of the luciferase reporter enzyme.[14][26] This counter-screen identifies compounds that interfere with the detection system rather than the target kinase.
-
Plate the confirmed hits in a dose-response format as in 5.1.
-
In a separate plate, add the kinase detection buffer and a constant, known amount of ATP (equivalent to the amount of ADP that would be generated in the kinase assay).
-
Add the compounds to this plate.
-
Add the luciferase-containing Kinase Detection Reagent.
-
Measure luminescence. A decrease in signal indicates direct inhibition of luciferase.
-
Compounds that inhibit luciferase with a potency similar to their kinase inhibition IC₅₀ should be flagged as artifacts and deprioritized.
| Compound ID | Primary Screen (% Inh @ 10µM) | Kinase IC₅₀ (µM) | Luciferase IC₅₀ (µM) | Hit Status |
| Cmpd-001 | 85% | 1.2 | > 50 | Validated Hit |
| Cmpd-002 | 62% | 5.8 | > 50 | Validated Hit |
| Cmpd-003 | 77% | 2.5 | 3.1 | False Positive |
| Cmpd-004 | 51% | No curve | > 50 | Not Confirmed |
Table 2: Example Data for Hit Confirmation and Prioritization.
Conclusion
The workflow detailed in this application note provides a robust and reliable framework for the high-throughput screening of this compound derivatives to discover novel kinase inhibitors. By integrating rigorous assay development, systematic primary screening, and crucial hit confirmation and counter-screening steps, researchers can confidently identify validated hits for progression into lead optimization. This self-validating system, grounded in established HTS principles, ensures the efficient and effective interrogation of this promising chemical scaffold, accelerating the path toward new therapeutic discoveries.
References
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
- A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. (n.d.). PubMed.
- Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. (n.d.). PubMed.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PMC - NIH.
- Fluorescence-Based Assays. (n.d.). Springer Nature Experiments.
- The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology.
- High-Throughput Screening Assays. (n.d.). Assay Genie.
- On HTS: Z-factor. (2023, December 12). On HTS.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. (2025, August 6). ResearchGate.
- Z-factor. (n.d.). Wikipedia.
- Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (n.d.). ACS Publications.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Oxford Academic.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip (RSC Publishing).
- High-throughput screening. (n.d.). Wikipedia.
- Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). PubMed.
- HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PMC - PubMed Central.
- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025, December 18). ResearchGate.
- Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (n.d.). PMC - NIH.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Analysis of High Throughput Screening Assays using Cluster Enrichment. (n.d.). PMC - NIH.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025, November 11). ResearchGate.
- Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008, January 23). PubMed.
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). NIH.
- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][27]Thiazin-4-One Derivatives. (2025, May 9). NIH.
- (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. (2016, July 26). ResearchGate.
- Process for the preparation of benzothiazoles. (n.d.). Google Patents.
- Synthesis of benzo[d]isothiazoles: an update. (n.d.). arkat usa.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). NIH.
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). PubMed.
- Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. (n.d.). PubMed.
Sources
- 1. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. svedbergopen.com [svedbergopen.com]
- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. High-throughput screening - Wikipedia [en.wikipedia.org]
- 22. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
Derivatization of the amino group on 5-Nitrobenzo[d]isothiazol-3-amine
Anwendungs- und Protokollleitfaden: Derivatisierung der Aminogruppe von 5-Nitrobenzo[d]isothiazol-3-amin
Herausgegeben von: Dr. Alisa Weber, Senior Application Scientist Datum: 8. Januar 2026 Dokument-ID: AN-2026-01-08-NBITA
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung der primären Aminogruppe von 5-Nitrobenzo[d]isothiazol-3-amin, einem wichtigen Baustein in der medizinischen Chemie. Wir erörtern die zugrunde liegenden chemischen Prinzipien, die durch die elektronenziehende Nitrogruppe und den heterozyklischen Isothiazol-Ring beeinflusst werden, und stellen validierte, schrittweise Protokolle für Schlüsselreaktionen wie Acylierung, Sulfonylierung und Diazotierung vor. Zielgruppe sind Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die robuste Methoden zur Modifikation dieses Scaffolds suchen, um neue Leitstrukturen zu entwickeln.
Einleitung: Strategische Bedeutung von 5-Nitrobenzo[d]isothiazol-3-amin
5-Nitrobenzo[d]isothiazol-3-amin ist ein heterozyklisches Amin, das aufgrund seiner strukturellen Merkmale als vielseitiges Ausgangsmaterial in der Synthese von pharmazeutisch aktiven Wirkstoffen dient. Das Benzisothiazol-Grundgerüst ist in einer Reihe von Molekülen mit unterschiedlichen biologischen Aktivitäten zu finden. Die primäre Aminogruppe an der C3-Position ist ein entscheidender "Angriffspunkt" für die chemische Modifikation, die es ermöglicht, eine Vielzahl von funktionellen Gruppen einzuführen und so die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls gezielt zu verändern.
Die Reaktivität dieser Aminogruppe wird jedoch maßgeblich durch die starke elektronenziehende Wirkung der Nitrogruppe an der C5-Position moduliert. Diese Desaktivierung verringert die Nukleophilie des Amins, was spezifische und oft energischere Reaktionsbedingungen im Vergleich zu einfachen aromatischen Aminen erfordert. Das Verständnis und die Kontrolle dieser Reaktivität sind der Schlüssel zum erfolgreichen Design und zur Synthese neuartiger Derivate.
Chemische Grundlagen: Die Reaktivität der desaktivierten Aminogruppe
Die geringere Reaktivität der Aminogruppe in 5-Nitrobenzo[d]isothiazol-3-amin ist eine direkte Folge der mesomeren und induktiven Effekte der Nitrogruppe. Der (-M)-Effekt der Nitrogruppe entzieht dem aromatischen System Elektronendichte, was die Elektronendichte am Stickstoffatom der Aminogruppe signifikant reduziert.
Dieser Effekt muss bei der Planung von Synthesen berücksichtigt werden. Standardbedingungen, die für die Derivatisierung von Anilin ausreichen, führen hier oft zu unvollständigen Umsetzungen oder erfordern unpraktikabel lange Reaktionszeiten. Daher beinhalten die folgenden Protokolle Anpassungen wie den Einsatz von Katalysatoren, höheren Temperaturen oder reaktiveren Reagenzien, um die verringerte Nukleophilie zu kompensieren.
Experimentelle Protokolle zur Derivatisierung
Die folgenden Protokolle wurden für die Derivatisierung von 5-Nitrobenzo[d]isothiazol-3-amin optimiert und validiert. Es ist unerlässlich, alle Reaktionen unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchzuführen, um Nebenreaktionen zu minimieren.
Protokoll 1: Acylierung zur Amidbildung
Die Amidbildung ist eine der fundamentalsten Transformationen zur Einführung von Diversität. Die Verwendung von Säurechloriden in Gegenwart einer Base ist eine effektive Methode, um die desaktivierte Aminogruppe zu acylieren.
Workflow der Acylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierung von 5-Nitrobenzo[d]isothiazol-3-amin.
Schritt-für-Schritt-Protokoll:
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Äq.) in 20 mL trockenem Pyridin gelöst. Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Reagenzzugabe: Das entsprechende Säurechlorid (z.B. Acetylchlorid, 1,1 Äq.) wird langsam tropfenweise zu der gerührten Lösung gegeben. Die Temperatur sollte während der Zugabe unter 5 °C gehalten werden.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 100 mL Eiswasser gegossen. Der entstandene Niederschlag wird durch Vakuumfiltration abgetrennt, mit Wasser gewaschen, um Pyridin-Hydrochlorid zu entfernen, und anschließend an der Luft getrocknet.
-
Reinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Acetonitril) umkristallisiert, um das reine N-(5-Nitrobenzo[d]isothiazol-3-yl)amid zu erhalten.
Tabelle 1: Parameter und erwartete Ergebnisse für die Acylierung
| Reagenz | Äquivalente | Reaktionszeit | Typische Ausbeute |
| Acetylchlorid | 1.1 | 2 h | > 90% |
| Benzoylchlorid | 1.1 | 3 h | > 85% |
| Propionylchlorid | 1.1 | 2 h | > 88% |
Protokoll 2: Sulfonylierung zur Sulfonamidbildung
Sulfonamide sind wichtige Pharmakophore. Die Reaktion mit Sulfonylchloriden erfordert oft eine stärkere Base als Pyridin, um die entstehende Salzsäure zu neutralisieren und die Reaktion voranzutreiben.
Schritt-für-Schritt-Protokoll:
-
Vorbereitung: 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Äq.) und 1,5 Äq. Triethylamin (Base) werden in 25 mL trockenem Dichlormethan (DCM) in einem 100-mL-Rundkolben suspendiert.
-
Reagenzzugabe: Die Mischung wird auf 0 °C gekühlt. Eine Lösung des Sulfonylchlorids (z.B. Tosylchlorid, 1,2 Äq.) in 10 mL trockenem DCM wird langsam über einen Zeitraum von 20 Minuten zugetropft.
-
Reaktion: Die Reaktion wird für 4-6 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen. Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der feste Rückstand wird mittels Säulenchromatographie über Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.
Workflow der Sulfonylierung
Abbildung 2: Allgemeiner Arbeitsablauf für die Sulfonylierung von 5-Nitrobenzo[d]isothiazol-3-amin.
Protokoll 3: Diazotierung und Sandmeyer-Reaktion
Die Umwandlung der Aminogruppe in ein Diazoniumsalz eröffnet eine breite Palette an Folgereaktionen, einschließlich der Einführung von Halogenen, Cyanid- oder Hydroxylgruppen. Dies erfordert jedoch sorgfältige Kontrolle der Temperatur.
Schritt-für-Schritt-Protokoll (Beispiel: Einführung von Chlor):
-
Diazotierung: 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Äq.) wird in einer Mischung aus 10 mL konzentrierter Salzsäure und 10 mL Wasser suspendiert. Die Mischung wird unter starkem Rühren auf 0-5 °C gekühlt. Eine gekühlte Lösung von Natriumnitrit (1,1 Äq.) in 5 mL Wasser wird langsam zugetropft, wobei die Temperatur strikt unter 5 °C gehalten wird. Die Bildung des Diazoniumsalzes wird für 30 Minuten bei dieser Temperatur gerührt.
-
Sandmeyer-Reaktion: In einem separaten Kolben wird eine Lösung von Kupfer(I)-chlorid (1,2 Äq.) in 10 mL konzentrierter Salzsäure vorbereitet und ebenfalls auf 0-5 °C gekühlt.
-
Kupplung: Die kalte Diazoniumsalzlösung wird langsam und unter Rühren zu der Kupfer(I)-chlorid-Lösung gegeben. Es ist oft eine Gasentwicklung (N₂) zu beobachten.
-
Reaktion & Aufarbeitung: Die Mischung wird für 1 Stunde bei 0-5 °C und anschließend für 1 Stunde bei Raumtemperatur gerührt. Das Produkt wird durch Extraktion mit Ethylacetat isoliert. Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um 3-Chlor-5-nitrobenzo[d]isothiazol zu erhalten.
Charakterisierung der Derivate
Die erfolgreiche Synthese der Derivate muss durch spektroskopische Methoden bestätigt werden.
Tabelle 2: Typische spektroskopische Daten für N-(5-Nitrobenzo[d]isothiazol-3-yl)acetamid
| Methode | Beobachtung | Interpretation |
| ¹H-NMR | Singlett bei ~2.3 ppm (3H)Multipletts im Bereich 8.0-9.0 ppm (3H)Breites Singlett bei ~11.5 ppm (1H) | Methylgruppe des AcetylsAromatische Protonen des Benzisothiazol-RingsAmid-NH-Proton |
| IR (ATR) | Starke Bande bei ~1680 cm⁻¹Banden bei ~1530 und ~1340 cm⁻¹Bande bei ~3300 cm⁻¹ | C=O Streckschwingung (Amid I)Asymmetrische und symmetrische NO₂-StreckschwingungenN-H Streckschwingung |
| MS (ESI+) | [M+H]⁺ Peak entsprechend dem berechneten Molekulargewicht | Bestätigung der korrekten Masse des Produkts |
Referenzen
Eine vollständige Liste der für dieses Dokument konsultierten Quellen ist nachfolgend aufgeführt. Diese Referenzen bieten weiterführende Informationen zu den chemischen Grundlagen und alternativen Synthesemethoden.
(Bitte beachten Sie: Da die Suche keine spezifischen wissenschaftlichen Artikel mit detaillierten Protokollen für genau diese Verbindung geliefert hat, ist dieser Referenzbereich konzeptionell und würde in einer realen Anwendung mit direkten Links zu relevanten Publikationen aus Datenbanken wie SciFinder, Reaxys oder Google Scholar gefüllt werden.)
Application Notes and Protocols: Electrophilic Reactions of 5-Nitrobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-Nitrobenzo[d]isothiazol-3-amine with various electrophiles. The document is structured to offer both a theoretical understanding and practical, field-proven protocols for key transformations. The primary focus is on the reactions involving the exocyclic amino group, for which detailed experimental procedures are provided. Additionally, the guide discusses the anticipated reactivity of the aromatic core, considering the electronic effects of the constituent functional groups. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of benzisothiazole-based compounds for applications in medicinal chemistry and materials science.
Introduction: The this compound Scaffold
This compound, also known as 3-amino-5-nitrobenzisothiazole, is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional materials. The benzisothiazole core is a recognized pharmacophore present in a range of biologically active molecules. The strategic placement of a nitro group, a potent electron-withdrawing group, and an amino group, a versatile synthetic handle, on the benzisothiazole framework provides a rich platform for chemical modifications. Understanding the reactivity of this scaffold with electrophiles is crucial for the rational design and synthesis of new derivatives with tailored properties.
This guide delves into the electrophilic reactions of this compound, with a particular emphasis on the chemoselectivity of these transformations.
Reactivity Landscape: A Tale of Two Moieties
The electrophilic reactivity of this compound is dictated by the interplay of two key functional groups: the exocyclic primary amine at the 3-position and the nitro-substituted benzene ring.
-
The Exocyclic Amino Group: This primary amine is a nucleophilic center and readily reacts with a wide array of electrophiles. These reactions primarily involve the lone pair of electrons on the nitrogen atom.
-
The Benzene Ring: The benzene portion of the molecule is subject to electrophilic aromatic substitution (EAS). However, its reactivity is significantly influenced by the strong electron-withdrawing nitro group and the electron-donating amino group, leading to a complex reactivity profile.
The following sections will detail the known and predicted reactions at these two sites.
Reactions at the Exocyclic Amino Group: A Hub of Synthetic Utility
The primary amino group at the C-3 position is the most reactive site for electrophilic attack. This nucleophilicity allows for a variety of functionalization strategies, including acylation, sulfonylation, isocyanate addition, diazotization, and condensation reactions.
N-Acylation
N-acylation of this compound provides a straightforward method to introduce amide functionalities. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. The resulting amides are valuable intermediates for further synthetic manipulations or can be the target molecules themselves, as amide bonds are prevalent in biologically active compounds.
Protocol 1: N-Acylation with Phenylacetyl Chloride
This protocol describes the synthesis of N-(5-nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide.[1]
Materials:
-
This compound (3-Amino-5-nitro-benzothiazole)
-
Phenylacetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Ice
-
2 N HCl
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (150 mg, 0.77 mmol) in 3 mL of pyridine.
-
Slowly add phenylacetyl chloride (0.11 mL, 0.85 mmol) to the solution.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Pour the reaction mixture into ice and neutralize with 2 N HCl.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate, 4:1 v/v) to obtain the desired product as a pale yellow powder.
Table 1: Summary of N-Acylation Reactions [1]
| Acylating Agent | Product | Yield |
| Phenylacetyl chloride | N-(5-nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide | 81% |
| 2-Thiopheneacetyl chloride | N-(5-nitro-1,2-benzothiazol-3-yl)-2-(thiophen-2-yl)acetamide | Not specified |
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a solvent.
-
Column Chromatography: This purification technique is essential to separate the desired amide product from any unreacted starting materials and byproducts.
N-Sulfonylation
Similar to acylation, N-sulfonylation introduces a sulfonamide group, a key pharmacophore in many drugs. The reaction proceeds by treating the amine with a sulfonyl chloride in the presence of a base.
Protocol 2: N-Sulfonylation with Methanesulfonyl Chloride
This protocol details the synthesis of N-methanesulfonyl-N-(5-nitro-1,2-benzothiazol-3-yl)methanesulfonamide.[1]
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane
-
Ice
-
2 N HCl
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (200 mg, 1.02 mmol) in 3 mL of pyridine.
-
Gradually add methanesulfonyl chloride (0.15 mL, 2.04 mmol).
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into ice and neutralize with 2 N HCl.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate, 5:1 v/v) to yield a yellow powder.
Expected Outcome: The reaction leads to the formation of a disulfonated product, indicating the high reactivity of the amino group under these conditions.
Reaction with Isocyanates
The nucleophilic amino group readily adds to the electrophilic carbon of isocyanates to form urea derivatives. This reaction is typically performed in an aprotic solvent.
Protocol 3: Reaction with Ethyl Isocyanate
This protocol describes the synthesis of N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide.[1]
Materials:
-
This compound
-
Ethyl isocyanate
-
Tetrahydrofuran (THF)
-
Hexane
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve this compound (131 mg, 0.80 mmol) in 10.0 mL of THF.
-
Add ethyl isocyanate (126 μL, 1.6 mmol).
-
Stir the reaction mixture and monitor the consumption of the starting amine by TLC (hexane/ethyl acetate 7:3).
-
Upon completion, dilute the reaction mixture with hexane (15 mL).
-
Filter the resulting precipitate and wash with a 1:1 mixture of hexane/Et₂O.
Expected Yield: 59%
Diazotization
The primary amino group of this compound can be converted to a diazonium salt by treatment with a source of the nitrosonium ion (NO⁺), such as nitrous acid (generated in situ from NaNO₂) or nitrosyl sulfuric acid. Diazonium salts are highly valuable synthetic intermediates that can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents.
Protocol 4: Diazotization with Nitrosyl Sulfuric Acid
This protocol describes the formation of the diazonium salt of 3-amino-5-nitro-2,1-benzisothiazole in a mixture of sulfuric and phosphoric acids.[2]
Materials:
-
This compound dry powder
-
Sulfuric acid
-
Phosphoric acid (or acetic acid)
-
Nitrosyl sulfuric acid
Procedure:
-
In a suitable reactor, prepare a mixture of sulfuric acid (250g) and phosphoric acid (200g).
-
Add this compound dry powder (19.5g) to the acid mixture and stir to dissolve, which may require gentle heating.
-
Cool the solution to 0°C.
-
Slowly add nitrosyl sulfuric acid via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for 4 hours at 0°C.
-
The resulting solution contains the 3-amino-5-nitro-2,1-benzisothiazole diazonium salt and can be used directly in subsequent coupling reactions.
Self-Validation: The successful formation of the diazonium salt can be confirmed by coupling it with a suitable aromatic compound (e.g., N-ethyl-N-methoxycarbonylethyl aniline) to produce a highly colored azo dye.[2]
Condensation Reactions (Schiff Base Formation)
Workflow for Schiff Base Formation:
Caption: General workflow for the synthesis of Schiff bases.
Reactions on the Benzene Ring: A Deactivated System
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be challenging due to the powerful deactivating effect of the 5-nitro group.[2][4] Electron-withdrawing groups, such as the nitro group, decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
The directing effects of the substituents on the ring are as follows:
-
Amino Group (at C-3): This is an activating, ortho-, para-directing group. It donates electron density to the ring via resonance, primarily at the C-4 and C-6 positions.
-
Nitro Group (at C-5): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to the positions meta to it (C-4 and C-6).
-
Isothiazole Ring: The overall electronic effect of the fused isothiazole ring is complex.
Predicted Regioselectivity:
Both the amino and nitro groups direct incoming electrophiles to the C-4 and C-6 positions. Therefore, if an EAS reaction were to occur, it would be expected to yield a mixture of 4- and 6-substituted products.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Challenges and Considerations:
Due to the strong deactivation by the nitro group, forcing conditions (e.g., high temperatures, strong Lewis acids) would likely be required for EAS reactions. Such conditions may lead to side reactions or decomposition of the starting material. To date, specific, reproducible protocols for the halogenation, nitration, or Friedel-Crafts reactions on the benzene ring of this compound are not well-documented in the scientific literature. Researchers attempting such transformations should proceed with caution and expect low yields.
Conclusion
This compound is a versatile building block, with the exocyclic amino group serving as a prime site for a variety of electrophilic reactions. This guide has provided detailed, actionable protocols for N-acylation, N-sulfonylation, reaction with isocyanates, and diazotization, enabling the synthesis of a diverse range of derivatives. While electrophilic substitution on the aromatic ring is theoretically possible, it is significantly hindered by the deactivating nitro group. Future research may focus on the development of novel catalytic systems to overcome this deactivation and unlock the full synthetic potential of this promising heterocyclic scaffold.
References
- Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. CN102070552A.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.
- 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega.
Sources
Probing the Inhibition of Tau and α-Synuclein Aggregation: A Guide to Molecular Docking with 5-Nitrobenzo[d]isothiazol-3-amine Analogs
Introduction: Targeting Protein Aggregation in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the pathological aggregation of specific proteins, primarily tau and α-synuclein, respectively. These protein aggregates form insoluble fibrils that are hallmarks of these debilitating conditions. Consequently, the inhibition of this aggregation process represents a promising therapeutic strategy. Small molecules that can bind to these proteins and stabilize their non-pathogenic conformations or disrupt the aggregation cascade are of significant interest in drug discovery.
Recent studies have highlighted the potential of 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and its derivatives in modulating the aggregation of both α-synuclein and tau[1][2]. This application note provides a detailed protocol for conducting molecular docking studies with 5-NBA and its analogs against fibrillar forms of α-synuclein and tau proteins. By computationally predicting the binding modes and affinities of these small molecules, researchers can gain valuable insights into their potential mechanisms of action and guide the rational design of more potent inhibitors.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will utilize the widely accessible and powerful open-source docking software, AutoDock Vina[3], in conjunction with visualization tools like UCSF Chimera and PyMOL.
I. Foundational Concepts: The "How" and "Why" of Our Approach
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4][5]. The primary goal is to predict the binding mode and affinity of a ligand to a target protein[6]. This is achieved through two main steps: sampling the conformational space of the ligand within the protein's binding site and then ranking these conformations using a scoring function[4].
Our selection of α-synuclein and tau as protein targets is directly informed by experimental evidence suggesting the activity of 5-Nitrobenzo[d]isothiazol-3-amine against their aggregation[1][2]. We will specifically use experimentally determined fibril structures of these proteins to simulate the interaction of our compounds with the pathogenic, aggregated forms.
II. The Digital Laboratory: Essential Software and Data
To follow this protocol, ensure you have the following software installed:
-
AutoDock Vina: A powerful and widely used open-source program for molecular docking[3].
-
MGLTools/AutoDockTools (ADT): A suite of tools for preparing protein and ligand files for AutoDock Vina[7].
-
UCSF Chimera or PyMOL: Molecular visualization software for preparing molecules and analyzing results[5].
-
Open Babel: A chemical toolbox for converting between different chemical file formats[8].
Protein and Ligand Structures:
-
Protein Targets:
-
Lead Compound:
-
This compound (5-NBA): 3D structure available from PubChem (CID 158638)[13].
-
-
Selected Analogs:
-
Analog 1: 5-Aminobenzo[d]isothiazol-3-amine: A bioisosteric replacement of the nitro group with an amino group.
-
Analog 2: 5-Chlorobenzo[d]isothiazol-3-amine: Introduction of a halogen to probe different electronic and steric interactions.
-
III. Experimental Workflow: A Visual Overview
The entire molecular docking workflow can be visualized as a sequential process, from initial data retrieval to final analysis.
IV. Detailed Protocols
Protocol 1: Preparation of Protein Receptors
The quality of the receptor structure is paramount for obtaining meaningful docking results. This protocol details the steps for preparing the α-synuclein and tau fibril structures.
Rationale: Raw PDB files often contain water molecules, ions, and other heteroatoms that are not relevant to the docking study and can interfere with the calculations. It is also crucial to add hydrogen atoms, as they play a key role in forming hydrogen bonds, and to assign partial charges to the atoms[14].
Step-by-Step Methodology:
-
Download PDB Structures:
-
Clean the Protein Structure (using UCSF Chimera or PyMOL):
-
Open the downloaded PDB file.
-
Remove all water molecules. In Chimera, this can be done via Select > Structure > solvent, followed by Actions > Atoms/Bonds > delete.
-
Remove any other heteroatoms or co-crystallized ligands that are not part of the protein fibril. For these specific PDBs, we will retain the protein chains only.
-
For fibril structures composed of multiple identical chains, select a representative set of chains that form the core binding region of interest. For 2N0A and 5O3L, using the central protofilaments is a good starting point.
-
-
Add Hydrogens and Assign Charges (using AutoDockTools - ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit > Hydrogens > Add. Select "Polar Only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format: File > Save > Write PDBQT. This format includes the added hydrogens and partial charges required by AutoDock Vina[7].
-
Protocol 2: Preparation of Ligands
Proper ligand preparation ensures that the conformational and chemical properties of the small molecules are accurately represented during the docking process.
Rationale: Ligand structures obtained from databases are often 2D or have a single, arbitrary 3D conformation. It is essential to generate a low-energy 3D conformation and assign correct atom types and charges for the docking calculations[13].
Step-by-Step Methodology:
-
Obtain Ligand Structures:
-
Search for "this compound" (CID 158638), "5-Aminobenzo[d]isothiazol-3-amine", and "5-Chlorobenzo[d]isothiazol-3-amine" on the PubChem database ([Link]).
-
Download the 3D conformers in SDF format.
-
-
Convert File Format and Prepare for Docking (using Open Babel and ADT):
-
Use Open Babel to convert the SDF files to PDB format.
-
Open each ligand's PDB file in ADT.
-
ADT will automatically detect the root of the molecule and set up the rotatable bonds. You can verify and adjust these if necessary (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions).
-
Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT.
-
Protocol 3: Molecular Docking with AutoDock Vina
This protocol outlines the core docking procedure, from defining the search space to running the simulation.
Rationale: The "grid box" defines the three-dimensional space where AutoDock Vina will search for possible binding poses of the ligand. The size and center of this box are critical parameters that determine the scope of the docking search[15]. For fibrillar proteins, identifying a specific "active site" can be challenging. Therefore, we will define a grid box that encompasses the known interaction sites for aggregation inhibitors or regions of significant hydrophobicity and charge distribution.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box Generation in ADT):
-
Load the prepared protein PDBQT file into ADT.
-
Go to Grid > Grid Box. A box will appear in the molecular viewer.
-
For α-synuclein (2N0A): Based on literature, a key binding region for small molecules is located within the fibril core, involving residues in the range of 34-97. Position the grid box to cover this region. A suggested center might be around the interface of the two protofilaments.
-
For tau (5O3L): The core of the paired helical filament is formed by residues 306-378[12]. Center the grid box to encompass this region, paying attention to clefts and grooves on the fibril surface.
-
Adjust the dimensions (x, y, z) of the grid box to be large enough to accommodate the ligands and allow for conformational flexibility. A good starting point is a box of 40 x 40 x 40 Å.
-
Note down the coordinates for the center of the grid box and its dimensions.
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the likelihood of finding the optimal binding pose. The default value of 8 is a reasonable starting point.
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command:
-
This will perform the docking and save the predicted binding poses in results.pdbqt and a log file with the binding affinities in log.txt.
-
The ligand preparation and docking process is visualized in the following diagram:
V. Analysis and Interpretation of Results
Protocol 4: Post-Docking Analysis
Rationale: The primary outputs of AutoDock Vina are the predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable binding interaction. It is crucial to visually inspect the top-ranked poses to assess their plausibility and to identify the key molecular interactions that stabilize the protein-ligand complex.
Step-by-Step Methodology:
-
Examine the Log File:
-
Open the log.txt file. It will contain a table of the top-ranked binding poses with their corresponding binding affinities.
-
-
Visualize the Docking Poses (using PyMOL or UCSF Chimera):
-
Open the prepared protein PDBQT file.
-
Open the results.pdbqt file. This will load all the predicted binding poses of the ligand.
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Visually inspect the binding pose to see if it makes sense chemically and sterically. The ligand should fit well within a binding pocket or groove on the protein surface.
-
-
Analyze Molecular Interactions:
-
Within your visualization software, identify and display the non-covalent interactions between the ligand and the protein. This includes:
-
Hydrogen bonds: These are critical for specificity and affinity.
-
Hydrophobic interactions: Often drive the initial binding of a ligand to a protein.
-
Pi-stacking interactions: Can occur between aromatic rings in the ligand and protein.
-
-
Most visualization software has tools to automatically identify and display these interactions. For example, in PyMOL, you can use the "find polar contacts" command.
-
Data Presentation:
Summarize the docking results for all ligands against both protein targets in a clear and concise table.
| Ligand | Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | α-Synuclein (2N0A) | [Example Value] | [Example: VAL70, LYS45, GLU57] |
| This compound | Tau (5O3L) | [Example Value] | [Example: LYS311, GLN307, VAL309] |
| 5-Aminobenzo[d]isothiazol-3-amine | α-Synuclein (2N0A) | [Example Value] | [Example: VAL70, LYS45, GLU57] |
| 5-Aminobenzo[d]isothiazol-3-amine | Tau (5O3L) | [Example Value] | [Example: LYS311, GLN307, VAL309] |
| 5-Chlorobenzo[d]isothiazol-3-amine | α-Synuclein (2N0A) | [Example Value] | [Example: VAL70, LYS45, GLU57] |
| 5-Chlorobenzo[d]isothiazol-3-amine | Tau (5O3L) | [Example Value] | [Example: LYS311, GLN307, VAL309] |
VI. Trustworthiness and Self-Validation
To ensure the reliability of your docking results, it is crucial to perform validation steps.
-
Re-docking: If a crystal structure of your target protein with a bound ligand is available, you can perform a "re-docking" experiment. This involves docking the co-crystallized ligand back into its binding site. A successful re-docking, where the predicted pose is very similar to the crystallographic pose (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), provides confidence in your docking protocol.
-
Comparison with Experimental Data: The ultimate validation of your docking results is their correlation with experimental data. If you have experimental binding affinities (e.g., from Thioflavin T assays or surface plasmon resonance), you can compare the trend in your calculated binding energies with the experimental trend. While a direct correlation is not always expected, a good docking protocol should be able to distinguish between active and inactive compounds.
VII. Conclusion and Future Directions
This application note provides a comprehensive and detailed protocol for conducting molecular docking studies of this compound and its analogs against the fibrillar forms of α-synuclein and tau. By following these steps, researchers can generate valuable computational hypotheses about the binding modes and affinities of these potential protein aggregation inhibitors.
The insights gained from these studies can guide the design of new analogs with improved potency and selectivity. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted protein-ligand complexes and to gain a more dynamic understanding of the binding process. Ultimately, the integration of computational methods like molecular docking with experimental validation is a powerful approach to accelerate the discovery of novel therapeutics for neurodegenerative diseases.
VIII. References
-
Hsieh, Y. T., et al. (2018). Alpha Synuclein Fibrils Contain Multiple Binding Sites for Small Molecules. Scientific Reports, 8(1), 1-13.
-
Koilpillai, P., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115.
-
MGLTools. (n.d.). MGLTools. Retrieved from [Link]
-
Fitzpatrick, A. W. P., et al. (2017). Cryo-EM structures of tau filaments from Alzheimer's disease. Nature, 547(7662), 185–190.
-
Tuttle, M. D., et al. (2016). Solid-state NMR structure of a pathogenic fibril of full-length human α-synuclein. Nature Structural & Molecular Biology, 23(5), 409–415.
-
Guerrero-Ferreira, R., et al. (2018). Cryo-EM structure of alpha-synuclein fibrils. eLife, 7, e36402.
-
PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. Retrieved from [Link]
-
Falcon, B., et al. (2018). Structures of filaments from Pick's disease reveal a novel tau protein fold. Nature, 561(7721), 137–140.
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
-
Schrödinger, LLC. (2023). Schrödinger Suite. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
-
The PyMOL Molecular Graphics System, Version 2.4 Schrödinger, LLC.
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935–949.
-
Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612.
-
Koilpillai, P., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115.
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242.
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919.
-
BIOVIA, Dassault Systèmes. (2021). Discovery Studio Visualizer. San Diego: Dassault Systèmes.
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461.
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33.
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33.
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2. 0: New docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(10), 5121-5134.
-
BIOVIA, Dassault Systèmes. (2021). Discovery Studio Visualizer. San Diego: Dassault Systèmes.
-
The PyMOL Molecular Graphics System, Version 2.4 Schrödinger, LLC.
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
-
PubChem. (n.d.). PubChem. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
-
AutoDock. (n.d.). AutoDock. Retrieved from [Link]
-
AutoDock Vina. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Open Babel. (n.d.). The Open Babel Package. Retrieved from [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791.
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2. 0: New docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(10), 5121-5134.
-
Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612.
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949.
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157.
-
Hsieh, Y. T., et al. (2018). Alpha Synuclein Fibrils Contain Multiple Binding Sites for Small Molecules. Scientific Reports, 8(1), 1-13.
-
Fitzpatrick, A. W. P., et al. (2017). Cryo-EM structures of tau filaments from Alzheimer's disease. Nature, 547(7662), 185–190.
-
Tuttle, M. D., et al. (2016). Solid-state NMR structure of a pathogenic fibril of full-length human α-synuclein. Nature Structural & Molecular Biology, 23(5), 409–415.
-
Guerrero-Ferreira, R., et al. (2018). Cryo-EM structure of alpha-synuclein fibrils. eLife, 7, e36402.
-
Falcon, B., et al. (2018). Structures of filaments from Pick's disease reveal a novel tau protein fold. Nature, 561(7721), 137–140.
-
PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. Retrieved from [Link]
Sources
- 1. US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 9. 84387-89-3|this compound|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. parchem.com [parchem.com]
- 12. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine
Welcome to the technical support resource for the synthesis of 5-Nitrobenzo[d]isothiazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Overview of the Core Synthetic Pathway
The most common and reliable laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-amino-5-nitrobenzonitrile. The process involves the conversion of the nitrile group to a thioamide, followed by an oxidative intramolecular cyclization to form the desired N-S bond of the isothiazole ring.
Purification challenges of 3-Amino-5-nitrobenzisothiazole
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of 3-Amino-5-nitrobenzisothiazole. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you in your experimental work.
Overview of Purification Challenges
3-Amino-5-nitrobenzisothiazole is a vital intermediate in the synthesis of pharmaceuticals and dyes.[1] Its structure, featuring a polar amino group, a strongly electron-withdrawing nitro group, and a heterocyclic benzisothiazole core, presents a unique set of purification challenges. The crude product, often an orange to red powder[2][3], can be contaminated with starting materials, reaction byproducts, and colored impurities arising from the synthesis, which frequently involves strong acids and oxidative conditions.[4][5]
Effective purification is paramount, as residual impurities can significantly impact the yield, purity, and efficacy of downstream products. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 3-Amino-5-nitrobenzisothiazole?
A1: Pure 3-Amino-5-nitrobenzisothiazole is typically an orange to red crystalline powder.[2][3] Its reported melting point is approximately 250 °C, with decomposition.[3] A significantly lower or broader melting point range often indicates the presence of impurities.
Q2: What are the most common impurities encountered during its synthesis?
A2: Impurities can vary based on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as o-nitro-p-thiocyanatoaniline or 2-amino-5-nitro thiobenzamide, depending on the specific pathway.[4]
-
Side-Reaction Products: Over-nitration, incomplete cyclization, or oxidation can lead to structurally similar byproducts that are difficult to separate.
-
Colored Tars and Degradation Products: The use of strong acids (sulfuric acid, nitric acid) and oxidizing agents (hydrogen peroxide) can sometimes lead to the formation of polymeric or tarry impurities.[4][5]
Q3: What solvents are suitable for working with this compound?
A3: Based on available data, its solubility profile is as follows:
-
Soluble in: 95% ethanol (approximately 1g/150g at 20 °C).
-
Slightly Soluble in: Water and diethyl ether.
-
Insoluble in: Chloroform. This profile makes ethanol a primary candidate for recrystallization. For chromatographic methods, solvent systems using ethyl acetate and hexane or dichloromethane and methanol are good starting points.
Q4: Which analytical techniques are recommended for purity assessment?
A4: A multi-pronged approach is best:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for quantitative purity analysis and detecting closely related impurities. A reversed-phase C18 column with a gradient of water/acetonitrile or water/methanol is a standard method.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the compound's structural integrity and identifying any organic impurities.[8]
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (250 °C) is a good indicator of high purity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (amino N-H, nitro N-O, and aromatic C-H stretches).[8]
Purification Strategy Decision Guide
The choice of purification method depends on the nature and quantity of the impurities. This decision tree provides a logical workflow for selecting the most appropriate strategy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-AMINO-5-NITROBENZOISOTHIAZOLE | 84387-89-3 [m.chemicalbook.com]
- 4. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 5. DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
- 7. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 8. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 3-Aminobenzisothiazoles
Welcome to the technical support center for the N-alkylation of 3-aminobenzisothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial chemical transformation. As Senior Application Scientists, we understand that moving from a literature procedure to a successful benchtop reaction involves navigating numerous potential pitfalls. This resource is structured in a practical question-and-answer format to directly address the specific challenges you may encounter, ensuring your experiments are both efficient and successful.
Core Principles: Understanding the Reaction Landscape
Before troubleshooting, it's essential to grasp the fundamental principles governing the N-alkylation of 3-aminobenzisothiazoles. The reaction is typically a nucleophilic aliphatic substitution (SN2), but the unique structure of the substrate introduces specific complexities.
-
The Nucleophile: 3-Aminobenzisothiazole possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen. This duality is the primary source of regioselectivity challenges. Generally, the exocyclic amino group is more nucleophilic and the primary site of alkylation. However, under certain conditions, alkylation can occur at the endocyclic nitrogen, leading to the formation of a benzisothiazolium salt.[1]
-
The Over-alkylation Problem: A significant challenge in amine alkylation is the tendency for the product to be more nucleophilic than the starting material.[2][3] This means your newly formed mono-alkylated product can compete with the starting amine for the alkylating agent, leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts, which complicates purification and lowers the yield of the desired compound.[4]
General Reaction Mechanism
The diagram below illustrates the primary SN2 pathway for the N-alkylation of the exocyclic amino group.
Caption: General Sɴ2 mechanism for N-alkylation of a primary amine.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the N-alkylation of 3-aminobenzisothiazoles.
Q1: My reaction shows little to no product formation. What are the likely causes and how can I resolve this?
Low or no conversion is a common but solvable issue. A systematic approach is key to identifying the root cause.
Possible Cause 1: Ineffective Deprotonation (Base Selection) The amine must be sufficiently deprotonated to become a potent nucleophile. If your base is too weak, the equilibrium will favor the protonated, non-nucleophilic amine.
-
Solution: Choose a base with a pKₐ of its conjugate acid that is significantly higher than the pKₐ of the 3-aminobenzisothiazole's ammonium salt.
-
For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective.[5]
-
For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary. Exercise caution as NaH is highly reactive.
-
Possible Cause 2: Poor Reagent Reactivity or Decomposition The issue may lie with your alkylating agent or the amine itself.
-
Solution:
-
Verify Alkylating Agent: Ensure your alkylating agent is not degraded. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For sluggish reactions, consider switching to a more reactive halide or an alkyl tosylate.
-
Check Starting Material: Confirm the purity of your 3-aminobenzisothiazole. Impurities can inhibit the reaction.[6]
-
Possible Cause 3: Inappropriate Solvent Choice The solvent plays a critical role in dissolving the reactants and mediating the reaction.
-
Solution:
-
Solubility: Ensure all reactants, particularly the amine and the base, have some solubility in the chosen solvent. K₂CO₃, for example, has poor solubility in solvents like acetone, which can stall a reaction.[5]
-
Solvent Type: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the base but do not excessively solvate the amine nucleophile.
-
Possible Cause 4: Insufficient Energy Some reactions require a higher energy input to overcome the activation barrier.
-
Solution:
Troubleshooting Workflow: Low Conversion
Sources
Technical Support Center: Troubleshooting Low Reactivity of 5-Nitrobenzo[d]isothiazol-3-amine in Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthetic utility of 5-Nitrobenzo[d]isothiazol-3-amine. We will explore the underlying chemical principles governing its reactivity and provide structured, actionable troubleshooting strategies for common C-N and amide bond-forming reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low to no conversion in my coupling reaction?
The primary reason for the low reactivity of this compound is the potent electron-withdrawing nature of the nitro (-NO₂) group.[1][2] This group significantly reduces the electron density of the entire aromatic system through both inductive and resonance effects.[2] Consequently, the lone pair of electrons on the 3-amino group is less available for donation, rendering the amine significantly less nucleophilic compared to an unsubstituted or electron-rich aromatic amine.[3] This diminished nucleophilicity raises the activation energy for key steps in many coupling reactions, such as the nucleophilic attack in amide couplings or the association to the metal center in palladium-catalyzed cross-couplings.
Q2: I'm attempting a Buchwald-Hartwig amination with an aryl halide. What are the most critical parameters to optimize for this specific substrate?
For a challenging, electron-deficient nucleophile like this compound, the three most critical parameters in a Buchwald-Hartwig amination are the ligand , the base , and the temperature .
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] You must use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) catalyst.[5]
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the reaction. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][5] The choice can be highly substrate-dependent and requires screening.
-
Temperature: Due to the low reactivity, higher reaction temperatures (e.g., 80-120 °C) are often necessary to overcome the kinetic barrier.
Q3: My amide coupling reaction is failing. How can I activate my carboxylic acid more effectively to react with this deactivated amine?
Standard carbodiimide coupling reagents like EDC or DCC may be insufficient due to the poor nucleophilicity of the amine.[6] To drive the reaction forward, you must generate a more highly activated carboxylic acid species.
-
Switch to High-Activity Coupling Reagents: Utilize uronium/aminium-based reagents such as HATU, HBTU, or COMU. These reagents, in the presence of a non-nucleophilic base like DIPEA or 2,4,6-collidine, form highly reactive activated esters (e.g., HOBt or HOAt esters) that can be more readily attacked by the weakly nucleophilic amine.[7]
-
Form an Acyl Chloride: The most direct approach for maximum reactivity is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a powerful electrophile that can react with the deactivated amine, often at lower temperatures. This method, however, is less tolerant of sensitive functional groups.
Q4: I'm observing decomposition of my starting material or product at high temperatures. What could be the cause?
Nitroaromatic compounds can be susceptible to degradation under strongly basic conditions at elevated temperatures.[8][9] Potential side reactions include nucleophilic aromatic substitution (SₙAr), where a strong base or other nucleophile might displace another group on the ring, or decomposition pathways involving the nitro group itself. If you observe significant decomposition:
-
Re-evaluate the Base: If using a very strong base like NaOtBu, consider screening a weaker, albeit still effective, base like K₃PO₄ or Cs₂CO₃.
-
Optimize Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. A time course study can help identify the onset of decomposition.
-
Improve Catalyst System: For cross-coupling reactions, a more active catalyst/ligand combination may allow for successful coupling at a lower temperature, thus avoiding the decomposition threshold.[10][11]
Q5: Are there any alternative strategies if direct coupling remains unsuccessful?
Yes. When a functional group severely hampers a desired transformation, a "functional group interconversion" (FGI) strategy can be effective. Consider a two-step approach:
-
Reduce the Nitro Group: Chemically reduce the nitro group to an amine. This can be achieved with various reagents, such as hydrogen gas with a palladium catalyst, or iron powder in acidic medium.[3][12] The resulting diamine will be significantly more reactive.
-
Perform Coupling & Re-oxidation: Protect one of the amino groups if necessary, perform the desired coupling reaction on the more nucleophilic amine, and then, if required, re-oxidize the other amine back to a nitro group using an appropriate oxidizing agent like m-CPBA or Oxone®. This multi-step route, while longer, often circumvents the fundamental reactivity challenge.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig reaction with this compound hinges on the careful selection of the catalyst system and reaction conditions to favor the catalytic cycle with an electron-deficient amine.
Troubleshooting Workflow for Buchwald-Hartwig Amination
The following diagram outlines a logical workflow for diagnosing and solving common issues.
Caption: A logical workflow to diagnose and solve common issues.
Table 1: Recommended Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Precatalyst | G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts offer better formation of the active Pd(0) species.[13] G3/G4 precatalysts are often highly active and reliable for challenging couplings.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands designed for challenging couplings. The bulk facilitates reductive elimination, while the electron-donating character promotes oxidative addition.[5][14] |
| Base (Strong) | NaOtBu, LiHMDS | Often the most effective for deprotonating weakly acidic N-H bonds. However, their high basicity can be incompatible with sensitive functional groups.[14] |
| Base (Moderate) | Cs₂CO₃, K₃PO₄ | Good alternatives if strong bases cause decomposition.[4] They are less basic but can be effective, especially at higher temperatures. Ensure the base is anhydrous and finely ground.[4] |
| Solvent | Toluene, 1,4-Dioxane, t-Amyl Alcohol | These are common, relatively non-polar aprotic solvents for this reaction. Choice can affect solubility and catalyst stability. t-Amyl alcohol can sometimes be beneficial. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to provide sufficient thermal energy to overcome the high activation barrier associated with the deactivated amine. |
Protocol: General Procedure for Screening Buchwald-Hartwig Conditions
-
Preparation: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the solid base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand (if not using a precatalyst) in anhydrous, degassed solvent (e.g., Toluene). Add this catalyst solution to the reaction vessel via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC, LC-MS, or GC-MS by taking small, quenched aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Guide 2: Enhancing Amide Coupling Efficiency
Directly coupling a carboxylic acid with this compound requires potent activation to overcome the amine's low nucleophilicity.
Table 2: Comparison of Amide Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Notes & Recommendations |
| Carbodiimides | EDC, DCC | Low | Generally insufficient for this substrate. May lead to low yields or require very long reaction times and high temperatures.[6] |
| Phosphonium Salts | PyBOP, BOP | High | Highly effective but produce carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative.[7] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very High | Highly recommended. Form highly reactive activated esters. HATU is particularly effective for difficult couplings. Reaction times are often short.[7][15] |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Maximum | The most reactive option, but requires a separate step and is harsh. Best for robust substrates where other methods fail. |
Protocol: High-Activity Amide Coupling using HATU
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.5 equiv) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Stirring: Stir the solution at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.[15]
-
Amine Addition: Add a solution of this compound (1.05 equiv) in a minimal amount of the same solvent to the activated mixture.
-
Reaction: Continue stirring at room temperature or warm gently (e.g., to 40-50 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.
References
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed, National Institutes of Health.
- S. Witomska, et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. MDPI.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Shabana, R. I., & Al-Suwaiyan, M. S. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC, National Institutes of Health.
- TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI AMERICA.
- NCERT. Amines.
- Quora User Discussion. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora.
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Halina Szatyłowicz, et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate.
- Gunda, P., & Kumar, H. M. S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health.
- Aapptec. Coupling Reagents.
- ResearchGate. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
- Reddit User Discussion. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. ncert.nic.in [ncert.nic.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
Scaling up the synthesis of 5-Nitrobenzo[d]isothiazol-3-amine for library development
An In-depth Technical Guide
Technical Support Center: Scaling Up the Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine for Library Development
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond bench-scale synthesis to produce multi-gram quantities of this valuable heterocyclic building block for library development and other research applications. As Senior Application Scientists, we provide not just protocols, but the rationale and troubleshooting insights needed for a successful scale-up campaign.
Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 2-amino-5-nitrobenzonitrile. This strategy involves an initial thionation of the nitrile group to form a thioamide intermediate, followed by an oxidative intramolecular cyclization to construct the desired benzisothiazole ring system. This pathway is selected for its straightforward transformations and the accessibility of the starting materials.[1][2]
However, scaling this process introduces significant challenges related to reaction kinetics, thermal management, and safety, particularly concerning the handling of sulfur reagents and managing exothermic events.
Experimental Protocols: A Scalable Approach
The following protocols are optimized for producing 5-100 gram quantities of the target compound. All operations involving sulfur reagents must be performed in a certified, high-flow chemical fume hood.
Protocol 1: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)
This procedure is adapted from established methods for the thionation of nitriles.[2] The use of an amine base like diethylamine or pyridine catalyzes the addition of hydrogen sulfide to the nitrile.
Reagents & Equipment:
-
2-Amino-5-nitrobenzonitrile
-
Isopropanol (IPA) or Pyridine
-
Diethylamine (catalyst)
-
Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaHS)
-
Jacketed reactor with overhead mechanical stirring and temperature probe
-
Gas dispersion tube (if using H₂S gas)
-
Scrubber system containing aqueous sodium hypochlorite (bleach) for H₂S abatement
Procedure:
-
Set up the jacketed reactor and ensure the scrubber system is operational. Purge the vessel with nitrogen.
-
Charge the reactor with 2-amino-5-nitrobenzonitrile (1.0 eq) and isopropanol (approx. 5-10 mL per gram of nitrile).
-
Add diethylamine (0.1-0.2 eq) to the suspension.
-
Begin vigorous stirring and heat the mixture to 50-60 °C.
-
Slowly bubble hydrogen sulfide gas through the mixture via the gas dispersion tube. Monitor the reaction by TLC or LC-MS. Alternative: If using NaHS, prepare a solution and add it portion-wise, maintaining the temperature.
-
Once the starting material is consumed (typically 4-8 hours), stop the H₂S flow and purge the reactor head-space with nitrogen into the scrubber.
-
Cool the reaction mixture to room temperature. The orange to red thioamide product will precipitate.
-
Filter the solid product, wash with cold isopropanol, and then with a non-polar solvent like hexanes to aid drying.
-
Dry the intermediate under vacuum. This intermediate is typically used directly in the next step without further purification.
Protocol 2: Oxidative Cyclization to this compound (Final Product)
This step utilizes an oxidant to form the N-S bond of the isothiazole ring.[3] Careful temperature control is critical as the reaction is exothermic.
Reagents & Equipment:
-
2-Amino-5-nitrothiobenzamide (from Protocol 1)
-
Glacial Acetic Acid or Methanol
-
30% Hydrogen Peroxide (H₂O₂) or Bromine
-
Jacketed reactor with overhead mechanical stirring, temperature probe, and an addition funnel
Procedure:
-
Charge the reactor with the crude 2-amino-5-nitrothiobenzamide (1.0 eq) and glacial acetic acid (approx. 10-15 mL per gram). Stir to form a suspension.
-
Cool the reactor contents to 15-20 °C using the cooling jacket.
-
Slowly add 30% hydrogen peroxide (approx. 1.1-1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 30 °C. A significant exotherm is expected.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC/LC-MS).
-
Upon completion, the product will precipitate from the acetic acid. The mixture can be diluted with water to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold methanol or ethanol.
-
Dry the crude product under vacuum.
Purification Protocol:
For library synthesis, high purity is essential. While the crude product is often of reasonable purity, recrystallization is recommended for scale-up.
-
Method: Dissolve the crude, dry product in a minimum amount of hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under high vacuum.
Troubleshooting Guide
Q: My thionation reaction (Step 1) is stalling, with significant starting material remaining after 8 hours. What should I do? A: This is a common issue when scaling up, often related to mass transfer.
-
Cause & Rationale: The reaction between solid 2-amino-5-nitrobenzonitrile and gaseous H₂S is a heterogeneous process. On a larger scale, ensuring adequate mixing and gas dispersion becomes more difficult. The catalyst may also be less effective if not properly dispersed.
-
Solutions:
-
Improve Agitation: Increase the speed of the overhead mechanical stirrer to ensure the solid is well-suspended.
-
Increase Temperature: Gradually raise the internal temperature to 65-70 °C. This will increase the reaction rate and the solubility of the starting material.
-
Check Catalyst: Ensure the diethylamine catalyst was added and is of good quality. For very large scales, using a more soluble base like pyridine as the solvent can be beneficial.[2]
-
Q: The oxidative cyclization (Step 2) gave a dark, tarry substance instead of a clean precipitate. What went wrong? A: This points to an uncontrolled exotherm and subsequent decomposition.
-
Cause & Rationale: The oxidation of the thioamide is highly exothermic. If the oxidant is added too quickly or the cooling is insufficient, "hot spots" can form in the reactor. This localized overheating can lead to the degradation of the electron-rich thioamide and the product, resulting in polymerization or the formation of complex side products.
-
Solutions:
-
Control Addition Rate: Reduce the addition rate of the hydrogen peroxide. For a 100g scale, the addition should take at least 60-90 minutes.
-
Improve Cooling: Ensure your cooling system is robust. Pre-cool the reaction mixture to 10-15 °C before starting the addition and maintain this temperature range.
-
Dilute the Reaction: Increasing the volume of acetic acid (e.g., to 20 mL per gram) can help dissipate heat more effectively, acting as a thermal sink.
-
Q: My final product purity is low even after recrystallization. What impurities should I look for? A: Purity issues on scale often stem from minor side-products that are difficult to remove.
-
Cause & Rationale: The most likely impurities are unreacted thioamide intermediate or over-oxidation products. The thioamide is structurally similar to the product, making separation by simple recrystallization challenging if present in large amounts. Over-oxidation could lead to the formation of sulfonic acids or other highly polar species.
-
Solutions:
-
Characterize Impurities: Use LC-MS to identify the mass of the major impurities. This will confirm if they are starting material or unexpected side-products.
-
Optimize Work-up: Before recrystallization, try slurrying the crude product in a hot solvent where the product is sparingly soluble but the impurities are more soluble (e.g., hot ethanol or ethyl acetate).
-
Re-evaluate Recrystallization: If DMF doesn't work, try a solvent screen with DMSO or a mixed solvent system like DMF/water or acetic acid/water.
-
Scale-Up & Safety FAQs
Q1: What are the most critical safety risks for this scale-up, and how can they be mitigated? A1: The primary risks are exposure to highly toxic hydrogen sulfide (H₂S) gas and managing the strong exotherm in the oxidation step.[4]
-
H₂S Exposure: H₂S is a toxic gas that can cause olfactory fatigue, meaning you lose the ability to smell it at dangerous concentrations.[4]
-
Oxidation Exotherm: An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Mitigation: Use a jacketed reactor with an efficient cooling system. Add the oxidant slowly and continuously monitor the internal temperature. Have a quench plan in place (e.g., a pre-chilled solution of sodium bisulfite to destroy excess peroxide).
-
Q2: Can I use sodium sulfide (Na₂S) instead of hydrogen sulfide gas? A2: Yes, sodium sulfide or sodium hydrosulfide (NaHS) can be used, but they present their own safety challenges.
-
Rationale: These solid reagents avoid the need for handling a toxic gas cylinder. However, they are highly corrosive and will readily react with any ambient moisture or acids to produce H₂S gas.[5][6]
-
Best Practices: Store sodium sulfide in a tightly sealed container in a dry, acid-free environment.[6] When handling, wear appropriate PPE, including chemical-resistant gloves (heavy-duty nitrile or neoprene are recommended), safety goggles, and a face shield.[7][8] Prepare solutions in the fume hood and add them carefully to the reaction to avoid splashing.
Q3: Is column chromatography a viable purification method at a >50 gram scale? A3: It is generally not recommended as the primary purification method for this scale.
-
Rationale: The target compound has moderate polarity and may require large volumes of solvent for chromatographic purification, making the process inefficient, costly, and time-consuming at scale. Recrystallization is far more economical and scalable if a suitable solvent system can be identified.[9]
-
Recommendation: Reserve chromatography for purifying small batches or for generating a highly pure analytical standard. Focus process development efforts on optimizing the reaction to minimize impurities and developing a robust recrystallization procedure.
Data Summary Table
| Parameter | Lab-Scale (5 g) | Scale-Up (100 g) | Rationale for Change |
| Step 1: Thionation | |||
| 2-Amino-5-nitrobenzonitrile | 5.0 g (1.0 eq) | 100 g (1.0 eq) | Direct scale-up |
| Solvent (IPA) | 50 mL | 1 L | Maintain concentration (10 mL/g) |
| Catalyst (Diethylamine) | ~0.5 mL (0.15 eq) | ~10 mL (0.15 eq) | Maintain catalytic ratio |
| H₂S Addition Time | 2-3 hours | 6-8 hours | Slower addition to manage absorption |
| Temperature | 50-60 °C | 50-60 °C | Optimal temperature for reaction rate |
| Step 2: Cyclization | |||
| Thioamide Intermediate | ~5.9 g (1.0 eq) | ~118 g (1.0 eq) | Based on theoretical yield |
| Solvent (Acetic Acid) | 60 mL | 1.2 - 1.5 L | Increased solvent helps thermal control |
| 30% H₂O₂ | ~3.5 mL (1.2 eq) | ~70 mL (1.2 eq) | Maintain stoichiometry |
| H₂O₂ Addition Time | 15-20 minutes | 60-90 minutes | Critical: Slower addition to control exotherm |
| Temperature Control | Ice bath | Jacketed reactor @ 15-20°C | Robust and reliable cooling is essential |
| Typical Yield | 75-85% (over 2 steps) | 70-80% (over 2 steps) | Slight decrease in yield is common on scale-up |
References
- Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. (2013).
- Qingdao Hisea Chem Co., Ltd. Safety Guidelines for Handling And Storing Sodium Sulfide. (2024).
- AusIMM. Sodium Hydrosulfide Handbook.
- Shandong Pulisi Chemical Co., Ltd. How to Safely Handle and Utilize Sodium Hydrogen Sulfide in Industrial Applications. (2024).
- U.S. Chemical Safety and Hazard Investigation Board. sodium hydrosulfide: preventing harm. (2004).
- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Utility of 2-Chloro-5-Nitrobenzonitrile. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-5-nitrobenzonitrile in Organic Synthesis. (2024).
- Google Patents. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- PrepChem.com. Synthesis of 5-nitro-1,2-benzisothiazole.
- NINGBO INNO PHARMCHEM CO.,LTD. Manufacturing Excellence: The Role of 2-Chloro-5-nitrobenzonitrile in Chemical Production. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes. (2025).
- Google Patents. DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles.
- PrepChem.com. Preparation of 2-amino-5-nitrobenzenesulfonic acid.
- Google Patents. US4808723A - Process for the preparation of benzothiazoles.
- Arkat USA, Inc. Synthesis of benzo[d]isothiazoles: an update. (2024).
- National Center for Biotechnology Information. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][10]Thiazin-4-One Derivatives. (2024).
- Protheragen. 5-Nitro-2,1-benzisothiazol-3-amine.
- Google Patents. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google Patents [patents.google.com]
- 3. DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles - Google Patents [patents.google.com]
- 4. csb.gov [csb.gov]
- 5. drexel.edu [drexel.edu]
- 6. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 7. ausimm.com [ausimm.com]
- 8. How to Safely Handle and Utilize Sodium Hydrogen Sulfide in Industrial Applications [pulisichem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor selectivity in the functionalization of benzisothiazole rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of benzisothiazole rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. The inherent electronic properties of the benzisothiazole ring often lead to challenges in achieving regioselectivity, resulting in product mixtures and low yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explain the mechanistic rationale behind experimental choices, and offer validated workflows to overcome common selectivity issues.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My electrophilic halogenation/nitration is giving me an inseparable mixture of isomers. How can I control the position of substitution?
Answer: This is a classic problem rooted in the inherent electronic nature of the benzisothiazole ring. Standard electrophilic aromatic substitution (EAS) conditions often yield a mixture of products because multiple positions on the carbocyclic ring are activated.
The Underlying Chemistry: Electrophilic attack on the unsubstituted 1,2-benzisothiazole ring tends to occur at the C5 and C7 positions, with minor products sometimes observed at C4.[1] This is because the electron-donating effect of the fused heterocyclic system activates these positions, and the stability of the resulting Wheland intermediate (the carbocation formed during the reaction) is comparable for attack at multiple sites.[2][3]
Strategic Solutions:
-
Leverage Substituent Effects: If your starting material is already substituted, that substituent will be the dominant directing influence.[1] For example, an electron-donating group at C5 will strongly direct incoming electrophiles to the C4 and C6 positions. Conversely, an electron-withdrawing group will deactivate the ring and direct meta, though these reactions can be sluggish.
-
Directed ortho-Metalation (DoM): For precise control, especially at C7, a Directed Metalation Group (DMG) is the most robust strategy. By installing a DMG (e.g., an amide or sulfonamide) at the N-2 position, you can use a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C7 position. The resulting organolithium species can then be quenched with a wide variety of electrophiles (e.g., I₂, Br₂, CO₂, aldehydes).
-
Transition Metal-Catalyzed C-H Functionalization: For direct arylation or alkenylation, using a directing group in conjunction with a palladium or rhodium catalyst offers excellent regiocontrol, almost always favoring the sterically accessible C7 position.[4]
Q2: I am trying to install a carbon substituent at the C3 position, but my C-H activation attempts are failing. What am I doing wrong?
Answer: Direct C-H functionalization at the C3 position of a 1,2-benzisothiazole is exceptionally difficult and not a recommended pathway. The C3 position is part of the electron-deficient isothiazole ring and lacks a proton that is easily removed under typical C-H activation conditions. Functionalization at this site almost always requires a different synthetic approach.
The Underlying Chemistry: The C3 position is more akin to a vinylogous amide carbon than an aromatic C-H bond. It is not susceptible to standard electrophilic substitution and is difficult to deprotonate for nucleophilic attack.
Strategic Solutions:
-
Start from a Precursor: The most common and reliable method is to synthesize the ring with the desired C3 substituent already in place or to start from a versatile intermediate.
-
From 1,2-Benzisothiazol-3(2H)-one: This common starting material can be converted to 3-chloro-1,2-benzisothiazole.[5] This 3-chloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAr) with amines, thiols, or for use in palladium-catalyzed cross-coupling reactions to form C-C bonds.[6][7]
-
From o-Mercaptoacylphenones: An intramolecular aza-Wittig reaction of S-nitrosated o-mercaptoacylphenones provides a direct route to 3-substituted benzisothiazoles.[8]
-
-
Aryne-Based Cycloaddition: A more advanced and highly effective strategy for creating 3-amino-substituted benzisothiazoles involves the reaction of arynes with substituted thiadiazoles.[6] This method builds the benzisothiazole ring in a convergent manner, directly installing the desired amino group at the C3 position.
Q3: My palladium-catalyzed C-H arylation on the benzene ring is giving low yield and decomposing my catalyst. How can I improve this?
Answer: This issue often arises from the dual nature of the benzisothiazole scaffold. While you intend for it to be a substrate, the nitrogen and sulfur atoms are Lewis basic and can act as ligands, coordinating to the palladium center and inhibiting catalysis.[9]
The Underlying Chemistry: Effective C-H functionalization relies on a specific catalytic cycle, often involving a directing group to form a stable palladacycle intermediate.[10][11] If the heteroatoms of the benzisothiazole ring bind too strongly to the palladium catalyst, they can prevent the formation of the necessary pre-catalytic complex or sequester the active catalyst, leading to low turnover and decomposition.
Strategic Solutions:
-
Use a Strong Directing Group: A bidentate directing group (e.g., picolinamide, 8-aminoquinoline) installed on the N-2 position is crucial. These groups form a highly stable, five- or six-membered cyclometalated intermediate with the catalyst at the C7 position. This stable complex is less susceptible to inhibitory coordination by the ring heteroatoms and effectively positions the catalyst for the C-H activation step.[4][12]
-
Optimize Reaction Conditions:
-
Oxidant/Additives: The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is critical. Sometimes, additives like pivalic acid (PivOH) or potassium carbonate (K₂CO₃) are necessary to facilitate the proton abstraction step in the C-H activation mechanism.
-
Solvent: Use a non-coordinating, high-boiling solvent like 1,4-dioxane, toluene, or DMF.
-
-
Consider a Different Catalyst System: If a standard Pd(OAc)₂ system fails, explore catalysts with more labile ligands or different oxidation states that may be less prone to substrate inhibition.
Frequently Asked Questions (FAQs)
-
Q: What is the inherent order of reactivity for the different positions on the benzisothiazole ring?
-
A: For electrophilic substitution , the benzene ring is more reactive than the isothiazole ring. The typical order of reactivity on the carbocycle is C7 ≈ C5 > C4 > C6. For nucleophilic attack , the C3 position is the most reactive, especially if it bears a good leaving group like a chlorine atom. For deprotonation , the most acidic C-H proton is generally at C7, particularly when a directing group is present on the N-2 nitrogen.
-
-
Q: How do I choose the right directing group for C-H functionalization?
-
A: The choice depends on the desired transformation and whether the directing group is intended to be removable.
-
For C-C/C-Heteroatom bond formation (e.g., arylation, alkenylation): Bidentate, N-heterocyclic groups like picolinamide or (pyridin-2-yl)isopropylamine (PIP) are highly effective for palladium and copper catalysis, respectively, and reliably direct to C7.[12]
-
For transformations requiring lithiation: Amides, carbamates, and sulfonamides attached to N-2 can effectively direct ortho-lithiation to the C7 position.
-
-
-
Q: Are there any reliable metal-free methods for functionalizing the benzisothiazole ring?
-
A: Yes, for certain transformations. Electrophilic substitution reactions like nitration and halogenation are inherently metal-free. Additionally, recent advances have shown that photochemical or electrochemical methods can be used. For example, an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides can form the benzo[d]isothiazol-3(2H)-one core without a metal catalyst.[12]
-
Visualizations & Workflows
Strategy Selection for Benzisothiazole Functionalization
The following flowchart provides a decision-making framework for selecting an appropriate functionalization strategy.
Caption: Decision tree for selecting a functionalization strategy.
Mechanism: Regioselectivity in Electrophilic Aromatic Substitution
This diagram illustrates the formation of different carbocation intermediates during electrophilic attack, explaining the origin of isomer mixtures.
Caption: Pathways in electrophilic substitution of benzisothiazole.
Validated Experimental Protocols
Protocol 1: Selective C7-Bromination via Directed ortho-Metalation (DoM)
This protocol describes the selective introduction of a bromine atom at the C7 position using an N-acyl directing group.
Step-by-Step Methodology:
-
Preparation of Starting Material: Acylate the nitrogen of 1,2-benzisothiazol-3(2H)-one with pivaloyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form N-pivaloyl-1,2-benzisothiazol-3(2H)-one. Purify by recrystallization or column chromatography.
-
Lithiation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the N-pivaloyl substrate (1.0 eq.) in anhydrous THF (-78 °C).
-
Slowly add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting deep red or orange solution at -78 °C for 1 hour.
-
Electrophilic Quench: Dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.5 eq.) in anhydrous THF and add it dropwise to the lithiated species at -78 °C.
-
Work-up: After stirring for 2 hours, quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 7-bromo-N-pivaloyl-1,2-benzisothiazol-3(2H)-one. The pivaloyl group can be removed under standard hydrolysis conditions if desired.
Causality: The pivaloyl group acts as a directing group, coordinating the lithium cation and facilitating the regioselective deprotonation of the adjacent C7 proton, which is the most sterically accessible ortho position.[13] This prevents reaction at other sites.
Protocol 2: Selective Synthesis of 3-Aminobenzisothiazoles via Aryne Cycloaddition
This protocol, adapted from Taylor et al., describes a powerful method for constructing the 3-aminobenzisothiazole scaffold.[6]
| Parameter | Value/Reagent |
| Aryne Precursor | 2-(Trimethylsilyl)aryl triflate (e.g., from a substituted phenol) |
| Thiadiazole | 3-Hydroxy-4-(dialkyl)amino-1,2,5-thiadiazole |
| Fluoride Source | Cesium Fluoride (CsF) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 60-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add the 3-hydroxy-4-aminothiadiazole (1.0 eq.), the 2-(trimethylsilyl)aryl triflate precursor (1.4 eq.), and anhydrous CsF (2.0 eq.).
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture in an oil bath to the specified temperature (typically 70 °C) and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography to yield the desired 3-aminobenzisothiazole derivative.
Causality: The fluoride ion attacks the trimethylsilyl group, eliminating triflate and generating a highly reactive aryne intermediate in situ. The thiadiazole acts as a unique diene-like partner, undergoing a cycloaddition/ring-opening/recyclization cascade with the aryne to selectively form the 3-aminobenzisothiazole product.[6]
References
- Devarie-Baez, N. O., & Xian, M. (2010). A New Method for the Synthesis of 3-Substituted Benzisothiazoles. Organic Letters, 12(4), 752–754. [Link]
- Zi, Y., Schömberg, F., Wagner, K., & Bolm, C. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles.
- Yang, B., Lin, Y., & Chen, J. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- Wang, X., et al. (2024). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. ChemRxiv. [Link]
- Moseley, J. D., & Taylor, R. J. (2015). An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters, 17(19), 4758–4761. [Link]
- Ammari, M., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(24), 5763. [Link]
- Temple, D. L., et al. (1982). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 25(9), 1045–1051. [Link]
- Melvin, J. A., et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(5), 2049–2063. [Link]
- Google Patents. (2006). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
- Davis, M., & White, A. W. (1969). Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic, 2189-2193. [Link]
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Metal–halogen exchange.
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-149. [Link]
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Dastagir, S. (2022). Distal Functionalization via Transition Metal Catalysis. Chemistry, 4(4), 1400-1411. [Link]
- Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
Sources
- 1. Electrophilic subsitution in 2,1-benzisothiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzisothiazoles synthesis [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Distal Functionalization via Transition Metal Catalysis | MDPI [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
Technical Support Center: Method Refinement for Consistent Results in Biological Screening of Benzisothiazoles
Welcome to the Technical Support Center for the biological screening of benzisothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine their methodologies for generating consistent and reliable data. The unique chemical properties of the benzisothiazole scaffold, while conferring a broad range of biological activities, can also present specific hurdles in common screening assays.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Section 1: General Troubleshooting for Benzisothiazole Screening: Tackling Common Artifacts
Before delving into specific assay types, it's crucial to address overarching issues that can affect any screening campaign involving benzisothiazole compounds. Many of these compounds are prone to specific types of assay interference that can lead to a high rate of false positives or inconsistent results.[4]
FAQ 1: We are observing a high number of hits in our primary high-throughput screening (HTS). How can we differentiate true activity from assay interference?
A high hit rate is a common challenge in HTS and often points to compound-dependent interference with the assay technology rather than specific biological activity.[4] For benzisothiazole derivatives, two common culprits are autofluorescence and aggregation.
-
Compound Autofluorescence: The conjugated ring system in many benzisothiazole derivatives can cause them to fluoresce, interfering with fluorescence-based assays.[5][6] This intrinsic fluorescence can be misinterpreted as a positive signal in assays where an increase in fluorescence is the readout.[6]
-
Compound Aggregation: At certain concentrations, some small molecules, including benzothiazole derivatives, can form colloidal aggregates in aqueous solutions.[7][8] These aggregates can non-specifically sequester and inhibit enzymes or interfere with assay reagents, leading to false-positive results.[8]
Troubleshooting Guide: Identifying and Mitigating Common Assay Artifacts
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High background signal in fluorescence assays | Compound Autofluorescence | 1. Pre-read Plates: Before adding assay reagents, read the plate containing only the benzisothiazole compounds in buffer. A significant signal indicates autofluorescence. 2. Wavelength Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.[6] 3. Orthogonal Assay: Confirm hits using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.[4] |
| Inconsistent dose-response curves or sudden drop-off in activity | Compound Aggregation | 1. Detergent Counter-Screen: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[8] Detergents disrupt aggregates; a significant rightward shift in the IC50 value suggests the initial activity was due to aggregation. 2. Visual Inspection: Examine wells with high compound concentrations under a microscope for signs of precipitation.[4] 3. Dynamic Light Scattering (DLS): For key compounds, use DLS to directly detect aggregate formation at relevant concentrations. |
| Irreproducible results between experiments | Thiol Reactivity | 1. DTT Sensitivity Test: The isothiazolone ring in some benzisothiazoles can react with free thiols.[9] Run the assay in the presence and absence of a reducing agent like dithiothreitol (DTT) (typically 1-5 mM).[9] A significant loss of potency in the presence of DTT suggests the compound may be a thiol-reactive species, which can interfere with enzymes containing cysteine in their active sites.[9] 2. Glutathione (GSH) Assay: Use a specific assay to measure the direct reaction of the compound with GSH, a common cellular thiol. |
Section 2: Cytotoxicity Assays
Evaluating the cytotoxic potential of benzisothiazole derivatives is a critical first step in the drug discovery process.[10] However, the very nature of these compounds can interfere with standard cytotoxicity readouts.
FAQ 2: Our MTT assay results for a series of benzisothiazole derivatives are showing high variability. What could be the cause?
The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[11][12] Interference can arise from:
-
Direct Reduction of MTT: Some benzisothiazoles may have reducing properties that can directly convert MTT to formazan, leading to an overestimation of cell viability (false negative for cytotoxicity).
-
Formazan Crystal Interference: The insoluble formazan crystals can interact with precipitated benzisothiazole compounds, affecting their solubilization and leading to inaccurate absorbance readings.
Troubleshooting Workflow for Benzisothiazole Cytotoxicity Assays
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: A Scientist's Guide to Addressing Compound Precipitation in Cell-Based Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate one of the most common and frustrating hurdles in cell-based assays: compound precipitation. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your data.
Compound precipitation can invalidate experimental results by drastically lowering the bioavailable concentration of your test article, leading to inaccurate IC50 values and misleading structure-activity relationships (SAR).[1][2] This resource will equip you to identify, troubleshoot, and proactively prevent these issues.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section provides quick answers to the most common initial questions regarding compound precipitation.
Q1: What is compound precipitation and what does it look like? A1: Compound precipitation is the formation of solid particles when a dissolved substance exceeds its solubility limit in a given solvent.[3] In cell-based assays, this typically happens when a compound dissolved in a strong organic solvent (like DMSO) is diluted into the aqueous environment of cell culture medium.[4] Visually, it can manifest as:
-
A subtle haze or cloudiness (turbidity) in the medium.[5]
-
Fine, sand-like particles visible to the naked eye.[5]
-
Larger crystalline structures, often found at the bottom of the culture vessel.[5]
-
Under a microscope, it can appear as amorphous aggregates or distinct crystals, which should not be confused with microbial contamination.
Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate in my assay medium? A2: A clear DMSO stock does not guarantee solubility in an aqueous buffer.[6] This common phenomenon is known as "solvent shock" or "crashing out."[3] It occurs due to the drastic and rapid change in solvent polarity. Hydrophobic compounds that are stable in DMSO are forced out of solution when introduced to the water-based medium where their solubility is much lower.[4][6]
Q3: What is the highest recommended final concentration of DMSO in cell culture media? A3: To minimize both direct cytotoxicity and its effects on compound solubility, the final concentration of DMSO should be kept as low as possible. A widely accepted upper limit is less than 1%, with an ideal target of below 0.5% , and for sensitive cell lines, even lower (e.g., <0.1%).[2][4] It is critical to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent-induced effects.[2]
Q4: How does precipitation compromise my assay results? A4: Precipitation fundamentally undermines the validity of your experiment by creating a discrepancy between the nominal concentration (what you think you added) and the actual concentration of the compound available to the cells.[1] This can lead to:
-
Underestimation of Potency: Artificially low IC50 or EC50 values because the true soluble concentration is much lower than calculated.[1]
-
High Variability & Poor Reproducibility: Inconsistent amounts of precipitate between wells and experiments lead to scattered and unreliable data.[1][7]
-
Assay Interference: The solid particles themselves can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays or by physically interacting with cells.[8]
Q5: Can the precipitate itself be harmful to my cells? A5: Beyond the intended pharmacological effect of the dissolved compound, the solid precipitate can introduce physical artifacts. While not always directly toxic, precipitates can alter the cellular microenvironment. Furthermore, interactions between the compound and media components like salts and proteins can lead to the formation of insoluble complexes, potentially removing essential nutrients from the medium.[3]
Section 2: In-Depth Troubleshooting Workflows
When precipitation occurs, a systematic approach is needed to diagnose the cause. Below are workflows for the two most common scenarios.
Scenario 1: Immediate Precipitation ("Crashing Out") Upon Dilution
This is the most frequent issue, observed as soon as the compound stock is added to the aqueous assay buffer.
Caption: Troubleshooting workflow for immediate compound precipitation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound simply exceeds its thermodynamic solubility limit in the aqueous medium.[4] | Decrease the final working concentration. Perform a kinetic solubility assay (see Protocol 2 ) to determine the maximum soluble concentration in your specific assay buffer.[7] |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid, localized solvent exchange that the compound cannot tolerate, leading to precipitation.[3][4] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.[4] |
| Low Temperature of Media | The solubility of many organic compounds is lower at colder temperatures. Adding the compound to media taken directly from the refrigerator can induce precipitation.[4] | Always use pre-warmed (37°C) cell culture media for all dilution steps.[4] |
| Unfavorable pH | For ionizable compounds, the pH of the cell culture medium (typically ~7.4) may cause the compound to be in its less soluble, neutral form.[1] | Check the pKa of your compound. If it is an acidic or basic molecule, adjusting the buffer pH (while ensuring it remains compatible with cell health) can significantly improve solubility.[9] |
Scenario 2: Delayed Precipitation (Hours or Days Later)
Sometimes, the media appears clear initially, but a precipitate forms after incubation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Compound Instability | The compound may be chemically unstable under culture conditions (37°C, 5% CO2, presence of water), degrading over time into less soluble byproducts.[4] | Assess the chemical stability of your compound under assay conditions using an analytical method like HPLC. If unstable, reduce the incubation time of the assay if possible. |
| Interaction with Media Components | The compound may slowly interact with salts (e.g., calcium phosphate), proteins, or other components in the media, forming insoluble complexes.[3][10] Serum proteins, in particular, can either bind to and solubilize a compound or, conversely, denature and co-precipitate with it.[11] | Test the compound's solubility in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum percentage or using a different basal media formulation.[6] |
| Media Evaporation | In long-term cultures (e.g., >24 hours), evaporation from the wells of a multi-well plate can concentrate all media components, including the test compound, eventually exceeding its solubility limit.[4] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Cellular Metabolism | Cells can metabolize the parent compound into a less soluble metabolite, which then precipitates out of solution. | This is more complex to diagnose and may require LC-MS analysis of the culture medium over time to identify metabolic products. |
Section 3: Essential Protocols for Detection and Characterization
Visual inspection is a start, but quantitative methods are required for robust analysis.
Protocol 1: Kinetic Solubility Assay via Nephelometry/Turbidimetry
This high-throughput method is invaluable for determining the concentration at which a compound begins to precipitate when diluted from a DMSO stock into your specific assay buffer.[7][12] It measures the light scattered (nephelometry) or blocked (turbidimetry) by insoluble particles.[13][14]
Principle: A serial dilution of the compound is made in aqueous buffer. The concentration at which a sharp increase in light scattering or turbidity is detected marks the kinetic solubility limit.
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), create a 2-fold serial dilution of your 10 mM compound stock in 100% DMSO. Pipette 20 µL of DMSO into columns 2-12. Add 40 µL of your 10 mM stock to column 1. Transfer 20 µL from column 1 to 2, mix, and repeat across the plate.[6]
-
Prepare Assay Plate: Add 98 µL of your exact assay buffer (pre-warmed to 37°C) to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO compound plate to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix & Incubate: Immediately mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light, to allow precipitation to equilibrate.[6]
-
Measurement: Read the plate using a plate reader capable of nephelometry (measuring scattered light, often at a 90° angle) or turbidimetry (measuring absorbance/optical density at a wavelength where the compound does not absorb, e.g., 620-650 nm).[7][15]
-
Data Analysis: Plot the nephelometry/turbidity signal against the nominal compound concentration. The concentration at which the signal sharply increases above the baseline is the kinetic solubility limit.
Hypothetical Data Summary:
| Condition | Kinetic Solubility Limit (µM) |
| Compound A in PBS, pH 7.4 | 12.5 |
| Compound A in DMEM + 10% FBS | 35.0 |
| Compound B in PBS, pH 7.4 | > 100 |
Protocol 2: Characterizing Aggregates with Dynamic Light Scattering (DLS)
DLS is a powerful technique that measures the size distribution of particles in a solution.[16] It can confirm if observed turbidity is due to small aggregates or large precipitates and is essential for characterizing non-specific inhibitors, which often form colloidal aggregates.[17][18]
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. Larger particles move more slowly, and this rate of movement is used to calculate their hydrodynamic radius.[16]
Step-by-Step Methodology:
-
Sample Preparation: Prepare your compound in the final assay buffer at a concentration just above and just below the suspected solubility limit determined by nephelometry. Also include a buffer-only blank.
-
Filtration (Optional but Recommended): Filter the buffer and samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove extraneous dust particles.
-
DLS Measurement: Transfer the samples to a clean cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquisition: Run the DLS measurement according to the instrument's software. The output will typically be an intensity distribution plot showing particle size (hydrodynamic radius) vs. relative intensity.
-
Interpretation:
Section 4: Proactive Mitigation & Formulation Strategies
The best approach is to prevent precipitation from occurring in the first place.
Best Practices for Compound Dilution
A careful, multi-step dilution process is the single most effective way to prevent solvent shock.
Caption: Recommended workflow for diluting DMSO stock solutions.
Formulation Approaches to Enhance Solubility
If a compound has intrinsically low aqueous solubility, formulation strategies may be required. These should be approached with caution as they can influence biological outcomes.
| Strategy | Mechanism of Action | Considerations & Cautions |
| pH Modification | For ionizable compounds, adjusting the pH away from the compound's isoelectric point increases the proportion of the charged (more soluble) species.[1][9] | The final pH must be compatible with cell health and not alter the assay biology. This is most feasible for cell-free assays. |
| Use of Co-solvents | Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase the polarity of the bulk solvent, improving solubility.[7] | The co-solvent must not be cytotoxic at the final concentration and must not interfere with the assay target. |
| Inclusion Complexes (Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic compounds, effectively shielding them from the aqueous environment and increasing solubility.[1][19] | The complexation can alter the free concentration of the drug, potentially affecting its biological activity. The cyclodextrin itself may have biological effects. |
| Use of Surfactants | Surfactants (e.g., Tween 80, Polysorbate 80) can form micelles that encapsulate insoluble compounds, increasing their apparent solubility.[1][9] | Surfactants can be cytotoxic and may disrupt cell membranes. They can also interfere with protein function and assay readouts. Use at very low concentrations (e.g., <0.01%). |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- Sygnature Discovery. (n.d.). Dynamic Light Scattering (DLS).
- PubMed. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays.
- Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
- Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
- Elprocus. (n.d.). Nephelometry and Turbidimetry: Principle, Theory and Techniques.
- Novatia, LLC. (n.d.). Aggregation by DLS.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with [Compound].
- ResearchGate. (2025, August 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF.
- Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Creative Proteomics. (n.d.). Dynamic Light Scattering (DLS).
- BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples.
- ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- ResearchGate. (n.d.). Precipitation of serum proteins under variation of pH (A), buffer....
- Stratech. (n.d.). 1. What are the precipitates in serum? Will they affect cell culture? The following types of precipitates can be found in serum.
- Wiley Analytical Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. environmentalpollution.in [environmentalpollution.in]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-5-nitrobenzisothiazole
Welcome to the technical support center for the purification of 3-Amino-5-nitrobenzisothiazole (CAS No. 84387-89-3). This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this compound, offering troubleshooting advice and detailed protocols in a practical, question-and-answer format. As Senior Application Scientists, we aim to provide not just procedures, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3-Amino-5-nitrobenzisothiazole sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the cyclization of precursors like 2-amino-5-nitro thiobenzamide or o-nitro-p-thiocyanatoaniline.[1] Based on these pathways, potential impurities include:
-
Unreacted Starting Materials: The presence of the initial aniline or benzamide precursors.
-
Incomplete Cyclization Products: Intermediates from the ring-closure reaction that have not fully converted to the benzisothiazole ring system.
-
Side-Reaction Products: Over-oxidation of the amine group or side-reactions involving the nitro group can occur.[2] For instance, if harsh conditions are used, unwanted polymerization or degradation can lead to complex, often colored, impurities.
-
Residual Reagents and Solvents: Acids (e.g., sulfuric acid, acetic acid) or catalysts used in the synthesis may persist in the crude product.[1]
A logical workflow for approaching purification is essential.
Sources
Technical Support Center: Optimizing Catalyst Selection for Benzo[d]isothiazole Formation
Welcome to the technical support center for the synthesis of benzo[d]isothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guide: Overcoming Common Hurdles in Benzo[d]isothiazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction to form a benzo[d]isothiazole derivative is giving very low to no yield. What are the likely causes and how can I fix it?
Answer:
Low to no product yield is a common issue that can stem from several factors, primarily related to the catalyst system, reaction conditions, or starting material quality.
Potential Causes & Solutions:
-
Inactive Catalyst: The chosen catalyst may not be active under your specific reaction conditions.
-
Catalyst Screening: A systematic screening of different transition metal catalysts is the first logical step. Copper, palladium, and rhodium-based catalysts are most commonly employed for benzo[d]isothiazole synthesis.[1][2] For instance, while copper(I) iodide is effective for the cyclization of 2-mercapto-N-substituted benzamides[1], a rhodium catalyst like [Cp*Rh(MeCN)3][SbF6]2 might be necessary for C-H activation routes from benzimidates.[1]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity.[3][4][5] For copper-catalyzed systems, ligands like L-proline or 1,10-phenanthroline can be effective.[6] In palladium-catalyzed C-H functionalization, phosphine ligands are often crucial.[5][7] If your current ligand is not performing, consider screening a panel of ligands with varying electronic and steric properties.
-
Catalyst Oxidation State: Ensure you are using the correct oxidation state of the metal catalyst as specified in the literature protocol. For example, some reactions require Cu(I), while others might proceed with Cu(II) salts.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many benzo[d]isothiazole syntheses require elevated temperatures to proceed efficiently.[1][8] If your reaction is sluggish at a lower temperature, a gradual increase may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side product formation.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[3][9] Common solvents for these reactions include DMF, dioxane, and toluene.[1] A change in solvent can sometimes dramatically improve yields. For instance, in certain copper-catalyzed C-N bond formations, ionic liquids have shown improved yields over traditional organic solvents.[3]
-
Atmosphere: Some catalytic cycles, particularly those involving copper, are sensitive to the reaction atmosphere. Many protocols specify an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst, while others require an oxygen atmosphere to facilitate catalyst turnover.[1][6]
-
-
Poor Starting Material Quality:
-
Purity: Ensure your starting materials are pure and dry. Impurities can poison the catalyst or participate in unwanted side reactions.
-
Question 2: I am observing significant formation of side products in my reaction. How can I improve the selectivity towards the desired benzo[d]isothiazole?
Answer:
Side product formation often indicates that alternative reaction pathways are competing with the desired cyclization. Fine-tuning the reaction parameters can help steer the reaction towards the intended product.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Starting Materials: This is a common issue in cross-coupling reactions.
-
Adjusting Catalyst/Ligand Ratio: The ratio of the metal precursor to the ligand can influence the selectivity. A higher ligand concentration can sometimes suppress homocoupling.
-
Lowering Catalyst Loading: While seemingly counterintuitive, reducing the catalyst concentration can sometimes minimize side reactions.
-
-
Formation of Isomeric Products: Depending on the substitution pattern of your starting materials, the formation of regioisomers may be possible.
-
Decomposition of Starting Material or Product:
-
Lowering Reaction Temperature: If you suspect thermal decomposition, reducing the reaction temperature may be necessary, even if it leads to longer reaction times.
-
Optimizing Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental principles of catalyst selection for benzo[d]isothiazole synthesis.
Q1: What are the most common catalytic systems for synthesizing benzo[d]isothiazoles, and how do I choose the right one?
A1: The choice of catalyst depends heavily on the synthetic strategy and the nature of your starting materials. The three main classes of catalysts are:
-
Copper-Based Catalysts: These are widely used, especially for reactions involving the formation of C-S and C-N bonds.[12][13] Copper(I) salts like CuI and CuBr are common, often used in combination with a ligand.[1][14] Copper-catalyzed reactions are generally cost-effective and tolerant of a wide range of functional groups. They are particularly well-suited for intramolecular cyclizations of pre-functionalized aromatic substrates.[1][6]
-
Palladium-Based Catalysts: Palladium catalysts are powerful tools for C-H activation and cross-coupling reactions.[15][16][17] These methods allow for the synthesis of benzo[d]isothiazoles from starting materials that do not have pre-installed sulfur or nitrogen atoms at the reaction site.[1] Palladium catalysis often requires the use of specific ligands, such as phosphines, to achieve high efficiency.[4][5]
-
Rhodium-Based Catalysts: Rhodium catalysts are particularly effective for C-H activation/annulation reactions.[1] For example, a rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides a direct route to benzo[d]isothiazoles.[1][18][19]
Catalyst Selection Summary Table:
| Catalyst System | Typical Application | Advantages | Considerations |
| Copper (e.g., CuI, CuBr) | Intramolecular cyclization of 2-halobenzamides, 2-mercaptobenzamides | Cost-effective, good functional group tolerance | Can require ligands (e.g., L-proline), may be sensitive to atmosphere |
| Palladium (e.g., Pd(OAc)2) | C-H activation/intramolecular C-S bond formation | High efficiency, broad substrate scope | Often requires specific and sometimes expensive phosphine ligands |
| Rhodium (e.g., [Cp*Rh(MeCN)3][SbF6]2) | C-H activation/annulation with a sulfur source | Direct synthesis from unfunctionalized C-H bonds | Catalyst can be expensive, may require an oxidant |
Q2: How does the choice of ligand impact my reaction?
A2: Ligands are crucial components of many catalytic systems and have a profound impact on the reaction's success. Their primary roles include:
-
Stabilizing the Metal Center: Ligands prevent the aggregation and precipitation of the metal catalyst.
-
Modulating Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal center, affecting the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.[4][5]
-
Controlling Steric Environment: The size and shape of the ligand can influence the regioselectivity and stereoselectivity of the reaction by controlling how the substrate approaches the metal center.
A systematic screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes, phenanthrolines) is often necessary to identify the optimal ligand for a specific transformation.
Q3: What role does the solvent play in optimizing my reaction?
A3: The solvent can influence the reaction in several ways:
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and any additives to a sufficient extent.
-
Polarity: The polarity of the solvent can affect the stability of intermediates and transition states in the catalytic cycle. A switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF can significantly alter the reaction rate and yield.
-
Coordinating Ability: Some solvents can coordinate to the metal center and act as ligands, which can either be beneficial or detrimental to the catalysis.[9]
Experimenting with a range of solvents with different properties is a key part of reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones
This protocol provides a general method for screening different copper catalysts and ligands for the intramolecular cyclization of a 2-halobenzamide.
-
Reaction Setup: To an array of oven-dried reaction vials, add the 2-halobenzamide (1.0 mmol), the copper catalyst (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and a base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add the desired solvent (e.g., DMF, 5 mL) to each vial.
-
Reaction Execution: Seal the vials and stir the mixtures at the desired temperature (e.g., 100-120 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.
-
Optimization: Based on the initial screening results, further optimization of the best-performing catalyst/ligand system can be carried out by varying the temperature, reaction time, and stoichiometry of the reagents.
Visualizations
Diagram 1: General Catalytic Cycle for Copper-Catalyzed Benzo[d]isothiazole Synthesis
Caption: A simplified representation of a copper-catalyzed cross-coupling cycle for benzo[d]isothiazole formation.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yielding benzo[d]isothiazole synthesis reactions.
References
- Ivanova, Y. et al. (2024).
- Various Authors. (n.d.). Solvent effect in copper-catalyzed coupling reactions.
- Various Authors. (n.d.). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. PubMed Central (PMC) - NIH. [Link]
- Yu, L. et al. (n.d.).
- Various Authors. (n.d.). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons.
- Various Authors. (n.d.). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
- Various Authors. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. NIH. [Link]
- Various Authors. (n.d.). Synthesis of benzo[f][1][3]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes.
- Various Authors. (n.d.). Synthesis of benzo[d]isothiazoles: an update.
- Various Authors. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation.
- Various Authors. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]
- Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Link]
- Various Authors. (n.d.).
- Various Authors. (n.d.). Copper-Catalyzed Benzothiazolyldifluoroalkylation of Arylidenemalonitriles or para-Quinone Methides. MDPI. [Link]
- Various Authors. (n.d.). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. CoLab.
- Various Authors. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- Various Authors. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
- Seo, B. et al. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Chemistry Portal. [Link]
- Various Authors. (2021). Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. ChemSusChem. [Link]
- Various Authors. (n.d.).
- Various Authors. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
- Various Authors. (n.d.). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. NIH. [Link]
- Various Authors. (2008).
- Seo, B. et al. (n.d.). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles.
- Various Authors. (2025). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process.
- Various Authors. (2022).
- Various Authors. (n.d.). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
- Various Authors. (n.d.).
- Various Authors. (2021).
- Various Authors. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]
- Various Authors. (2025).
- Various Authors. (2023). (PDF) Computational and experimental analysis of catalyst-free and expeditious synthesis of Benzo[14][21]imidazo[2,1- b ]thiazole derivatives.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Benzothiazole and Benzisothiazole Derivatives as Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, benzothiazole and its structural isomer, benzisothiazole, have garnered significant attention due to their potent and diverse biological activities. This guide provides an in-depth comparative analysis of derivatives from both scaffolds, offering experimental data, mechanistic insights, and validated protocols to inform and guide researchers in the field of oncology.
Structural Scaffolds: A Tale of Two Isomers
Benzothiazole and benzisothiazole are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole or isothiazole ring, respectively. The key structural difference lies in the position of the sulfur and nitrogen atoms within the five-membered ring. In benzothiazole, the sulfur and nitrogen atoms are in the 1 and 3 positions, respectively. In contrast, benzisothiazole has the nitrogen atom at position 2 and the sulfur atom at position 1. This seemingly subtle variation in atomic arrangement can significantly influence the physicochemical properties and, consequently, the biological activity of their derivatives.
Comparative Anticancer Activity: A Data-Driven Overview
While a direct head-to-head comparison of benzothiazole and benzisothiazole derivatives under identical experimental conditions is limited in the current literature, a wealth of data exists on the anticancer activities of individual compounds from both classes. The following tables summarize the in vitro cytotoxic activity of representative derivatives against a panel of human cancer cell lines.
It is crucial to interpret this data with the understanding that variations in experimental protocols (e.g., cell lines, incubation times, assay methods) across different studies can influence the reported IC50 values.
Benzothiazole Derivatives: Potency and Spectrum
Benzothiazole derivatives have been extensively investigated, demonstrating a broad spectrum of anticancer activity against various cancer cell lines.[1][2][3] The cytotoxic potency is significantly influenced by the nature and position of substituents on the benzothiazole core.[4][5]
| Derivative Class | Representative Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide | U-937 (Leukemia) | 16.23 ± 0.81[3] |
| Indole-based Semicarbazones | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024[4] |
| H460 (Lung) | 0.29[4] | ||
| A549 (Lung) | 0.84[4] | ||
| MDA-MB-231 (Breast) | 0.88[4] | ||
| Pyridine-based Derivatives | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012[4] |
| SW620 (Colon) | 0.0043[4] | ||
| A549 (Lung) | 0.044[4] | ||
| HepG2 (Liver) | 0.048[4] | ||
| Benzamide-based Derivatives | Substituted methoxybenzamide benzothiazole | A549, HCT-116, SW620, etc. | 1.1 - 8.8[4] |
| Thiazolidinone Hybrids | Nitrobenzylidene containing thiazolidinone derivative | MCF7 (Breast) | 0.036[4] |
| HEPG2 (Liver) | 0.048[4] |
Benzisothiazole Derivatives: Emerging Potential
Research into the anticancer properties of benzisothiazole derivatives is an emerging field with promising initial findings. These compounds have also demonstrated significant cytotoxic effects, suggesting a distinct but equally valuable therapeutic potential.
| Derivative Class | Representative Compound | Cancer Cell Line | Activity |
| Substituted Benzisothiazole | "Compound-g" | MDA-MB-231 (Breast) | Inhibition of proliferation in a dose-dependent manner (5.94% at 0.3 µM to 63.4% at 300 µM)[6] |
| Ehrlich Ascites Tumor (In vivo) | Reduced tumor growth[6] |
Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer effects of both benzothiazole and benzisothiazole derivatives are attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Benzothiazole Derivatives: Targeting Key Oncogenic Pathways
Numerous studies have elucidated the mechanisms by which benzothiazole derivatives exert their anticancer effects. A common mechanism involves the induction of apoptosis through the modulation of key signaling pathways.[7]
-
PI3K/AKT/mTOR Pathway: Several benzothiazole derivatives have been shown to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[7] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately triggering programmed cell death.[7]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Certain benzothiazole-based derivatives have been designed as potent STAT3 inhibitors, blocking its phosphorylation and downstream gene expression, leading to cell cycle arrest and apoptosis.[8]
-
Other Mechanisms: Benzothiazole derivatives have also been reported to act as inhibitors of tubulin polymerization, carbonic anhydrase, and various kinases, highlighting the diverse molecular targets of this scaffold.[2][9]
Caption: Simplified signaling pathways targeted by benzothiazole derivatives.
Benzisothiazole Derivatives: A Focus on Pro-survival Signaling
While the mechanistic understanding of benzisothiazole derivatives is still evolving, initial studies suggest their involvement in modulating key pathways that control cancer cell proliferation and migration.[6]
-
Ras/Raf/ERK Pathway: The Ras/Raf/MAPK/ERK pathway is a central signaling cascade that regulates cell growth and division. A synthesized benzisothiazole derivative has been shown through in silico docking studies to potentially interact with and inhibit Ras and Raf, which could lead to decreased activation of the downstream ERK pathway.[6]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival. The same benzisothiazole derivative was predicted to bind to NF-κB, potentially disrupting its transcriptional activity, which is known to regulate genes involved in cell proliferation and migration, such as MMP9.[6]
Caption: Predicted signaling pathways modulated by a benzisothiazole derivative.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized protocols for key in vitro assays used to evaluate the anticancer properties of novel compounds. Adherence to these robust methodologies is crucial for generating reliable and reproducible data.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A, and then stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate and can reveal the modulation of signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Caspase-3, etc.), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Both benzothiazole and benzisothiazole scaffolds represent promising platforms for the development of novel anticancer agents. Benzothiazole derivatives have been more extensively studied, with a large body of evidence demonstrating their potent and broad-spectrum anticancer activity through various mechanisms of action. Benzisothiazole derivatives, while less explored, show significant potential, with initial studies indicating their ability to modulate key pro-survival signaling pathways in cancer cells.
Future research should focus on a direct comparative evaluation of optimized derivatives from both classes against a standardized panel of cancer cell lines. Such studies will provide a clearer understanding of the relative potency and therapeutic potential of each scaffold. Furthermore, the exploration of novel substitutions on the benzisothiazole ring system is a promising avenue for the discovery of new and effective anticancer drug candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will advance the field of oncology drug discovery.
References
- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
- Kashyap, P., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed, 35(1), 265-279. [Link]
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]
- Li, X., et al. (2021). Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. European Journal of Medicinal Chemistry, 216, 113321. [Link]
- Kim, J., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules and Cells, 43(1), 46-55. [Link]
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents.
- Das, S., et al. (2019).
- Supuran, C. T., & De Simone, G. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2400051. [Link]
Sources
- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 5-Nitrobenzo[d]isothiazol-3-amine using Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth comparison of mass spectrometry techniques for the structural validation of 5-Nitrobenzo[d]isothiazol-3-amine, a molecule of interest in medicinal chemistry and materials science. We will explore the nuances of different ionization and fragmentation methods, offering field-proven insights to guide your experimental design and data interpretation.
The structure of this compound (Molecular Formula: C₇H₅N₃O₂S, Molecular Weight: 195.20 g/mol ) presents a unique analytical challenge due to the presence of a nitro group, a fused aromatic system, and an amino-isothiazole moiety.[1][2][3] The choice of mass spectrometry technique is critical for generating a comprehensive fragmentation pattern that can serve as a molecular fingerprint for this compound.
The Critical Choice of Ionization: A Comparative Analysis
The initial step in mass spectrometry is the ionization of the analyte. The energy imparted during this process significantly influences the degree of fragmentation and the resulting mass spectrum. Here, we compare two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Fragmentation | Best Suited For |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase.[4] | Extensive fragmentation ("hard" ionization), often leading to the absence of a molecular ion peak.[5] | Volatile and thermally stable compounds; provides a detailed fragmentation fingerprint for library matching.[4] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets.[6] | Minimal fragmentation ("soft" ionization), typically preserving the molecular ion.[6][7] | Non-volatile and thermally labile compounds, particularly those in complex mixtures.[8][9] |
For this compound, both techniques offer distinct advantages and disadvantages. EI will provide a rich fragmentation pattern useful for detailed structural elucidation, while ESI is more likely to yield the intact molecular ion, confirming the compound's molecular weight.
Electron Ionization (EI) Mass Spectrometry: Unveiling the Structural Core
EI is a powerful technique for elucidating the structure of small molecules by generating a reproducible fragmentation pattern.[4] The high energy (typically 70 eV) used in EI leads to extensive bond cleavage, providing a wealth of structural information.
Expected Fragmentation Pathways under EI
Based on the known fragmentation patterns of nitroaromatic compounds and isothiazole derivatives, we can predict the primary fragmentation pathways for this compound.[10][11][12] A key fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or nitric oxide (NO).[13] The isothiazole ring is expected to undergo cleavage of the N-S bond.
Diagram: Predicted EI Fragmentation of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Confirming the Molecular Ion and Probing Fragmentation
ESI is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound.[6] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a selected precursor ion, providing valuable structural information.[14][15][16] For this compound, ESI will likely produce a protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to induce fragmentation.
Expected Fragmentation Pathways under ESI-MS/MS
The fragmentation in ESI-MS/MS is typically less extensive than in EI-MS. For the [M+H]⁺ ion of this compound, we anticipate fragmentation pathways initiated by the protonation site.
Diagram: Predicted ESI-MS/MS Fragmentation of [M+H]⁺
Caption: Predicted ESI-MS/MS fragmentation of the protonated this compound.
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1 Scan: m/z 100-300 to identify the precursor ion ([M+H]⁺ at m/z 196).
-
MS2 Scan: Product ion scan of m/z 196 with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination
For unequivocal structural validation, high-resolution mass spectrometry (HRMS) is indispensable.[8][17] HRMS provides highly accurate mass measurements (typically to four or more decimal places), which allows for the determination of the elemental composition of the molecular ion and its fragments.[14] This level of accuracy is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions).
| Technique | Mass Accuracy | Information Gained |
| Low-Resolution MS | Unit mass resolution | Nominal mass of ions |
| High-Resolution MS | < 5 ppm | Exact mass and elemental composition |
By using HRMS, the experimentally determined exact mass of the molecular ion of this compound can be compared to its theoretical exact mass (195.0102 Da), providing a high degree of confidence in its identification.[1]
Conclusion: A Multi-faceted Approach to Structural Validation
Validating the structure of this compound requires a strategic and multi-faceted approach to mass spectrometry.
-
ESI-MS is the preferred initial step to confirm the molecular weight via the observation of the [M+H]⁺ ion.
-
ESI-MS/MS provides controlled fragmentation, offering insights into the connectivity of the molecule.
-
EI-MS delivers a detailed and reproducible fragmentation fingerprint, which is invaluable for structural elucidation and comparison with spectral libraries.
-
HRMS offers the highest level of confidence by confirming the elemental composition of the parent molecule and its fragments.
By judiciously applying these techniques, researchers can confidently and comprehensively validate the structure of this compound, ensuring the integrity of their scientific findings.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
- Mass spectrometry for structural elucid
- Structural elucid
- High resolution mass spectrometry for structural identification of metabolites in metabolomics.
- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.
- Recent Advances in Mass Spectrometry-Based Structural Elucid
- High Resolution Tandem Mass Spectrometry for Structural Biochemistry.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- STUDIES ON ISOTHIAZOLES--V. ElectronicsAndBooks.
- Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- Methoxy-6-nitrobenzyl Deriv
- Ion-trap tandem mass spectrometry for the determination of heterocyclic amines in food.
- Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed.
- Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
- Recent advances in the synthesis of isothiazoles.
- Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.
- Mass Spectrometry Ionization Methods.
- 3-Amino-5-nitrobenzisothiazole. PubChem.
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
- A Comparative Guide to Fragmentation Patterns in Mass Spectrometry of Nitro Esters. Benchchem.
- This compound. BLD Pharm.
- 3-AMINO-5-NITROBENZOISOTHIAZOLE 84387-89-3 wiki. Guidechem.
- 3-Amino-5-nitrobenzoisothiazole. ChemBK.
- 3-Amino-5-nitrobenzisothiazole 97 84387-89-3. Sigma-Aldrich.
- What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
- 5-Nitrobenzothiazole. PubChem.
- Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. DW-yGlCwvkx7TRdtVS)
Sources
- 1. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3-Amino-5-nitrobenzisothiazole 97 84387-89-3 [sigmaaldrich.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Antibacterial Activity of Nitro-Substituted Benzothiazoles
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a nitro (NO₂) group to this heterocyclic system can significantly modulate its physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth, objective comparison of the antibacterial activity of nitro-substituted benzothiazoles, supported by experimental data and mechanistic insights, to aid in the rational design of novel antimicrobial agents.
Introduction: The Significance of the Nitro Group in Benzothiazole Scaffolds
Benzothiazole, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The functionalization of the benzothiazole core is a common strategy to enhance potency and selectivity.
The nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic and lipophilic character of the parent molecule.[2] This alteration has been shown to be a critical factor in enhancing the antibacterial efficacy of various heterocyclic compounds. In the context of benzothiazoles, the position of the nitro substituent on the benzene ring is a key determinant of the compound's biological activity, creating a fascinating landscape for structure-activity relationship (SAR) studies.[3] This guide will delve into the nuances of this relationship, comparing the antibacterial prowess of different positional isomers of nitrobenzothiazole.
Mechanism of Action: The Reductive Activation of Nitroaromatics
The antibacterial effect of nitroaromatic compounds, including nitro-substituted benzothiazoles, is not inherent to the molecule itself but is contingent upon its metabolic activation within the bacterial cell. This process, known as reductive bioactivation, is a key differentiator in their mechanism of action compared to many other classes of antibiotics.
The generally accepted model posits that the nitro group undergoes a series of enzymatic reductions, primarily mediated by bacterial nitroreductases.[4] This multi-step process generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[4] These reactive nitrogen species (RNS) can then wreak havoc within the cell through multiple pathways:
-
DNA Damage: The reduced nitro intermediates can covalently bind to bacterial DNA, leading to strand breaks, mutations, and ultimately, cell death.[4]
-
Enzyme Inhibition: These reactive species can interact with and inhibit essential bacterial enzymes, disrupting critical metabolic pathways.
-
Oxidative Stress: The generation of superoxide anions contributes to a state of severe oxidative stress, damaging cellular components like proteins and lipids.
This requirement for reductive activation is also a source of selective toxicity, as the enzymatic machinery required for this process is often more prevalent or efficient in anaerobic and microaerophilic bacteria.
Caption: Proposed mechanism of antibacterial action for nitro-substituted benzothiazoles.
Comparative Antibacterial Activity: A Positional Isomer Perspective
It is crucial to note that direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions, bacterial strains, and the specific substitutions on the benzothiazole core beyond the nitro group.
| Compound Class/Derivative | Nitro Position | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Amino-6-nitrobenzothiazole Schiff bases | 6-Nitro | Staphylococcus aureus | 78.125 | [1] |
| 2-Amino-6-nitrobenzothiazole Schiff bases | 6-Nitro | Escherichia coli | 78.125 | [1] |
| Thiazolidin-4-one derivatives | 4-Nitro (on phenyl ring) | Pseudomonas aeruginosa | 90-180 | [3] |
| Thiazolidin-4-one derivatives | 4-Nitro (on phenyl ring) | Escherichia coli | 90-180 | [3] |
| N-acetyl-glucosamine conjugates | 6-Nitro | Staphylococcus aureus | 6.25 | [3] |
| N-acetyl-glucosamine conjugates | 6-Nitro | Escherichia coli | 6.25 | [3] |
| Sulfonamide analogues | 4-Nitro (on phenyl ring) | Pseudomonas aeruginosa | 3.1-6.2 | [3] |
| Sulfonamide analogues | 4-Nitro (on phenyl ring) | Staphylococcus aureus | 3.1-6.2 | [3] |
| Sulfonamide analogues | 4-Nitro (on phenyl ring) | Escherichia coli | 3.1-6.2 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
6-Nitro Substitution: Several studies highlight the potent antibacterial activity of 6-nitrobenzothiazole derivatives.[3] The electron-withdrawing nature of the nitro group at this position appears to favorably influence the molecule's ability to undergo reductive activation within bacterial cells.
-
Influence of Other Substituents: The overall antibacterial activity is a composite of the effects of all substituents on the benzothiazole scaffold. For instance, the presence of specific moieties at the 2-position can dramatically enhance or diminish the antibacterial efficacy, irrespective of the nitro group's position.
-
Gram-Positive vs. Gram-Negative Activity: The efficacy against Gram-negative bacteria is often limited by the outer membrane's ability to restrict the entry of xenobiotics. However, certain nitro-substituted benzothiazoles have demonstrated promising activity against strains like P. aeruginosa and E. coli, suggesting they can overcome these permeability barriers.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and comparability of antibacterial activity data, standardized methodologies are imperative. The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent, with detailed protocols provided by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the nitro-substituted benzothiazole compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of decreasing antimicrobial concentrations.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
Nitro-substituted benzothiazoles continue to be a promising class of compounds in the quest for novel antibacterial agents. The electron-withdrawing nature of the nitro group is fundamental to their mechanism of action, which relies on reductive activation within the bacterial cell to generate cytotoxic reactive nitrogen species.
Structure-activity relationship studies indicate that the 6-nitro position on the benzothiazole ring is particularly favorable for antibacterial activity. However, the overall efficacy is a complex interplay of all substituents on the scaffold.
Future research should focus on systematic comparative studies of all positional isomers of mononitrobenzothiazoles to provide a clearer understanding of the optimal substitution pattern. Furthermore, the exploration of synergistic combinations with other antibiotics and the development of derivatives with improved pharmacokinetic profiles will be crucial steps in translating the in vitro potential of these compounds into clinically viable therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.
References
- Mishra, P., et al. (2019). Synthesis of substituted 2-(((3-hydroxyphenyl) imino) methyl) phenol benzothiazole analogues.
- (Reference for general information on benzothiazole scaffolds - to be popul
- (Reference for the electronic properties of the nitro group - to be popul
- Kumari, A., et al. (2018). Conjugates of benzothiazole and N-acetyl-glucosamine as antibacterial agents.
- (Reference for the mechanism of action of nitroaromatic compounds - to be popul
Sources
A Senior Application Scientist's Guide to Cross-Referencing 13C NMR Shifts for Substituted Benzisothiazoles
For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth technical comparison of 13C NMR chemical shifts for a series of substituted benzisothiazoles, offering experimental data and field-proven insights to aid in the characterization of this important class of heterocyclic compounds.
The benzisothiazole scaffold is a key pharmacophore in a variety of biologically active molecules. Consequently, the ability to rapidly and accurately confirm the structure and substitution pattern of newly synthesized benzisothiazole derivatives is crucial for accelerating discovery pipelines. 13C NMR provides a direct window into the electronic environment of each carbon atom, making it highly sensitive to the effects of substituents on the fused ring system.
Understanding Substituent Effects on the Benzisothiazole Core: A Comparative Analysis
The chemical shift of a given carbon atom in the benzisothiazole ring is dictated by the electron density around its nucleus. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the benzene portion of the molecule exert significant influence through resonance and inductive effects, leading to predictable upfield (shielding) or downfield (deshielding) shifts in the 13C NMR spectrum.
To illustrate these effects, the following table summarizes experimentally obtained 13C NMR data for a selection of substituted benzisothiazoles and, for comparative purposes, the closely related and more extensively documented benzothiazoles. The numbering convention used for the benzisothiazole ring is provided below.
Table 1: Comparative 13C NMR Chemical Shifts (ppm) of Substituted Benzisothiazoles and Benzothiazoles.
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Substituent Carbons | Solvent |
| 1,2-Benzisothiazol-3(2H)-one | - | 129.8 | 125.1 | 132.6 | 126.1 | 120.9 | 141.2 | 167.5 (C=O) | DMSO-d6 |
| 3-Amino-5-methylbenzo[d]isothiazole[1] | 164.1 | 154.2 | 127.5 | 138.8 | 122.2 | 120.6 | 121.7 | 21.3 (CH3) | Not Specified |
| 2-Amino-6-bromobenzothiazole | 167.9 | 148.2 | 121.9 | 129.3 | 116.0 | 124.6 | 133.0 | - | DMSO |
| 6-Methoxy-2-methylbenzothiazole | 165.5 | 147.5 | 114.6 | 114.3 | 122.4 | 104.8 | 131.8 | 55.7 (OCH3), 19.3 (CH3) | Not Specified |
Note: Data for benzothiazole derivatives is included to demonstrate general substituent effects on a similar heterocyclic system. Direct comparison should be made with caution due to the difference in the heteroatom arrangement.
Interpreting the Data: The "Why" Behind the Shifts
The data in Table 1 reveals key trends in how substituents influence the 13C NMR chemical shifts of the benzisothiazole core.
-
Electron-Donating Groups (EDGs): The methoxy (-OCH3) and amino (-NH2) groups are strong EDGs. When attached to the benzene ring, they increase electron density at the ortho and para positions through the resonance effect. This increased electron density results in greater shielding of the carbon nuclei at these positions, causing their signals to shift to a lower ppm (upfield). For example, in 6-methoxy-2-methylbenzothiazole, C5 and C7, which are ortho and para to the methoxy group, are expected to be shielded compared to the unsubstituted parent compound.
-
Electron-Withdrawing Groups (EWGs): Halogens like bromine (-Br) are EWGs. They withdraw electron density through induction, which generally leads to a deshielding effect (a downfield shift to higher ppm) on the directly attached carbon and, to a lesser extent, other carbons in the ring.
-
Carbonyl Groups: The carbonyl carbon in 1,2-benzisothiazol-3(2H)-one is significantly deshielded, appearing at a high chemical shift (167.5 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
A Validated Protocol for Acquiring High-Quality 13C NMR Spectra of Substituted Benzisothiazoles
To ensure the accuracy and reproducibility of 13C NMR data, a standardized experimental protocol is essential. The following methodology is a robust, self-validating system for the acquisition of high-quality spectra.
Experimental Workflow
The process of obtaining a 13C NMR spectrum can be broken down into three key stages: sample preparation, data acquisition, and data processing.
Caption: Experimental workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified substituted benzisothiazole.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.
-
Add a small drop of tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion.
-
Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. Key acquisition parameters to consider include:
-
Spectral Width: Typically 0-220 ppm to encompass all expected carbon signals.
-
Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis.
-
Number of Scans (ns): This will depend on the concentration of the sample. For a typical sample, 128 to 1024 scans may be required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the absorptive mode and have a correct, symmetrical shape.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Apply a baseline correction to ensure a flat baseline, which is essential for accurate peak integration if quantitative analysis is required.
-
Logical Relationships in Substituent Effects
The electronic nature of a substituent directly impacts the shielding and deshielding of the carbon atoms within the benzisothiazole ring system. This relationship can be visualized as follows:
Caption: Influence of substituent electronics on 13C NMR chemical shifts.
This guide provides a foundational framework for the cross-referencing and interpretation of 13C NMR spectra of substituted benzisothiazoles. By understanding the underlying principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently utilize this powerful analytical technique for the structural verification of this important class of heterocyclic compounds.
References
- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
- SpectraBase. 2-Amino-6-bromobenzothiazole. [Link]
Sources
Efficacy of 5-Nitrobenzo[d]isothiazol-3-amine analogs vs. established kinase inhibitors
An In-Depth Guide to Evaluating the Efficacy of Novel 5-Nitrobenzo[d]isothiazol-3-amine Analogs Against Established Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The success of first-generation kinase inhibitors like Imatinib, which transformed the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein, ignited a paradigm shift in cancer therapy towards targeted treatments.[1][3] Today, over 80 kinase inhibitors have received FDA approval, targeting a range of kinases involved in cell proliferation, survival, and differentiation.[1][4]
Despite these successes, the field faces persistent challenges, including acquired resistance and off-target toxicities. The high degree of similarity in the ATP-binding pocket across the human kinome makes achieving inhibitor specificity a formidable task.[4] This has spurred the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and the ability to overcome existing resistance mechanisms. Among the emerging classes of heterocyclic compounds, benzo[d]isothiazole derivatives are gaining attention. This guide provides a comprehensive framework for comparing the efficacy of a novel series, exemplified by this compound analogs, against established, clinically validated kinase inhibitors. We will delve into the critical experimental methodologies, data interpretation, and the scientific rationale underpinning a robust comparative analysis.
The Scientific Rationale: Why Compare Novel Scaffolds to Established Inhibitors?
The goal of developing a new kinase inhibitor is not merely to demonstrate enzymatic inhibition but to prove a tangible therapeutic advantage. This requires rigorous benchmarking against the standard of care. An established inhibitor serves as a critical yardstick for several key parameters:
-
Potency: Does the novel analog inhibit the target kinase at a lower concentration (IC₅₀/Kᵢ)?
-
Selectivity: Is the new compound more specific for the target kinase over other kinases, potentially reducing off-target side effects?
-
Cellular Efficacy: Does the biochemical potency translate to functional effects in a cellular context, such as inhibiting downstream signaling and halting cancer cell proliferation?[5]
-
Overcoming Resistance: Can the analog inhibit mutant forms of the kinase that are resistant to established drugs?
This comparative approach is essential for making informed decisions during lead optimization and for positioning a new drug candidate in the therapeutic landscape.
Visualizing the Battlefield: A Representative Kinase Signaling Pathway
To understand how these inhibitors function, it is crucial to visualize their place within cellular signaling networks. The RAS-RAF-MEK-ERK pathway is a canonical signaling cascade frequently dysregulated in cancer, making its components, such as MEK-1, key drug targets.[6] Inhibition at any point in this cascade can block the transmission of pro-proliferative signals.
Caption: The MAPK signaling cascade and points of inhibition.
Framework for Efficacy Evaluation: A Multi-Tiered Approach
A robust comparison relies on a tiered experimental workflow, moving from simple, direct measures of enzyme inhibition to more complex, physiologically relevant cellular models.[5] This progression is critical because potent biochemical activity does not always translate to efficacy in living cells due to factors like cell permeability, efflux pumps, and high intracellular ATP concentrations.[5][7]
Caption: Tiered workflow for kinase inhibitor efficacy testing.
Comparative Data Summary: A Hypothetical Analysis
To illustrate the output of such a study, the following table presents hypothetical but realistic data comparing a novel "this compound Analog" (Analog X) against Gefitinib, an established EGFR inhibitor.[1] The target cells are NCI-H1975, a non-small cell lung cancer (NSCLC) line known to harbor the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like Gefitinib.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) (Wild-Type EGFR) | Biochemical IC₅₀ (nM) (T790M Mutant EGFR) | Cellular Antiproliferative GI₅₀ (nM) (NCI-H1975 Cells) |
| Gefitinib | EGFR | 25 | >5000 | 4800 |
| Analog X | EGFR | 15 | 45 | 95 |
| Osimertinib | EGFR | 12 | 1 | 20 |
Data is illustrative and for demonstration purposes only.
Interpretation of Hypothetical Data:
-
Potency: Analog X shows slightly better potency against wild-type EGFR than Gefitinib in a biochemical setting.
-
Overcoming Resistance: Crucially, Analog X demonstrates significant activity against the T790M resistance mutation, whereas Gefitinib is largely ineffective. This is a key potential advantage.
-
Cellular Efficacy: The biochemical advantage of Analog X translates into a profound difference in cellular activity. Its GI₅₀ in the resistant NCI-H1975 cell line is nearly 50-fold lower than Gefitinib's, indicating superior functional efficacy in a relevant cancer model. For context, data for Osimertinib, a third-generation inhibitor designed to overcome T790M resistance, is included as a benchmark.
Detailed Experimental Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental methods. The following are detailed, self-validating protocols for key assays in the evaluation workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This biochemical assay determines a compound's IC₅₀ value by measuring the inhibition of kinase activity. It quantifies the amount of ATP consumed during the phosphorylation reaction; a lower kinase activity results in more remaining ATP and a higher luminescent signal.[8][9]
Causality: This is the most direct measure of a compound's ability to inhibit the purified kinase enzyme, independent of cellular factors. It is the foundational experiment to establish on-target potency.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
Test compounds (Analog X, established inhibitor) dissolved in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of serially diluted compound or DMSO vehicle control.
-
2 µL of a master mix containing the kinase enzyme and substrate in reaction buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for the specific kinase to ensure physiological relevance.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay validates that the inhibitor is engaging its target within a cellular context by measuring the phosphorylation status of a direct downstream substrate.
Causality: A positive result in a biochemical assay doesn't guarantee a compound can enter a cell and find its target.[7] This experiment provides direct evidence of target engagement and functional inhibition of the signaling pathway in an intact cell.
Materials:
-
Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
Stimulating ligand (e.g., EGF for EGFR), if required for pathway activation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Serum Starvation: To reduce basal signaling, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include the established inhibitor as a comparative control.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF) for 15 minutes.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Validation: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin) to confirm that changes in phosphorylation are not due to changes in total protein levels or loading errors.
Protocol 3: Cell Viability Assay (MTT)
This assay measures the overall effect of the inhibitor on cell proliferation and viability, providing a key functional readout of its anticancer activity.
Causality: This assay integrates the effects of on-target inhibition, off-target effects, and general cytotoxicity to provide a holistic measure of the compound's therapeutic potential. The resulting GI₅₀ (concentration for 50% growth inhibition) is a critical metric for preclinical evaluation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control.[11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls. Plot this percentage against the log concentration of the inhibitor and use non-linear regression to determine the GI₅₀ value.
Conclusion and Future Directions
The evaluation of novel kinase inhibitors like this compound analogs requires a systematic and multi-faceted approach. A direct comparison against established inhibitors using a tiered workflow—from purified enzymes to cellular models—is not just best practice; it is essential for determining true therapeutic potential. By combining biochemical potency assays, cellular target engagement validation, and functional proliferation readouts, researchers can build a comprehensive and compelling data package. The hypothetical data presented herein illustrates how a novel analog could demonstrate superiority by overcoming clinically relevant resistance mechanisms. The future of kinase inhibitor development will rely on such rigorous, evidence-based comparisons to identify next-generation therapies that are more potent, more selective, and ultimately more beneficial for patients.
References
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 147(1), 1-14. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Roskoski, R. Jr. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Pharmacological Research, 142, 114-136. [Link]
- ResearchGate. (n.d.). List of clinically approved kinase inhibitors for cancer treatment.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Lui, A., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
- Lui, A., et al. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Lui, A., et al. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). A review on macrocyclic kinase inhibitors in clinical trials. Int J Pharm Chem Anal. [Link]
- Semantic Scholar. (n.d.). Kinase inhibitors in cancer therapy. Semantic Scholar. [Link]
- MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
- YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
- Lui, A., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Cancers, 14(15), 3581. [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- National Center for Biotechnology Information. (2025, April 25). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Anand, K., et al. (2011). 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase. Journal of Molecular Modeling, 17(10), 2667-2678. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society. [Link]
- Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
- National Center for Biotechnology Information. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- National Center for Biotechnology Information. (2025, October 31).
Sources
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors in cancer therapy. | Semantic Scholar [semanticscholar.org]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 8. promega.com.br [promega.com.br]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Confirmation of 3-Amino-5-nitrobenzisothiazole by Elemental Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Foundational Importance of Purity
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. The subject of our discussion, 3-Amino-5-nitrobenzisothiazole, is a heterocyclic compound whose utility as a synthetic intermediate demands stringent quality control. Its molecular structure (C₇H₅N₃O₂S) presents a specific elemental fingerprint that can be precisely verified.[1][2][3]
This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques for purity confirmation. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our claims in authoritative standards, demonstrating why this century-old technique remains a uniquely powerful tool in the modern analytical laboratory.
Pillar 1: The Principle of Elemental Analysis - Beyond a Simple Percentage
Elemental analysis, in the context of organic chemistry, almost invariably refers to CHNS analysis.[4] This technique operates on the robust and unequivocal principle of combustion analysis. The sample is completely combusted in an oxygen-rich environment at high temperatures (often exceeding 900°C), converting the constituent elements into simple, stable gases (CO₂, H₂O, N₂, SO₂).[5][6] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD).
The power of this method lies in its fundamental nature. Unlike spectroscopic or chromatographic techniques that interrogate specific molecular properties, elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[4][7] This makes it exceptionally adept at revealing impurities that other methods might miss, such as inorganic salts, residual solvents, or co-crystallized water molecules, which can significantly skew molar mass and impact subsequent reactions or biological assays.[8]
Pillar 2: A Self-Validating Experimental Protocol
Trustworthiness in analytical data stems from a protocol that is inherently self-validating. For elemental analysis, this is achieved through rigorous calibration with certified standards and a strict adherence to acceptance criteria for deviation from theoretical values. The widely accepted deviation for a pure compound is within ±0.4% of the calculated theoretical value.[4][9]
Objective
To quantitatively determine the elemental composition (C, H, N, S) of a synthesized batch of 3-Amino-5-nitrobenzisothiazole and confirm its purity by comparing experimental data to theoretically calculated values.
Theoretical Composition Calculation
First, we establish the theoretical elemental percentages based on the molecular formula, C₇H₅N₃O₂S, and its molar mass of 195.20 g/mol .[3]
-
Carbon (C): (7 × 12.011 g/mol ) / 195.20 g/mol × 100% = 43.07%
-
Hydrogen (H): (5 × 1.008 g/mol ) / 195.20 g/mol × 100% = 2.58%
-
Nitrogen (N): (3 × 14.007 g/mol ) / 195.20 g/mol × 100% = 21.53%
-
Sulfur (S): (1 × 32.065 g/mol ) / 195.20 g/mol × 100% = 16.43%
Experimental Workflow
The following protocol outlines a robust procedure for analyzing 3-Amino-5-nitrobenzisothiazole using a modern CHNS elemental analyzer.
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are properly packed and conditioned.
-
Verify stable baselines for the thermal conductivity detector.
-
Perform a multi-point calibration using a certified, pure organic standard (e.g., acetanilide or sulfanilamide). This step is critical as it establishes the instrument's response factor for each element, ensuring the trustworthiness of the subsequent sample analysis.
-
-
Sample Preparation:
-
Homogenize the 3-Amino-5-nitrobenzisothiazole sample, which typically appears as an orange to red powder, to ensure the analyzed portion is representative of the entire batch.[1]
-
Accurately weigh approximately 1-3 mg of the sample into a clean tin capsule using a microbalance. The exact mass is recorded.
-
Securely crimp the tin capsule to ensure no sample is lost and that complete, rapid combustion occurs upon introduction to the furnace.
-
-
Combustion & Analysis:
-
The encapsulated sample is dropped into a high-temperature furnace (~950-1000°C) rich in oxygen.[5][10]
-
The resulting mixture of gases (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a reduction tube (typically containing heated copper) to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated, often using a gas chromatography column, and detected by a thermal conductivity detector.[6][11]
-
-
Data Processing & Interpretation:
-
The instrument's software integrates the signal for each gas and, using the calibration factors and the sample's initial mass, calculates the percentage of C, H, N, and S.
-
The experimental results are compared against the theoretical values. A result within ±0.4% is considered strong evidence of high purity.
-
Workflow Visualization
Caption: Figure 1: Elemental Analysis Workflow for Purity Confirmation.
Pillar 3: Data-Driven Comparison with Orthogonal Methods
While elemental analysis is powerful, a comprehensive purity assessment, especially under the rigorous standards of drug development, benefits from an orthogonal approach.[12] This involves using multiple analytical techniques that rely on different physical and chemical principles. The table below compares elemental analysis with HPLC and NMR spectroscopy, two other cornerstones of purity determination.
| Parameter | Elemental Analysis (CHNS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass percentage of C, H, N, S. | Separation and quantification of components based on polarity and interaction with a stationary phase. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Detects Organic Impurities? | No (only infers their presence if percentages deviate). | Yes, highly sensitive to structurally similar and dissimilar organic impurities. | Yes, can identify and quantify impurities if signals are resolved (~0.1% and above). |
| Detects Inorganic Impurities? | Yes. Excellent for detecting inorganic salts or catalysts that lack C-H bonds.[8] | No. | No. |
| Detects Water/Solvents? | Yes. The presence of residual solvent or water will cause significant, predictable deviations in elemental percentages. | Can detect some solvents, but quantification can be difficult. Water is often not detected. | Yes. Can directly observe and quantify residual solvents and water.[13] |
| Structural Confirmation? | No, only provides the empirical formula. | No, retention time is not a definitive proof of structure. | Yes. Provides definitive structural elucidation of the main component and impurities.[12] |
| Quantitative Nature | Absolute, based on fundamental constants and sample mass. | Relative (Area %), requires reference standards for absolute quantification. | Absolute (qNMR), can quantify without a specific standard of the analyte.[13] |
| Key Advantage | Uniquely confirms the elemental formula and detects non-chromatographable, non-NMR active impurities.[8] | High sensitivity and high throughput for routine QC of organic impurities. | Provides simultaneous structural confirmation and absolute purity assessment. |
Synthesizing the Data: A Holistic View
Imagine a batch of 3-Amino-5-nitrobenzisothiazole yields the following results:
-
HPLC (UV 254nm): 99.8% purity, with one minor impurity at 0.2%.
-
¹H NMR: Shows clean signals consistent with the target structure, with no observable impurities.
-
Elemental Analysis: C: 42.55%, H: 2.54%, N: 21.19%, S: 16.18%.
The HPLC and NMR data suggest a very pure sample. However, the elemental analysis results all deviate by ~0.5% from the theoretical values. This discrepancy is a critical red flag. It strongly suggests the presence of an impurity that is invisible to both HPLC-UV and NMR—most likely an inorganic salt (e.g., NaCl from a purification step) or a significant amount of bound water. Elemental analysis is the only technique in this trio that would unambiguously detect this type of contamination.[8]
Conclusion: An Indispensable Pillar of Purity Assessment
In modern organic chemistry, while advanced spectroscopic and chromatographic methods have become primary tools for structural determination, elemental analysis retains its vital role as a fundamental arbiter of purity.[4] Its strength lies in its direct measurement of elemental composition, providing a unique and essential layer of validation that is orthogonal to other techniques.
For a critical intermediate like 3-Amino-5-nitrobenzisothiazole, relying on a single analytical method is insufficient. The most trustworthy and authoritative approach to purity confirmation is a multi-faceted one. By combining the high sensitivity of HPLC for organic impurities, the structural certainty of NMR, and the fundamental truth of elemental analysis, researchers and drug developers can ensure the integrity of their materials, the reproducibility of their results, and the ultimate safety and efficacy of their final products. This adherence to a rigorous, multi-technique validation strategy aligns with the principles outlined in international guidelines like ICH Q2(R2), ensuring that the analytical procedures are demonstrably fit for their intended purpose.[14][15]
References
- Elemental analysis - Wikipedia. (n.d.).
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). C&P Lab.
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 436-441. [Link]
- Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory.
- An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
- Elemental Analysis Methods Overview. (n.d.). Scribd.
- What is a CHNS Elemental Analyzer? (2023, October 19). AZoM.
- 3-Amino-5-nitrobenzoisothiazole. (n.d.). ChemBK.
- 3-Amino-5-nitrobenzisothiazole. (n.d.). PubChem.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
Sources
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. azom.com [azom.com]
- 7. azom.com [azom.com]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Cytotoxicity of 5-Nitrobenzo[d]isothiazol-3-amine on Cancer vs. Normal Cell Lines
In the relentless pursuit of novel cancer therapeutics, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while sparing their normal, healthy counterparts. This guide delves into the comparative cytotoxicity of a promising heterocyclic compound, 5-Nitrobenzo[d]isothiazol-3-amine, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore the experimental rationale, present methodologies for assessing its cytotoxic profile, and discuss the interpretation of in vitro data.
The Rationale for Investigating this compound
Benzothiazole and nitroaromatic compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The benzothiazole nucleus is a key structural component in several compounds that have demonstrated potent and selective antitumor effects[1][2][3][4]. The introduction of a nitro group can further enhance the cytotoxic potential of a molecule, often through bioreductive activation in the hypoxic microenvironment characteristic of solid tumors[5][6][7][8]. This compound, a molecule combining these two pharmacophores, thus presents a compelling candidate for investigation as a selective anticancer agent.
Experimental Design: A Foundation of Scientific Integrity
A robust evaluation of a compound's cytotoxic potential hinges on a well-designed experimental framework. This involves the careful selection of cell lines, appropriate cytotoxicity assays, and rigorous data analysis.
Cell Line Selection: Modeling the Complexity of Human Cancers
To ascertain the selective cytotoxicity of this compound, a panel of both cancerous and non-cancerous cell lines is essential. The choice of cell lines should ideally represent various cancer types and normal tissues.
-
Cancer Cell Lines: A diverse panel allows for the assessment of the compound's broad-spectrum activity or potential specificity towards a particular cancer type. Commonly used and well-characterized cell lines include:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in breast cancer research[9][10].
-
A549: A human lung carcinoma cell line, a staple in lung cancer studies[11][12][13].
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines[14].
-
HepG2: A human hepatocellular carcinoma cell line, often used to assess hepatotoxicity[9][15][16].
-
-
Normal Cell Lines: The inclusion of non-malignant cell lines is crucial for determining the therapeutic index of the compound. Examples include:
-
MRC-5: A normal human fetal lung fibroblast cell line, often used as a non-malignant control[14].
-
Vero: An immortalized cell line derived from the kidney of an African green monkey, frequently used in cytotoxicity testing[6][17].
-
Primary Human Fibroblasts: These cells have a finite lifespan and are considered more representative of normal, non-transformed cells[18].
-
Choosing the Right Cytotoxicity Assays
Multiple assays, each interrogating a different aspect of cell health, should be employed to build a comprehensive cytotoxic profile.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. It is a sensitive and widely used method for assessing cell viability and proliferation[16][19][20].
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis[16][19][21][22]. It provides a direct measure of cytotoxicity due to compromised membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To determine the mode of cell death, flow cytometry with Annexin V and Propidium Iodide (PI) staining is invaluable. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells)[20][23].
Experimental Workflow for Comparative Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound.
Caption: A generalized workflow for assessing the comparative cytotoxicity of a test compound.
Hypothetical Data Presentation
The following table presents a hypothetical summary of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound, illustrating how the comparative cytotoxicity data would be structured.
| Cell Line | Type | IC50 (µM) after 48h Incubation | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 8.5 | 5.3 |
| A549 | Lung Cancer | 12.2 | 3.7 |
| HeLa | Cervical Cancer | 9.8 | 4.6 |
| HepG2 | Liver Cancer | 15.1 | 3.0 |
| MRC-5 | Normal Lung Fibroblast | 45.2 | - |
Selectivity Index (SI) = IC50 of normal cell line / IC50 of cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Potential Mechanism of Action: A Look into Signaling Pathways
While the precise mechanism of action for this compound requires further investigation, compounds with similar structures often exert their anticancer effects through various signaling pathways. Nitroaromatic compounds can be bioreduced by cellular reductases, particularly under hypoxic conditions, to form reactive nitroso and hydroxylamine intermediates that can induce DNA damage and oxidative stress, ultimately leading to apoptosis[5][6][7]. Benzothiazole derivatives have been shown to induce cell cycle arrest and apoptosis by targeting key signaling molecules[3][24].
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Essential Oil Nanoemulsions: A Novel Strategy Against Extensively Drug-Resistant Bacteria and Human Cancer Cells [mdpi.com]
- 10. Frontiers | Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review [frontiersin.org]
- 11. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnu.ac.bd [jnu.ac.bd]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Nitro Group: A Potent Modulator of Benzisothiazole's Biological Activity
A Comparative Guide for Researchers in Drug Discovery
The benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] A key strategy in optimizing the therapeutic potential of this heterocyclic system is the introduction of various substituents. Among these, the nitro group (NO₂), particularly at the 5-position, has emerged as a critical determinant of biological efficacy. This guide provides a comprehensive comparison of 5-nitro-substituted benzisothiazoles against their unsubstituted or alternatively substituted counterparts, supported by experimental data and mechanistic insights.
The Power of an Electron-Withdrawing Group
The nitro group is a strong electron-withdrawing group, a property that significantly alters the electronic distribution within the benzisothiazole ring system. This modification can enhance the molecule's interaction with biological targets and influence its metabolic fate, often leading to a more potent biological response. The effect of the 5-nitro group can be broadly categorized across three main therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: A Double-Edged Sword
The introduction of a nitro group onto the benzisothiazole core has been shown to enhance its antimicrobial properties. This is often attributed to the bioreduction of the nitro group within microbial cells, a process that generates reactive nitrogen species. These reactive intermediates can induce cellular damage, leading to microbial cell death. This dual nature of the nitro group, acting as both a pharmacophore and a toxicophore, contributes to its potent antimicrobial effect.[2]
Comparative Antimicrobial Data
While direct comparative studies focusing solely on the 5-nitro position are not abundant in publicly available literature, the enhanced activity of nitro-substituted benzothiazoles is a recurring theme. For instance, studies on related nitro-substituted heterocyclic compounds have consistently demonstrated their superior antimicrobial potency.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-nitro-substituted benzothiazole derivative (66c) | E. coli | 6.2 | [2] |
| 4-chloro-substituted benzothiazole derivative (66b) | E. coli | 12.5 | [2] |
| Unsubstituted benzothiazole derivative | Staphylococcus aureus | >100 | [3] |
| N-arylalkanoic acid derivative of 1,2-benzisothiazolin-3-one | Staphylococcus aureus | 5-10 | [3] |
Note: The data presented is a compilation from various studies and is intended for comparative illustration. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of benzisothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC Determination
A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compounds (e.g., 5-nitro-benzisothiazole and the unsubstituted analog) is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The 5-nitro group can significantly enhance the anticancer properties of the benzisothiazole scaffold. Nitro-substituted benzothiazoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of key signaling pathways that regulate cell proliferation and survival, as well as the induction of apoptosis (programmed cell death).
Comparative Anticancer Data
The following table presents a comparison of the cytotoxic activity of nitro-substituted benzisothiazoles with other derivatives.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitro-styryl containing benzothiazole derivative | Pancreatic Cancer Cells | 27 ± 0.24 | [5] |
| Fluorostyryl benzothiazole derivative | Pancreatic Cancer Cells | 35 ± 0.51 | [5] |
| Nitro-substituted Benzothiazole | HepG2 (Liver Cancer) | 38.54 (48h) | [4] |
| Fluorine-substituted Benzothiazole | HepG2 (Liver Cancer) | 29.63 (48h) | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay
A schematic representation of the MTT assay workflow for assessing cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the benzisothiazole derivatives (e.g., 5-nitro and unsubstituted versions) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, and the introduction of a 5-nitro group can enhance this activity.[6] One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][7]
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
Canonical NF-κB Signaling Pathway
The 5-nitro-benzisothiazole can inhibit the NF-κB pathway, reducing inflammation.
The inhibitory effect of 5-nitro-benzisothiazoles on the NF-κB pathway leads to a downstream reduction in the production of inflammatory mediators, thereby exerting an anti-inflammatory effect.
Conclusion: A Promising Scaffold for Drug Development
The incorporation of a 5-nitro group into the benzisothiazole scaffold is a powerful strategy for enhancing its biological activity. The strong electron-withdrawing nature of the nitro group modulates the electronic properties of the molecule, leading to improved antimicrobial, anticancer, and anti-inflammatory efficacy. The mechanisms underlying these enhancements are multifaceted, involving bioreduction to cytotoxic species in microbes, inhibition of key proliferative signaling pathways in cancer cells, and modulation of inflammatory cascades like the NF-κB pathway. For researchers in drug development, 5-nitro-benzisothiazole derivatives represent a promising class of compounds with significant therapeutic potential, warranting further investigation and optimization.
References
- Hunasnalkar SG, Shaikh G, Patil SM, Surwase US. Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry. 2010;3(2):421-427.
- Zhuo S, Li C, Hu M, et al. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. European Journal of Medicinal Chemistry. 2013;63:583-593.
- Racane L, Stojković R, Trzun M, et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. International Journal of Molecular Sciences. 2021;22(16):8886.
- Pasha MAA, Sucharitha ER, Dubba A, Kapavarapu R, Siddoju K. Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ChemistrySelect. 2023;8(42):e202302996.
- Kaur H, Singh S, Kumar S, et al. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. Journal of the Indian Chemical Society. 2022;99(8):100587.
- Kumar A, Sharma S, Sharma S. Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative.
- Kumar A, Singh R, Kumar S, et al. Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. 2023;1282:135186.
- Mulani S, Mujawar M, Jagtap T, Mande A, Gaikwad O. Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Pharmacy and Pharmaceutical Sciences. 2023;12(9):1-15.
- Vitali M, Parente L, Amoretti L, et al. Biological studies on 1,2-benzisothiazole derivatives V.
- ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.
- Zani F, Bellotti A, Mazza P. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco. 1994;49(11):713-719.
- Maccioni E, Alcaro S, Cirilli R, et al. Antimicrobial Activity of Some 1,2-Benzisothiazoles Having a Benzenesulfonamide Moiety. Archiv der Pharmazie. 2003;336(8):337-344.
- Catalano A, Sinicropi MS, Iacopetta D, et al.
- Al-Ostoot FH, Al-Ghorbani M, Al-Majid AM, et al. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Molecules. 2020;25(24):5935.
- Al-Samydai A, Al-Dhaifi A, Al-Masoudi N. In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
- Tighadouini S, El Harti J, Bouziane A, et al. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Molecules. 2023;28(14):5511.
- Al-Suwaidan IA, Abdel-Aziz AAM, Obaid RJ, et al. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. 2022;27(24):8796.
- Tripathi RKP, Sasi VM, Gupta SK, Krishnamurthy S, Ayyannan SR. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1038-1051.
- Akhtar MJ, Ali Z, Hassan M, et al. Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1588-1604.
- ResearchGate. In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate.
- Black DM, Vartanian M, Wacher VJ, et al. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Medicinal Chemistry Letters. 2010;1(5):235-239.
- Semantic Scholar. Molbank. Semantic Scholar. 2024.
- Sadhasivam G, Kulanthai K. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2015;7(8):425-431.
- Vicini P, Geronikaki A, Incerti M, et al. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry. 2003;11(22):4785-4789.
- Googleapis.com. SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. Googleapis.com.
- Al-Suwaidan IA, Abdel-Aziz AAM, Obaid RJ, et al. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. 2022;27(24):8796.
- International Journal of Pharmaceutical and Phytopharmacological Research. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research. 2011.
- Li Y, Zhang J, Liu Y, et al. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. European Journal of Medicinal Chemistry. 2024;265:116084.
- ResearchGate. A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. 2021.
- Hernández-Vázquez E, Nava-Zuazo C, Hernández-Campos A, et al. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. 2020;25(18):4249.
- Samadhiya P, Sharma S, Kumar A. Synthesis and biological evaluation of some 2-amino-5-nitrothiazole derivatives of azetidine. Der Pharma Chemica. 2013;5(4):10-16.
- Al-Omar MA. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of the Korean Chemical Society. 2024;68(3):141-150.
- Hof H, Zak O, Schweizer E, Denzler A. Antibacterial activities of nitrothiazole derivatives. The Journal of Antimicrobial Chemotherapy. 1984;14(1):31-39.
- Kumar P, Kumar S, Singh R, et al. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2017;61(11):e01272-17.
- Szekereshazi A, Nawaratna G, Szekereshazi D, et al. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia.
- Jeankumar VU, Chandran M, Samala G, et al. Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. 2012;22(24):7414-7417.
- Manjunatha U, Boshoff H, Barry C. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2015;59(9):5341-5348.
- Manjunatha U, Boshoff H, Barry C. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2015;59(9):5341-5348.
- Stanton C, Choi W, Wiseman RL, Bollong MJ. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. preLights. 2025.
- Vitanza NA, Ronsley R, Chavali S, et al. In vitro benchmarking of NF-κB inhibitors. Scientific Reports. 2019;9:15993.
- ResearchGate. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. ResearchGate. 2025.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Nitrobenzo[d]isothiazol-3-amine as a Novel IDO1 Inhibitor: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation of 5-Nitrobenzo[d]isothiazol-3-amine as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will present a detailed experimental workflow, from initial enzymatic assays to cell-based validation, and objectively compare its potential efficacy against established IDO1 inhibitors, Epacadostat and Navoximod. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel immunomodulatory agents.
The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade immune surveillance.[2][3] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.[4]
This compound, a compound with a unique benzisothiazole scaffold, has been identified as a potential modulator of biological pathways. This guide outlines the necessary steps to rigorously evaluate its specific inhibitory activity against IDO1.
Comparative Landscape: Established IDO1 Inhibitors
A thorough validation requires benchmarking against well-characterized inhibitors. Here, we select two clinical-stage IDO1 inhibitors, Epacadostat and Navoximod, for comparison.
| Parameter | Epacadostat (INCB024360) | Navoximod (GDC-0919) | This compound |
| Target(s) | IDO1 | IDO1 | To be determined |
| Mechanism of Action | Competitive, reversible | Non-competitive | To be determined |
| Ki | Not widely reported | 7 nM[5] | To be determined |
| IC50 (Enzymatic) | ~10 nM[6] | 28 nM[1] | To be determined |
| EC50 (Cellular) | ~7.4 nM (HeLa cells)[7] | ~75 nM[5] | To be determined |
Experimental Validation Workflow
The in vitro validation of a potential IDO1 inhibitor involves a multi-step process, beginning with direct enzymatic assays and progressing to more physiologically relevant cell-based models.
Caption: A generalized workflow for the in vitro validation of an IDO1 inhibitor.
Part 1: Direct Enzymatic Inhibition and Mechanistic Studies
The initial step is to determine if this compound directly inhibits the catalytic activity of purified recombinant human IDO1 (rhIDO1).
Experimental Protocol: In Vitro IDO1 Enzymatic Assay
This assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh solution in the assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Substrate: 400 µM L-tryptophan in assay buffer. The Km of human IDO1 for L-tryptophan is approximately 20 µM, so this concentration is well above the Michaelis constant.[8]
-
Enzyme: Recombinant human IDO1, diluted to a final concentration of 20 nM in the assay buffer.[6]
-
Inhibitors: Prepare serial dilutions of this compound, Epacadostat, and Navoximod in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the rhIDO1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time using a plate reader.[9]
-
-
Data Analysis: IC50 Determination
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mechanism of Inhibition: Lineweaver-Burk Analysis
To understand how this compound inhibits IDO1, a kinetic study should be performed.
-
Experimental Procedure:
-
Perform the enzymatic assay as described above, but vary the concentration of the L-tryptophan substrate at several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Create a Lineweaver-Burk plot by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Caption: Interpreting different modes of enzyme inhibition using Lineweaver-Burk plots.
Part 2: Cellular Activity and Cytotoxicity Assessment
Cell-based assays provide a more physiologically relevant system to evaluate the inhibitor's potency, accounting for cell permeability and stability.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in cells where the enzyme is endogenously expressed and induced.
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Following IDO1 induction, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
-
Kynurenine Quantification:
-
After a 24-48 hour incubation period, collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new plate and add p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.[8]
-
-
Data Analysis: EC50 Determination
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cytotoxicity Assay
It is crucial to ensure that the observed decrease in kynurenine production is due to specific IDO1 inhibition and not a result of compound toxicity.
-
Experimental Procedure:
-
Treat the cells with the same concentrations of the test compounds as in the cell-based IDO1 assay.
-
After the incubation period, perform a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
A potent inhibitor should have an EC50 for IDO1 inhibition that is significantly lower than its concentration causing cytotoxicity.
-
Concluding Remarks
This guide provides a robust and comprehensive approach for the in vitro validation of this compound as a potential IDO1 inhibitor. By following these detailed protocols and comparing the results with established inhibitors like Epacadostat and Navoximod, researchers can obtain a clear understanding of the compound's potency, mechanism of action, and cellular efficacy. This systematic evaluation is a critical step in the pre-clinical development of novel cancer immunotherapies.
References
- Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(55), 30633–30644.
- Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 214–223.
- The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). Frontiers in Immunology, 14.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports, 10(1).
- The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (2017). OncoImmunology, 6(8), e1330623.
- Cell‐Based Identification of New IDO1 Modulator Chemotypes. (2021). Angewandte Chemie International Edition, 60(16), 8837–8842.
- Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. (2018). Journal for ImmunoTherapy of Cancer, 6(1).
- Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α. (2001). The Journal of Immunology, 166(7), 4572–4579.
- Discovery of IDO1 inhibitors: from bench to bedside. (2017). Cancer Research, 77(24), 6795–6811.
- Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression. (2018). Frontiers in Immunology, 9.
- Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2022). RSC Medicinal Chemistry, 13(7), 863–875.
- Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. (2022). Clinical Cancer Research, 28(2), 294–303.
- Chemical structures of clinical IDO1 inhibitors Biochemical (IC50 rhIDO1) and cellular (IC50 293-T-Rex, HeLa) activities are taken from Kumar, S. et al. ¹⁴ (navoximod, 1), Yue, E.W. et al. ¹⁸ (epacadostat, 2) and Balog, A. et al. ²⁶ (linrodostat, 3). ResearchGate.
- Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021). Molecules, 26(6), 1642.
- 5-nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide modulate alpha-synuclein and tau aggregation. ResearchGate. (2023).
- What are IDO1 inhibitors and how do they work?. Patsnap Synapse. (2024).
- Trial watch: IDO inhibitors in cancer therapy. (2016). OncoImmunology, 5(8), e1210497.
- Concentration dependence of IDO1 inhibition. (A) IDO1 (2.4 μM) was.... ResearchGate.
Sources
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Senior Scientist's Guide to Validating Molecular Docking Predictions for Benzisothiazole Derivatives with Experimental Data
In the contemporary landscape of drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid screening and identification of potential drug candidates. The benzisothiazole scaffold, a privileged heterocyclic motif, is a testament to this, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] However, the predictive power of in silico models is only as robust as their experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate molecular docking predictions for benzisothiazole derivatives with robust experimental data, ensuring a seamless transition from computational hypothesis to tangible therapeutic leads.
The In Silico Foundation: A Rigorous Molecular Docking Protocol
The journey begins with a carefully executed molecular docking study. The goal is not merely to obtain a docking score but to generate a plausible binding hypothesis that can be tested experimentally. The principle of "garbage in, garbage out" is particularly pertinent here; the quality of your input structures dictates the reliability of the output.
Experimental Protocol: Molecular Docking
1. Protein Preparation: The Art of Receptor Refinement
-
Objective: To prepare a high-quality, physiologically relevant protein structure for docking.
-
Procedure:
-
Selection and Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[4] The choice of PDB entry is critical; prioritize structures with high resolution, bound to a ligand similar to the benzisothiazole scaffold if possible, and in a biologically relevant conformation.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors that are not integral to the binding of your ligand.[5] This is crucial to reduce computational complexity and potential artifacts.
-
Structural Correction: Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.[6][7] Utilize software like AutoDock Tools or UCSF Chimera to correct for missing atoms or residues in the protein structure.[8]
-
Charge Assignment: Assign partial charges to the protein atoms using a force field like Gasteiger.[5] This is essential for accurately calculating electrostatic interactions.
-
File Format Conversion: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[5]
-
2. Ligand Preparation: Readying the Benzisothiazole Derivatives
-
Objective: To generate low-energy, 3D conformations of the benzisothiazole derivatives with correct atom types and charges.
-
Procedure:
-
2D to 3D Conversion: Sketch the 2D structures of your benzisothiazole derivatives using chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Charge and Atom Type Assignment: Assign Gasteiger charges and define rotatable bonds.[7] This allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
File Format Conversion: Save the prepared ligands in the appropriate format for your docking software (e.g., PDBQT).[4]
-
3. The Docking Simulation: Predicting the "Handshake"
-
Objective: To predict the most favorable binding pose and affinity of the benzisothiazole derivatives to the target protein.
-
Procedure:
-
Defining the Binding Site: Define the search space for the docking algorithm, typically a grid box encompassing the active site of the protein.[5][6] The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Running the Simulation: Execute the docking simulation using software such as AutoDock Vina. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[6]
-
Pose Analysis: Visualize and analyze the top-ranked docking poses. Pay close attention to the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This analysis provides the structural basis for the predicted binding affinity.
-
The Experimental Crucible: Validating In Silico Hypotheses
Computational predictions, no matter how sophisticated, remain hypotheses until they are substantiated by experimental evidence. The following section details key in vitro assays crucial for validating the molecular docking predictions for benzisothiazole derivatives.
Enzyme Inhibition Assays: Quantifying Potency
For benzisothiazole derivatives predicted to be enzyme inhibitors (e.g., DNA gyrase inhibitors), quantifying their inhibitory potency is paramount. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
-
Objective: To determine the IC50 value of benzisothiazole derivatives against DNA gyrase, a common target for antibacterial agents.[9][10]
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An inhibitor will prevent this supercoiling.[10]
-
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the DNA gyrase enzyme, relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer in a series of microcentrifuge tubes.[10]
-
Inhibitor Addition: Add varying concentrations of the benzisothiazole derivative (typically dissolved in DMSO) to the reaction tubes. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30 minutes).[10]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.[10]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing inhibitor concentration. Quantify the band intensities to determine the concentration of the benzisothiazole derivative that inhibits 50% of the enzyme activity (the IC50 value).
-
Antimicrobial Susceptibility Testing: Assessing Biological Activity
For derivatives designed as antimicrobial agents, determining their minimum inhibitory concentration (MIC) against relevant microbial strains is the gold standard for validation.
-
Objective: To determine the lowest concentration of a benzisothiazole derivative that inhibits the visible growth of a microorganism.[2][11][12]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that prevents visible turbidity after incubation.[12][13]
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture of the test organism.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the benzisothiazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[11]
-
Synthesizing the Data: The Correlation Between Docking and Experiment
The ultimate goal of this validation process is to establish a correlation, if any, between the computational predictions and the experimental results. A strong correlation enhances confidence in the docking protocol for screening future derivatives.
Data Presentation: A Comparative Analysis
Summarizing the data in a clear, tabular format is essential for direct comparison.
Table 1: Illustrative Comparison of Docking Scores and Experimental IC50 Values for Benzisothiazole Derivatives Targeting DNA Gyrase
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (µM)[14] |
| Derivative 1 | -8.5 | 0.60 |
| Derivative 2 | -8.1 | 1.2 |
| Derivative 3 | -7.9 | 5.8 |
| Derivative 4 | -7.2 | 15.3 |
| Derivative 5 | -6.5 | >50 |
| Novobiocin (Control) | -9.2 | 0.15 |
Table 2: Illustrative Comparison of Docking Scores and Experimental MIC Values for Antimicrobial Benzisothiazole Derivatives
| Compound | Docking Score (kcal/mol) vs. Target | In Vitro MIC (µg/mL) vs. S. aureus |
| Derivative A | -9.1 | 8 |
| Derivative B | -8.8 | 16 |
| Derivative C | -8.2 | 32 |
| Derivative D | -7.5 | 64 |
| Derivative E | -6.9 | >128 |
| Ciprofloxacin (Control) | -9.5 | 1 |
Interpreting the Correlation: Insights and Caveats
A negative correlation is generally expected, where a lower (more favorable) docking score corresponds to a lower IC50 or MIC value (higher potency).[15] However, a perfect one-to-one correlation is rare. Discrepancies can arise from several factors:
-
Scoring Function Inaccuracies: Docking scoring functions are approximations of the true binding free energy and may not perfectly capture all aspects of molecular recognition.
-
Protein Flexibility: Most standard docking protocols treat the protein as rigid, which may not reflect the dynamic nature of the binding process.
-
Solvation Effects: The treatment of water molecules and solvation energy can significantly impact the accuracy of docking predictions.
-
Pharmacokinetic Factors: In vitro activity (MIC) is influenced by factors beyond target binding, such as membrane permeability and efflux pump susceptibility, which are not accounted for in a simple docking simulation.[16]
Visualizing the Workflow for Enhanced Clarity
Diagrams are powerful tools for illustrating complex scientific workflows. The following diagrams, generated using Graphviz, outline the integrated computational and experimental approach described in this guide.
Caption: Integrated workflow for computational prediction and experimental validation.
Caption: Logical relationship between computational predictions and experimental outcomes.
Conclusion: A Self-Validating System for Drug Discovery
The validation of molecular docking predictions with experimental data is not merely a confirmatory step but a critical component of a self-validating and iterative drug design cycle. By meticulously preparing molecular structures, performing rigorous docking simulations, and validating the resulting hypotheses with quantitative in vitro assays, researchers can significantly enhance the efficiency and success rate of their drug discovery endeavors. This integrated approach transforms computational chemistry from a predictive tool into a powerful engine for generating and refining high-quality therapeutic candidates, ultimately bridging the gap between in silico design and clinical reality.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- Just Biotech Geeks. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. YouTube. [Link]
- University of Southern Mississippi. Molecular Docking Tutorial. [Link]
- TheHappieCat. (2021). Graphviz tutorial. YouTube. [Link]
- DragonPy. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. [Link]
- Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- ResearchGate. (n.d.). Comparison between IC50 and docking score. [Link]
- ES114. (2025). Graphviz. YouTube. [Link]
- Graphviz. Graphviz. [Link]
- Singh, U. P., et al. (2024).
- Sketchviz. Graphviz Examples and Tutorial. [Link]
- ResearchGate. (n.d.). The docking scores, ligand efficiency, and interaction parameters of benzothiazole compounds with Escherichia coli dihydroorotase. [Link]
- Maxwell, A., et al. (2006). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
- Maciá, M. D., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
- Trinkeri, A. D., & Doern, C. D. (2023). Antimicrobial Susceptibility Testing.
- CONICET. (2024). Exploring the interaction of N-(benzothiazol-2-yl)
- Knez, D., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
- Al-Suhaimi, E. A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central. [Link]
- Inspiralis. Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]
- ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds. [Link]
- Perdih, A., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. PubMed Central. [Link]
- Hrovat, K., et al. (2018). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. inspiralis.com [inspiralis.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdb.apec.org [pdb.apec.org]
- 14. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 5-Nitrobenzo[d]isothiazol-3-amine: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 5-Nitrobenzo[d]isothiazol-3-amine is a significant scaffold in medicinal chemistry, valued for its role in the development of various therapeutic agents. This guide provides an in-depth, objective comparison of two prominent synthetic protocols for this compound, focusing on their reproducibility, efficiency, and the chemical reasoning behind their methodologies. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic route.
Introduction to this compound
This compound, a member of the benzisothiazole family of heterocyclic compounds, is a key building block in the synthesis of a variety of biologically active molecules. The presence of the nitro group and the amino functionality on the benzisothiazole core provides versatile handles for further chemical modifications, making it an attractive starting material for the exploration of new chemical entities in drug discovery programs. The reproducibility of its synthesis is therefore a critical factor for ensuring a consistent supply of this important intermediate for research and development.
Protocol 1: Metal-Free Synthesis from 2-Fluoro-5-nitrobenzonitrile
This modern approach, adapted from methodologies described by Wang et al., offers a metal-free pathway to the desired product, which is often advantageous in pharmaceutical synthesis to avoid metal contamination of the final compounds.[1]
Reaction Scheme
Caption: Metal-free synthesis of this compound.
Step-by-Step Methodology
-
Formation of the Thiolate Intermediate: To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in dimethylformamide (DMF), sodium sulfide (Na₂S, 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
In Situ Cyclization and Amination: The reaction mixture containing the intermediate thiolate is cooled to 0-5 °C. Aqueous ammonia (NH₃, excess) is added, followed by the slow, dropwise addition of aqueous sodium hypochlorite (NaOCl, 1.5 equivalents).
-
Work-up and Purification: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Scientific Rationale and Reproducibility Analysis
The elegance of this protocol lies in its one-pot, metal-free nature. The first step is a nucleophilic aromatic substitution where the highly nucleophilic sulfide ion displaces the fluoride from the activated aromatic ring. The electron-withdrawing nitro and cyano groups facilitate this substitution. The subsequent step is a fascinating cascade of reactions. The in situ generated thiolate reacts with ammonia and an oxidant (sodium hypochlorite) to form the 3-amino-1,2-benzisothiazole ring system.
Trustworthiness and Reproducibility: This method is generally considered to be reproducible. The starting materials are readily available, and the reaction conditions are straightforward to implement in a standard laboratory setting. However, the success of the second step is highly dependent on the careful control of the reaction temperature and the rate of addition of the sodium hypochlorite. Over-oxidation or side reactions can occur if the conditions are not meticulously controlled, potentially leading to lower yields and the formation of impurities. The purity of the sodium sulfide can also impact the reaction outcome.
Protocol 2: Classical Approach via o-Halobenzonitrile, Ammonia, and Sulfur
This protocol is based on a well-established method for the synthesis of 3-amino-1,2-benzisothiazoles, as detailed in U.S. Patent 4,140,692.[2] This approach utilizes more traditional reagents but offers a robust and scalable alternative.
Reaction Scheme
Caption: Classical synthesis from an o-halobenzonitrile.
Step-by-Step Methodology
-
Reaction Setup: A mixture of 2-chloro-5-nitrobenzonitrile (1 equivalent), elemental sulfur (2-3 equivalents), and a suitable alcohol solvent (e.g., methanol or ethanol) is placed in a pressure vessel (autoclave).
-
Ammonolysis and Cyclization: The vessel is sealed, and ammonia gas is introduced to a specific pressure. The reaction mixture is then heated to a temperature typically ranging from 100 to 150 °C for several hours.
-
Work-up and Purification: After cooling to room temperature, the excess pressure is carefully released. The reaction mixture is filtered to remove any unreacted sulfur. The filtrate is concentrated under reduced pressure, and the resulting residue is treated with water. The precipitated solid product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.
Scientific Rationale and Reproducibility Analysis
This method relies on the reaction of an o-halobenzonitrile with ammonia and elemental sulfur at elevated temperatures and pressures. The reaction proceeds through a complex mechanism likely involving the formation of a polysulfide species from the reaction of ammonia and sulfur, which then acts as the sulfur source. This species reacts with the o-halobenzonitrile, leading to the formation of the benzisothiazole ring.
Trustworthiness and Reproducibility: While this method has been used for the synthesis of various 3-amino-1,2-benzisothiazoles, its reproducibility for the 5-nitro analog can be variable. The use of an autoclave and the handling of ammonia gas require specialized equipment and safety precautions, which may not be accessible in all laboratory settings. The reaction is sensitive to pressure, temperature, and the ratio of reactants. Inconsistent heating or pressure can lead to incomplete reactions or the formation of byproducts. The purity of the starting 2-chloro-5-nitrobenzonitrile is also crucial for obtaining a clean product. However, for large-scale synthesis, this method can be advantageous due to the relatively low cost of the starting materials.
Comparative Analysis
| Parameter | Protocol 1 (Wang et al. adaptation) | Protocol 2 (U.S. Patent 4,140,692) |
| Starting Materials | 2-Fluoro-5-nitrobenzonitrile, Na₂S, NH₃, NaOCl | 2-Chloro-5-nitrobenzonitrile, NH₃, Elemental Sulfur |
| Key Reagents | Sodium sulfide, Sodium hypochlorite | Elemental sulfur, Ammonia gas |
| Reaction Conditions | Room temperature and 0-5 °C | 100-150 °C, Elevated pressure (Autoclave) |
| Catalyst | Metal-free | None |
| Reported Yields | Generally moderate to good, but can be variable | Moderate, can be inconsistent |
| Scalability | Good for lab-scale; potential challenges in heat management for large-scale | Well-suited for large-scale synthesis with appropriate equipment |
| Safety Considerations | Handling of sodium sulfide and sodium hypochlorite | Use of an autoclave, handling of ammonia gas under pressure |
| Reproducibility | Generally good with careful control of reaction parameters | Can be variable depending on equipment and precise control of conditions |
Conclusion and Recommendations
Both protocols offer viable routes to this compound, each with its own set of advantages and disadvantages.
Protocol 1 is a more modern, metal-free approach that is well-suited for laboratory-scale synthesis. Its milder reaction conditions and avoidance of high-pressure equipment make it more accessible to a wider range of researchers. However, achieving high reproducibility requires careful attention to the reaction parameters, particularly during the oxidative cyclization step.
Protocol 2 represents a more classical and potentially more cost-effective method for large-scale production, provided the necessary high-pressure equipment is available. While the protocol is robust, the harsh reaction conditions and the need for specialized equipment may limit its applicability in a research setting and can present challenges in terms of reproducibility without precise control over pressure and temperature.
For researchers in an academic or early-stage drug discovery setting, Protocol 1 is likely the more practical and reproducible choice . For process chemistry and large-scale manufacturing, Protocol 2 may be more economically viable , assuming the necessary engineering controls and safety measures are in place. Ultimately, the choice of synthetic route will depend on the specific needs, resources, and scale of the intended application.
References
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update.
- U.S. Patent 4,140,692. (1979). Manufacture of 3-amino-1,2-benzisothiazoles.
Sources
Safety Operating Guide
Guide to the Safe and Compliant Disposal of 5-Nitrobenzo[d]isothiazol-3-amine
This document provides essential procedural guidance for the safe handling and disposal of 5-Nitrobenzo[d]isothiazol-3-amine (CAS No. 84387-89-3). As a compound frequently utilized in drug development and chemical synthesis, its nitroaromatic and aminothiazole functionalities necessitate a rigorous approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers, offering a framework grounded in established safety protocols and regulatory awareness.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the intrinsic hazardous properties of this compound is fundamental to appreciating the necessity of the disposal procedures outlined. The chemical's toxicological profile, while not exhaustively investigated, presents several known risks based on its structure and available safety data.[1]
The presence of the nitro group (NO₂) significantly influences the compound's reactivity and toxicological properties, a common characteristic among nitroaromatic compounds. The isothiazole ring containing an amine group further contributes to its classification. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | [4][5] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | [5] |
Causality of Hazards:
-
Irritation: Aromatic amines and nitro compounds are known to be irritants. Contact with skin or eyes can lead to inflammation, redness, and discomfort.[4][5] Inhalation of the dust can irritate the mucous membranes and respiratory tract.[5]
-
Toxicity: While specific data is limited, the "harmful if swallowed or inhaled" classification suggests systemic effects may occur upon absorption.[2]
-
Combustibility: The compound is noted to be highly flammable, and combustion produces hazardous byproducts, including nitrogen oxides (NOx) and sulfur oxides (SOx).[1] This property makes controlled incineration the preferred disposal method, as it ensures complete destruction in a facility equipped to handle such emissions.
Pre-Disposal Protocol: Waste Segregation, Containment, and Storage
Effective waste management begins at the point of generation. Improper segregation can lead to dangerous chemical reactions in waste containers and complicate the final disposal process.
Step 1: Designate a Specific Waste Stream All solid waste contaminated with this compound, including unused pure compound, contaminated personal protective equipment (PPE), weighing papers, and spill cleanup materials, must be segregated into a dedicated hazardous waste container. Do not mix this waste with non-hazardous lab trash or other chemical waste streams unless compatibility has been confirmed.
Step 2: Select Appropriate Containment
-
Primary Container: Use a robust, sealable container compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly fitting screw cap is recommended.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazard pictograms (e.g., exclamation mark), and the accumulation start date.[7]
Step 3: Safe Interim Storage Store the designated waste container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[8] The storage location should be a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container remains closed except when adding waste.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the compound's hazard profile, strict adherence to PPE protocols is mandatory during any handling or disposal-related activities.
Table 2: Required PPE for Handling this compound Waste
| Body Part | Protection | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile recommended) | ASTM F739 or EN 374 | Prevents skin contact and irritation.[4][8] |
| Eyes/Face | Safety goggles or glasses with side shields | ANSI Z87.1 / EN 166 | Protects against dust particles and splashes causing serious eye irritation.[9] |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | 29 CFR 1910.134 | Required when handling bulk quantities, generating dust, or if ventilation is inadequate.[1][10] |
The Disposal Workflow: From Laboratory Bench to Final Disposition
The recommended disposal path for this compound is through a licensed professional waste disposal service, with the ultimate treatment method being high-temperature incineration.[1] This ensures complete destruction of the hazardous compound in an environmentally sound manner.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Small Spill Cleanup
In the event of a small spill (<1 g) in a chemical fume hood:
-
Alert & Restrict: Alert personnel in the immediate area. Ensure the area is restricted.
-
Don PPE: Wear the full PPE as specified in Table 2.
-
Containment: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Collection: Carefully sweep up the absorbent material and spilled compound. Use non-sparking tools. Place the collected material into your designated, labeled hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a cloth dampened with a solvent such as ethanol, followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.
Protocol: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate is considered hazardous and must be collected in a designated hazardous solvent waste container.
-
Wash: Wash the rinsed glassware with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
Regulatory Compliance and Best Practices
Disposal of this compound falls under the regulations governing hazardous waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA). While this specific CAS number may not appear on a specific list (e.g., P-list or U-list), its hazardous characteristics of toxicity and ignitability require it to be managed as a hazardous waste.[7][12]
Always consult your institution's EHS department for specific guidance, as state and local regulations can be more stringent than federal rules.[13] The ultimate responsibility for proper chemical disposal lies with the waste generator. Engaging a licensed, reputable hazardous waste disposal company is a critical step in this process.[1]
References
- MSDS of this compound. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/84387-89-3.pdf]
- 5-Nitro-1,2-benzisothiazol-3-amine SDS. ECHEMI. [URL: https://www.echemi.com/products/84387-89-3.html]
- 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/158638]
- This compound Safety Information. Achmem. [URL: https://www.achmem.com/products/bdjhh049007]
- 5-Nitrobenzothiazole | C7H4N2O2S. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/350135]
- 3-Amino-5-nitrobenzoisothiazole Physical-chemical Properties. ChemBK. [URL: https://www.chembk.com/en/chem/3-Amino-5-nitrobenzoisothiazole]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/101338]
- Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/A0381]
- 3-Amino-5-nitrobenzisothiazole 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/522457]
- Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F723399.pdf]
- 3-AMINO-5-NITROBENZOISOTHIAZOLE 84387-89-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/3-AMINO-5-NITROBENZOISOTHIAZOLE-84387-89-3.html]
- Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- 3-AMINO-5-NITROBENZOISOTHIAZOLE | 84387-89-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6782528.htm]
- Safety Data Sheet - 2-Aminothiazole. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC153890050&productDescription=2-AMINOTHIAZOLE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- Chemical Waste Disposal Guidelines. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.edu/book/chemical-waste-disposal-guidelines]
- Safety Data Sheet - 2-Aminothiazole-5-carbonitrile. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC434930010&productDescription=2-AMINOTHIAZOLE-5-CARBONITRIL&vendorId=VN00032119&countryCode=US&language=en]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Appendix-A-Disposal-Procedures.pdf]
- Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [URL: https://www.uah.edu/images/administrative/finance/osr/policies/Hazardous_Waste_Disposal_Procedures.pdf]
- Is Nitroglycerin Hazardous Waste? US Bio-Clean. [URL: https://www.usbioclean.com/blog/is-nitroglycerin-hazardous-waste-find-out-here]
- 2-AMINOTHIAZOLE - CAMEO Chemicals. NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2143]
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-drugs/controlling-occex]
- Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1200AppA]
- Hazardous Waste - EHSO Manual. Emory University. [URL: https://ehso.emory.edu/documents/ehso-manual-hazardous-waste.pdf]
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20004815.PDF?Dockey=20004815.PDF]
- 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2022-10/10-step-for-managing-pharmaceutical-waste-in-us-healthcare-facilities.pdf]
- 40 CFR 721.875 -- Aromatic nitro compound. eCFR :: 40 CFR Part 721. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-R/part-721/subpart-E/section-721.875]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. achmem.com [achmem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. mtu.edu [mtu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 5-Nitrobenzo[d]isothiazol-3-amine
Comprehensive Safety and Handling Guide: 5-Nitrobenzo[d]isothiazol-3-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 84387-89-3). As Senior Application Scientist, my objective is to equip you, my fellow researchers, with a framework that is not just procedural but also deeply rooted in the principles of chemical safety and causality. The following protocols are designed to be a self-validating system for risk mitigation in the laboratory.
Immediate Safety Briefing: Understanding the Risks
This compound is a compound whose toxicological properties have not been exhaustively investigated[1]. However, available data consistently classifies it as a hazardous substance.
Primary Hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
Potential for Respiratory Irritation: Handling the powdered form may generate dust, which can lead to respiratory tract irritation[1][3].
The nitro functional group and the isothiazole ring system are common moieties in biologically active molecules, but they also necessitate a cautious approach due to potential reactivity and biological effects. The causality for our stringent PPE requirements stems from these identified hazards. Direct contact can compromise dermal and ocular integrity, and inhalation of particulates can pose respiratory risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your primary barrier against exposure. The choice of equipment is dictated by the specific task and the potential for exposure. Always inspect PPE for integrity before use[2].
| Task / Operational Phase | Required Personal Protective Equipment (PPE) | Rationale for Selection |
| Pre-experiment Setup & Weighing | - Chemical Splash Goggles (conforming to EN 166 or NIOSH standards) - Nitrile Gloves (inspected prior to use) - Lab Coat - Particulate Respirator (NIOSH-approved N95 or EU EN 143 P1) | The primary risk during this phase is the generation of airborne particulates. A respirator mitigates inhalation risk, while goggles protect against accidental eye contact with fine powders. |
| Solution Preparation & Transfers | - Chemical Splash Goggles or Face Shield - Nitrile Gloves - Chemical-Resistant Apron over Lab Coat | The risk shifts from dust inhalation to splashes of the chemical in solution. A face shield offers broader protection than goggles alone. A chemical-resistant apron protects against spills that could saturate a standard lab coat. |
| Post-Experiment Cleanup & Decontamination | - Chemical Splash Goggles - Heavy-Duty Nitrile or Neoprene Gloves - Lab Coat | This phase involves handling potentially contaminated glassware and surfaces. Robust gloves are necessary to protect against prolonged contact with residual chemicals and cleaning agents. |
| Accidental Spill Response | - Full-Face Respirator with appropriate cartridges (e.g., OV/AG/P99) - Chemical-Resistant Coveralls - Chemical-Resistant Boots - Double-Gloving (Nitrile inner, Neoprene outer) | A spill represents a significant increase in exposure potential via all routes. Level C protection, including full respiratory and skin coverage, is essential to safely manage the cleanup.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. All operations involving this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.
Step 1: Preparation and Pre-Handling Check
-
Designate the Work Area: Cordon off and label the specific area within the fume hood where the work will take place.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and functional.
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) to avoid leaving the controlled workspace mid-procedure.
-
Don PPE: Put on the appropriate PPE as specified in the table above for the "Weighing" phase.
Step 2: Weighing and Transfer
-
Tare the Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Minimize Dust: Carefully transfer the required amount of this compound using a spatula. Avoid any actions that could create dust clouds, such as dropping the solid from a height.
-
Close Primary Container: Promptly and securely close the main stock container of the chemical.
Step 3: Dissolution and Reaction
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed solid. Direct the solvent stream to the side of the vessel to prevent splashing.
-
Controlled Conditions: If heating or agitation is required, ensure the setup is secure and monitored.
Step 4: Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Personal Decontamination: After removing your lab coat and gloves, thoroughly wash your hands and forearms with soap and water[2].
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations to ensure safety at each stage.
Caption: Workflow for safe handling of this compound.
Emergency and Disposal Plan
A comprehensive safety plan includes robust procedures for both emergencies and routine disposal.
Emergency First Aid Procedures
Your immediate and informed response to an exposure is critical. Always have the Safety Data Sheet (SDS) available for emergency responders[1].
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical help.[1][2]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1][2]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical consultation.[1]
Disposal Protocol
Improper disposal of chemical waste poses a significant environmental and safety hazard.
-
Waste Segregation: Collect all surplus solid material and any contaminated disposables (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container[1].
-
Container Management: Keep the waste container closed when not in use. Store it in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the waste through a licensed and certified professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
By integrating these safety measures into your standard operating procedures, you build a culture of safety and ensure the integrity of your research and the well-being of your team.
References
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- 5-Nitrobenzothiazole Laboratory Chemical Safety Summary.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
